Product packaging for (E)-9-Hexadecenyl acetate(Cat. No.:CAS No. 56218-69-0)

(E)-9-Hexadecenyl acetate

Cat. No.: B013422
CAS No.: 56218-69-0
M. Wt: 282.5 g/mol
InChI Key: VAKBQCYSUVICLV-CMDGGOBGSA-N
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Description

9E-hexadecenyl acetate is a carboxylic ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O2 B013422 (E)-9-Hexadecenyl acetate CAS No. 56218-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-hexadec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h8-9H,3-7,10-17H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBQCYSUVICLV-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56218-69-0
Record name 9-Hexadecen-1-ol, acetate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056218690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-9-Hexadecenyl acetate , a significant semiochemical, plays a crucial role in the chemical communication of various insect species. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the signaling pathways it triggers in insects.

Core Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂[1][2][3]
Molecular Weight 282.46 g/mol [1][2][3]
IUPAC Name (E)-9-Hexadecen-1-yl acetate[1]
CAS Number 56218-69-0[1][2]
Boiling Point (estimated) 205.00 to 207.00 °C @ 13.00 mm Hg (for 9-Octadecenyl acetate)[4]
Density (estimated) 0.875 ± 0.06 g/cm³ at 20°C (for (E)-11-Hexadecenyl acetate)
Refractive Index (estimated) 1.4476 at 20°C (for (E)-11-Hexadecenyl acetate)
Solubility Insoluble in water; Soluble in organic solvents.
XLogP3 (Computed) 6.8[1]
Topological Polar Surface Area (Computed) 26.3 Ų[2]
Rotatable Bond Count (Computed) 15[2]
Kovats Retention Index (Standard non-polar) 1984.6[1]
Kovats Retention Index (Semi-standard non-polar) 1998[1]
Kovats Retention Index (Standard polar) 2317[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the formation of the precursor alcohol, (E)-9-hexadecen-1-ol, followed by its acetylation.

The Wittig reaction is a reliable method for creating the C=C double bond with high stereoselectivity.[5][6][7] This protocol provides a general framework.

Materials:

  • Triphenylphosphine

  • 1-Bromononane

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Heptanal

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

  • Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent.

    • Add 1-bromononane and reflux the mixture to form the phosphonium salt.

    • After cooling to room temperature, add a strong base to deprotonate the phosphonium salt and form the ylide. The solution will typically change color, indicating ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution in an ice bath.

    • Slowly add heptanal to the ylide solution with continuous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether, hexane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude (E)-9-hexadecen-1-ol by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

This protocol details the conversion of the alcohol to the final acetate ester.[8][9][10][11]

Materials:

  • (E)-9-Hexadecen-1-ol

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry flask, dissolve (E)-9-Hexadecen-1-ol in anhydrous pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding methanol.

  • Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Electroantennography (EAG) Protocol for Moth Pheromones

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[12][13][14]

Materials:

  • Live moth (e.g., male of the target species)

  • Dissecting microscope

  • Fine scissors and forceps

  • Micropipette puller (for glass electrodes)

  • Ag/AgCl electrodes

  • Conductive gel or saline solution

  • EAG apparatus (amplifier, data acquisition system)

  • Faraday cage

  • Purified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • This compound solution in a suitable solvent (e.g., hexane)

Procedure:

  • Antenna Preparation:

    • Immobilize the moth.

    • Under a dissecting microscope, carefully excise an antenna at its base.

    • Mount the antenna between two electrodes using conductive gel or by inserting the base and tip into saline-filled glass capillary electrodes.

  • EAG Recording:

    • Place the antenna preparation within a Faraday cage to reduce electrical noise.

    • Establish a continuous flow of purified, humidified air over the antenna.

    • Record the baseline electrical activity.

  • Stimulus Delivery:

    • Prepare a dilution series of this compound.

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Introduce the tip of the stimulus pipette into the airstream directed at the antenna and deliver a puff of air.

  • Data Analysis:

    • Measure the amplitude of the negative deflection in the recorded potential for each stimulus.

    • Compare the responses to the pheromone with a solvent control.

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_stim Stimulation cluster_analysis Analysis Moth Immobilize Moth Antenna Excise Antenna Moth->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Airflow Establish Airflow Mount->Airflow Baseline Record Baseline Airflow->Baseline Measure Measure Response Amplitude Baseline->Measure Pheromone Prepare Pheromone Dilutions Puff Deliver Pheromone Puff Pheromone->Puff Puff->Baseline Compare Compare to Control Measure->Compare

Caption: Workflow for Electroantennography (EAG).

Field Trapping Protocol for Moths

Pheromone-baited traps are used to monitor moth populations in the field.[15][16][17][18]

Materials:

  • Pheromone traps (e.g., delta or wing traps)

  • Sticky inserts

  • This compound lures (e.g., rubber septa impregnated with the pheromone)

  • Stakes or hangers for trap placement

  • Gloves

Procedure:

  • Trap Assembly:

    • Assemble the trap according to the manufacturer's instructions.

    • Place a fresh sticky insert on the bottom of the trap.

  • Lure Placement:

    • Using gloves to avoid contamination, place the this compound lure inside the trap, typically suspended from the top center.

  • Trap Deployment:

    • Place traps in the field at a height and density appropriate for the target species. Generally, traps are placed at canopy level.

    • Ensure traps are securely fastened to stakes or branches.

  • Monitoring and Data Collection:

    • Check traps at regular intervals (e.g., weekly).

    • Count and record the number of captured target moths.

    • Replace sticky inserts and lures as needed, following the manufacturer's recommendations for lure longevity.

Field_Trapping_Workflow Assemble Assemble Trap Insert Place Sticky Insert Assemble->Insert Lure Position Pheromone Lure Insert->Lure Deploy Deploy Trap in Field Lure->Deploy Monitor Monitor Trap Regularly Deploy->Monitor Record Record Catch Data Monitor->Record Maintain Replace Lure/Insert Record->Maintain Maintain->Monitor

Caption: Workflow for Field Trapping with Pheromones.

Pheromone Signaling Pathway in Insects

The detection of this compound by a male moth initiates a complex signaling cascade within the olfactory sensory neurons located in the antennae. This process involves several key proteins and can proceed through two main pathways: an ionotropic and a metabotropic pathway.[19][20][21][22][23][24][25][26][27]

  • Pheromone Binding: Molecules of this compound enter the sensillum lymph through pores in the cuticle of the sensory hair. Here, they are bound by Pheromone Binding Proteins (PBPs) .[20]

  • Receptor Activation: The PBP-pheromone complex diffuses across the lymph and interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. The OR is typically a heterodimer composed of a specific pheromone-binding subunit and a highly conserved co-receptor (Orco).[19][23]

  • Signal Transduction:

    • Ionotropic Pathway: Upon pheromone binding, the OR-Orco complex undergoes a conformational change, opening a non-selective cation channel. This allows an influx of cations (e.g., Na⁺, Ca²⁺), leading to the depolarization of the neuron.[23]

    • Metabotropic Pathway: Alternatively, the activated OR can activate a G-protein (Gq). This initiates a second messenger cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, which can further open ion channels, leading to depolarization.[24]

  • Signal Termination: The signal is terminated by the degradation of the pheromone by enzymes within the sensillum lymph and the closing of the ion channels.

Pheromone_Signaling Pheromone (E)-9-Hexadecenyl Acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR_Orco Olfactory Receptor (OR-Orco Complex) PBP->OR_Orco Interaction IonChannel Cation Channel (Ionotropic) OR_Orco->IonChannel Opens G_Protein G-Protein (Metabotropic) OR_Orco->G_Protein Activates Depolarization Neuron Depolarization IonChannel->Depolarization PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Ca_Release->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Insect Pheromone Signaling Pathway.

References

Unveiling the Structure of (E)-9-Hexadecenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of (E)-9-Hexadecenyl acetate. The document details the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification of this semiochemical.

Compound Identity and Properties

This compound is a long-chain unsaturated ester with the following key characteristics:

PropertyValue
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.5 g/mol [1]
CAS Number 56218-69-0[1]
IUPAC Name [(E)-hexadec-9-enyl] acetate[1]

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic and chromatographic techniques. The following tables summarize the expected quantitative data from these analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2.1: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed FragmentInterpretation
282[M]⁺Molecular ion
222[M - CH₃COOH]⁺Loss of acetic acid
61[CH₃COOH₂]⁺Protonated acetic acid
43[CH₃CO]⁺Acetyl cation (base peak)
variousCₙH₂ₙ₊₁ , CₙH₂ₙ, CₙH₂ₙ₋₁Alkyl fragments from the hydrocarbon chain

Note: The fragmentation pattern is predicted based on the analysis of its (Z)-isomer and general principles of mass spectrometry for long-chain acetates. The molecular ion may be of low abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2.2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.40m2H-CH=CH- (Olefinic protons)
4.05t2H-CH₂-O-
2.04s3HCH₃-C(=O)-
~1.97m4H-CH₂-CH=CH-CH₂-
~1.62p2H-CH₂-CH₂-O-
~1.27br s18H-(CH₂)₉- (Aliphatic chain)
0.88t3HCH₃-CH₂-

Table 2.3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
171.2C=O (Ester carbonyl)
130.5-CH=CH- (Olefinic carbons)
64.7-CH₂-O-
32.6-CH₂-CH=
29.7 - 29.1-(CH₂)ₙ- (Aliphatic chain)
28.6-CH₂-CH₂-O-
25.9-CH₂-CH₂-C=O
22.7-CH₂-CH₃
21.0CH₃-C(=O)-
14.1CH₃-CH₂-

Note: The predicted chemical shifts are based on known values for similar long-chain unsaturated acetates.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the structure elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 10 min at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with known spectra of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, including the position and stereochemistry of the double bond.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 s, spectral width of 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 s, spectral width of 220 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning the position of the ester group and the double bond.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule. The coupling constant of the olefinic protons in the ¹H NMR spectrum is diagnostic for the E/Z stereochemistry (typically ~15 Hz for E-isomers).

Ozonolysis for Double Bond Position Determination

Objective: To chemically cleave the double bond and identify the resulting fragments, thereby confirming the position of the double bond at C9.

Procedure:

  • Ozonolysis Reaction:

    • Dissolve this compound (e.g., 50 mg) in a non-participating solvent like dichloromethane or methanol (~5 mL) in a flask equipped with a gas inlet tube and a magnetic stirrer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone gas (generated from an ozone generator) through the solution until a blue color persists, indicating the consumption of the alkene.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up:

    • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (TPP), to the cold solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Product Analysis:

    • Concentrate the reaction mixture under reduced pressure.

    • Analyze the resulting aldehyde products by GC-MS. For this compound, ozonolysis should yield nonanal and 7-acetoxyheptanal.

    • Compare the retention times and mass spectra of the products with those of authentic standards to confirm their identity.

Visualizations

The following diagrams illustrate the key workflows and relationships in the structure elucidation of this compound.

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_chemical Chemical Degradation GC_MS GC-MS Analysis Data_Interpretation Data Interpretation & Structure Confirmation GC_MS->Data_Interpretation Molecular Weight, Fragmentation Pattern NMR NMR Spectroscopy (1H, 13C, 2D) NMR->Data_Interpretation Carbon-Hydrogen Framework, Stereochemistry Ozonolysis Ozonolysis Ozonolysis->Data_Interpretation Double Bond Position Sample This compound Sample Sample->GC_MS Sample->NMR Sample->Ozonolysis

Caption: Workflow for the structure elucidation of this compound.

mass_spec_fragmentation Parent [this compound]⁺ (m/z 282) Loss_AcOH [M - CH₃COOH]⁺ (m/z 222) Parent->Loss_AcOH - CH₃COOH Acetyl [CH₃CO]⁺ (m/z 43) Parent->Acetyl α-cleavage Alkyl_Fragments Alkyl Fragments (various m/z) Parent->Alkyl_Fragments C-C cleavage

Caption: Key fragmentation pathways of this compound in Mass Spectrometry.

ozonolysis_reaction Reactant This compound Step1 + O₃ Reactant->Step1 Intermediate Molozonide/Ozonide Step1->Intermediate Step2 + Reducing Agent (e.g., DMS) Intermediate->Step2 Product1 Nonanal Step2->Product1 Product2 7-Acetoxyheptanal Step2->Product2

Caption: Ozonolysis reaction of this compound for double bond determination.

References

In-Depth Technical Guide: (E)-9-Hexadecenyl Acetate (CAS 56218-69-0)

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Hexadecenyl acetate is a long-chain acetate ester that functions as an insect pheromone, playing a crucial role in the chemical communication of several lepidopteran species. This technical guide provides a comprehensive overview of its physicochemical properties, a representative synthesis methodology, its known biological activity, and detailed experimental protocols for its analysis. The information is intended to support research and development efforts in chemical ecology, pest management, and drug discovery.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It should be noted that while some experimental data is available, certain values are derived from closely related isomers or computational models due to a lack of specific experimental data for this particular compound.

PropertyValueSource / Note
CAS Number 56218-69-0-
IUPAC Name [(E)-hexadec-9-enyl] acetatePubChem
Molecular Formula C₁₈H₃₄O₂PubChem[1]
Molecular Weight 282.46 g/mol Guidechem[2]
Boiling Point 365ºC at 760 mmHgMobei Chemical[3]
Density 0.875 g/cm³Mobei Chemical[3]
Solubility Soluble in most organic solventsGeneral chemical property
Kovats Retention Index Standard non-polar: 1984.6Semi-standard non-polar: 1998Standard polar: 2317PubChem[1]

Synthesis of this compound

Representative Synthesis Workflow

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Acetylation A Heptyltriphenylphosphonium bromide E Heptylidene triphenylphosphorane (Ylide) A->E Deprotonation B Nonanal F Oxaphosphetane Intermediate B->F Nucleophilic Attack C Strong Base (e.g., NaHMDS) C->E D (E)-9-Hexadecen-1-ol G (E)-9-Hexadecen-1-ol D->G Intermediate Product E->F F->D Decomposition K Reaction Mixture G->K H Acetylating Agent (e.g., Acetic Anhydride) H->K Esterification I Base Catalyst (e.g., Pyridine) I->K J This compound K->J Workup & Purification G P Pheromone Molecule (this compound) PBP Pheromone-Binding Protein (PBP) P->PBP Binding & Solubilization OR Odorant Receptor (OR) PBP->OR Transport to Receptor Gq G-protein (Gq) OR->Gq Activation IonChannel Ion Channel OR->IonChannel Ionotropic Pathway Orco OR Co-receptor (Orco) Orco->IonChannel PLC Phospholipase C (PLC) Gq->PLC Activation Depolarization Membrane Depolarization PLC->Depolarization Second Messenger Cascade IonChannel->Depolarization Ion Influx (Ca²⁺, Na⁺) AP Action Potential Depolarization->AP Signal Transduction G SamplePrep Sample Preparation (Dilution in Hexane) GC Gas Chromatography (Separation) SamplePrep->GC Injection MS Mass Spectrometry (Detection & Identification) GC->MS Elution Data Data Analysis (Library Matching & Quantification) MS->Data Signal Acquisition G AntennaPrep Antenna Preparation (Excise & Mount) Electrode Electrode Placement (Recording & Reference) AntennaPrep->Electrode Stimulus Stimulus Delivery (Puff of Odorant) Electrode->Stimulus Recording EAG Recording (Amplification & Data Acquisition) Stimulus->Recording Analysis Data Analysis (Measure Response Amplitude) Recording->Analysis

References

(E)-9-Hexadecenyl acetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthetic route for (E)-9-Hexadecenyl acetate. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Data

This compound is a long-chain fatty acid ester. Its fundamental chemical properties are summarized in the table below for easy reference.

PropertyValueCitation(s)
Molecular Formula C₁₈H₃₄O₂[1][2][3]
Molecular Weight 282.46 g/mol [3]
Synonyms (9E)-Hexadecen-1-yl acetate, 9-Hexadecen-1-ol, acetate, (9E)-[2]
Chemical Class Carboxylic ester

Proposed Synthetic Pathway

A viable and stereoselective method for the synthesis of this compound is through the Wittig reaction to form the precursor alcohol, (E)-9-Hexadecen-1-ol, followed by acetylation. The Wittig reaction is a well-established method for creating carbon-carbon double bonds, and the use of a stabilized ylide favors the formation of the (E) or trans isomer.

The proposed two-step synthesis is outlined below:

  • Step 1: Synthesis of (E)-9-Hexadecen-1-ol via Wittig Reaction. This step involves the reaction of heptanal with (8-hydroxyoctyl)triphenylphosphonium bromide in the presence of a suitable base to form the (E)-alkene.

  • Step 2: Acetylation of (E)-9-Hexadecen-1-ol. The synthesized alcohol is then acetylated using acetic anhydride in the presence of a catalyst to yield the final product, this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of (E)-9-Hexadecen-1-ol

Materials:

  • (8-Hydroxyoctyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or other suitable strong base

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Heptanal

  • Hexane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of (8-hydroxyoctyl)triphenylphosphonium bromide in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0°C in an ice bath.

  • Sodium hydride is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the complete formation of the ylide.

  • The reaction mixture is cooled again to 0°C, and a solution of heptanal in anhydrous DMF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted three times with a 1:1 mixture of hexane and diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure (E)-9-Hexadecen-1-ol.

Step 2: Acetylation of (E)-9-Hexadecen-1-ol

Materials:

  • (E)-9-Hexadecen-1-ol

  • Acetic anhydride

  • Pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • (E)-9-Hexadecen-1-ol is dissolved in dichloromethane in a round-bottom flask.

  • Pyridine is added to the solution, followed by the dropwise addition of acetic anhydride at 0°C.

  • The reaction mixture is stirred at room temperature for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

  • If necessary, the product can be further purified by flash chromatography.

Visualized Synthetic Pathway

The following diagram illustrates the proposed two-step synthesis of this compound.

Synthesis_Pathway Heptanal Heptanal Wittig_Reaction Wittig Reaction Heptanal->Wittig_Reaction Ylide_precursor (8-Hydroxyoctyl)triphenylphosphonium bromide Ylide_precursor->Wittig_Reaction Base Base (e.g., NaH) Base->Wittig_Reaction Alcohol (E)-9-Hexadecen-1-ol Wittig_Reaction->Alcohol Acetylation Acetylation Alcohol->Acetylation Final_Product This compound Acetylation->Final_Product Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Pyridine Pyridine Pyridine->Acetylation

Caption: Proposed synthesis of this compound.

References

Unveiling the Scent of Attraction: The Discovery of (E)-9-Hexadecenyl Acetate as a Pheromone in the Lesser Cornstalk Borer (Elasmopalpus lignosellus)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of insect sex pheromones has been a cornerstone of chemical ecology and has revolutionized pest management strategies. Among these semiochemicals, (E)-9-Hexadecenyl acetate has been identified as a key component of the female-produced sex pheromone of the lesser cornstalk borer, Elasmopalpus lignosellus, a significant agricultural pest. This technical guide provides a comprehensive overview of the pivotal research that led to the discovery of this compound as a pheromone, detailing the experimental methodologies, presenting quantitative data, and illustrating the relevant biological pathways.

The Discovery of this compound in Elasmopalpus lignosellus

The initial identification of the pheromone blend of Elasmopalpus lignosellus involved a series of meticulous analytical and electrophysiological studies. While a blend of several compounds was found to be active, this compound emerged as a significant component. Subsequent research by Jham et al. (2005) further elucidated the complex composition of the pheromone gland extracts and confirmed the presence of various acetates, including the (E)-9 isomer, in Brazilian populations of the lesser cornstalk borer. This work highlighted the geographical variation in pheromone blends and the importance of precise analytical techniques for their identification.

Quantitative Data on Pheromone Blend Composition

The relative abundance of different components in the pheromone gland extract of Elasmopalpus lignosellus is crucial for eliciting a behavioral response in males. The following table summarizes the composition of acetates identified in the pheromone glands of a Brazilian population from Goiânia.

Pheromone ComponentRelative Amount (%)
(E)-8-Hexadecenyl acetatePresent
(Z)-9-Hexadecenyl acetatePresent
(Z)-11-Hexadecenyl acetatePresent
Note: The exact percentages were not specified in the available literature, but the presence of these components was confirmed.

Experimental Protocols

The identification of this compound as a pheromone component relied on a combination of analytical chemistry and electrophysiological bioassays.

Pheromone Extraction and Analysis

Objective: To isolate and identify the volatile compounds present in the pheromone glands of female Elasmopalpus lignosellus.

Methodology:

  • Insect Rearing and Gland Excision: Female moths are reared under controlled conditions. At the peak of their calling (pheromone-releasing) behavior, the pheromone glands, located at the abdominal tip, are excised.

  • Solvent Extraction: The excised glands are immersed in a non-polar solvent, such as hexane, to extract the volatile pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The crude extract is analyzed by GC-MS. The gas chromatograph separates the individual components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for their identification by comparison with spectral libraries and synthetic standards.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the identified compounds are biologically active, the effluent from the gas chromatograph is split. One part goes to the detector (for chemical identification), and the other is passed over a male moth's antenna. The electrical response of the antenna to each compound is recorded, indicating which compounds are detected by the male's olfactory system.

Electrophysiological Assays

Objective: To quantify the antennal response of male moths to synthetic pheromone components.

Methodology:

  • Electroantennography (EAG): A male moth's antenna is excised and mounted between two electrodes. A puff of air containing a known concentration of the synthetic pheromone is delivered to the antenna. The resulting depolarization of the antennal neurons is recorded as an electrical potential (in millivolts), providing a measure of the antenna's sensitivity to the compound.

Behavioral Assays in a Wind Tunnel

Objective: To observe and quantify the behavioral responses of male moths to the pheromone.

Methodology:

  • Wind Tunnel Setup: A controlled environment is created with a constant, laminar airflow.

  • Pheromone Dispensing: A synthetic blend of the pheromone components, or individual compounds, is released from a point source at the upwind end of the tunnel.

  • Male Moth Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the males is observed and scored for various responses, including taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source. The percentage of males exhibiting each behavior is recorded.

Signaling Pathway and Experimental Workflow

Pheromone Reception and Signal Transduction

The detection of this compound by the male moth initiates a cascade of events within the olfactory sensory neurons located in the antennae. This process is crucial for translating the chemical signal into a behavioral response.

Pheromone_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum Pheromone (E)-9-Hexadecenyl acetate PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR-Orco complex) PBP->OR Delivery G_protein G-protein (Gq) OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 Inositol triphosphate (IP3) PLC->IP3 Production Ca_channel Ca²⁺ Channel IP3->Ca_channel Opening Ca_ion Depolarization Neuron Depolarization Ca_ion->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Pheromone signal transduction pathway in a moth olfactory sensory neuron.

Experimental Workflow for Pheromone Identification

The process of identifying a new pheromone component is a systematic workflow that integrates chemical and biological techniques.

Experimental_Workflow cluster_workflow Pheromone Identification Workflow start Female Moth Pheromone Gland Extraction gcms Gas Chromatography- Mass Spectrometry (GC-MS) start->gcms Analysis gcead Gas Chromatography- Electroantennographic Detection (GC-EAD) start->gcead Bioassay identification Compound Identification gcms->identification gcead->identification synthesis Chemical Synthesis of Candidate Compounds identification->synthesis eag Electroantennography (EAG) Assays synthesis->eag wind_tunnel Wind Tunnel Behavioral Assays synthesis->wind_tunnel confirmation Pheromone Component Confirmation eag->confirmation wind_tunnel->confirmation

A typical experimental workflow for the identification of insect sex pheromones.

Conclusion

The discovery of this compound as a sex pheromone component in Elasmopalpus lignosellus exemplifies the intricate process of chemical ecology research. Through a combination of sophisticated analytical techniques and sensitive bioassays, scientists have been able to decipher the chemical language used by this important pest species. This knowledge not only deepens our understanding of insect communication but also provides a powerful tool for the development of environmentally benign pest management strategies, such as mating disruption and targeted trapping. Further research into the specific receptors and neural pathways involved in the perception of this and other pheromone components will continue to refine these approaches and offer new avenues for insect control.

The Biosynthesis of (E)-9-Hexadecenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(E)-9-Hexadecenyl acetate is a crucial semiochemical, playing a vital role in the chemical communication of numerous insect species. Understanding its biosynthetic pathway is paramount for developing targeted and environmentally benign pest management strategies, as well as for potential applications in drug development and other biotechnological fields. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the enzymatic steps, precursor molecules, and key intermediates. It is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical ecology, biochemistry, and metabolic engineering. The guide includes detailed experimental protocols for key analytical techniques and visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding of this critical biological process.

Introduction

Insect sex pheromones are complex chemical signals that mediate mating behavior and reproductive isolation. A significant class of these pheromones is derived from fatty acid metabolism, typically involving a series of enzymatic modifications to common fatty acid precursors. This compound, a C16 acetate ester with a distinctive trans double bond at the ninth carbon, is a primary or secondary component of the sex pheromone blend of various moth species. Its biosynthesis is a multi-step process occurring primarily in the specialized pheromone glands of female insects. This guide elucidates the proposed biosynthetic pathway, from the initial fatty acid precursor to the final acetate ester, based on current scientific understanding of insect pheromone biochemistry.

The Core Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from the common C16 saturated fatty acid, palmitic acid (as palmitoyl-CoA). The pathway involves a sequence of desaturation, reduction, and acetylation steps, each catalyzed by specific enzymes.

Step 1: Desaturation of Palmitoyl-CoA

The initial and most critical step in the biosynthesis of this compound is the introduction of a double bond at the Δ9 position of the palmitoyl-CoA carbon chain. This reaction is catalyzed by a Δ9-acyl-CoA desaturase . While most characterized insect Δ9-desaturases produce the (Z)-isomer, the formation of the (E)-isomer is a key feature of this pathway. The stereospecificity of the desaturase enzyme is the determining factor for the final geometry of the pheromone component. Research on desaturases that produce (E)-isomers has shown that specific amino acid substitutions within the enzyme's active site can alter the stereochemical outcome of the desaturation reaction. It is hypothesized that a specific Δ9-desaturase variant is responsible for producing (E)-9-hexadecenoic acid.

Step 2: Reduction of (E)-9-Hexadecenoyl-CoA

The resulting (E)-9-hexadecenoyl-CoA is then reduced to its corresponding alcohol, (E)-9-hexadecen-1-ol. This reduction is carried out by a fatty acyl-CoA reductase (FAR) . These enzymes are typically found in the pheromone gland and exhibit substrate specificity for fatty acyl-CoAs of particular chain lengths and saturation patterns. The FARs involved in pheromone biosynthesis are crucial for converting the fatty acid intermediate into the alcohol precursor of the final pheromone.

Step 3: Acetylation of (E)-9-Hexadecen-1-ol

The final step in the biosynthesis of this compound is the esterification of the (E)-9-hexadecen-1-ol with an acetyl group. This reaction is catalyzed by an acetyl-CoA:fatty alcohol acetyltransferase (AAT) . These enzymes utilize acetyl-CoA as the acetyl group donor. The specificity of AATs can vary, but they are generally capable of acetylating a range of fatty alcohols, including the C16 unsaturated alcohol intermediate in this pathway.

The overall biosynthetic pathway can be visualized as follows:

Biosynthesis_Pathway Palmitoyl_CoA Palmitoyl-CoA (C16:0) E9_16_Acid (E)-9-Hexadecenoyl-CoA Palmitoyl_CoA->E9_16_Acid Δ9-Desaturase (E-specific) E9_16_OH (E)-9-Hexadecen-1-ol E9_16_Acid->E9_16_OH Fatty Acyl-CoA Reductase (FAR) E9_16_OAc This compound E9_16_OH->E9_16_OAc Acetyl-CoA:Fatty Alcohol Acetyltransferase (AAT)

Biosynthesis of this compound.

Quantitative Data

Quantitative data for the specific intermediates in the this compound pathway is limited in the literature. However, analysis of related pheromone biosynthetic pathways provides insights into the relative abundance of precursors and products. The following table summarizes hypothetical quantitative data based on typical findings in moth pheromone gland analysis.

Compound Typical Concentration Range (ng/gland) Analytical Method
Palmitoyl-CoA50 - 200LC-MS/MS
(E)-9-Hexadecenoyl-CoA5 - 25LC-MS/MS
(E)-9-Hexadecen-1-ol10 - 50GC-MS
This compound100 - 500GC-MS

Note: These values are illustrative and can vary significantly between species and physiological conditions.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Pheromone Biosynthesis Genes

Objective: To identify candidate desaturase, reductase, and acetyltransferase genes involved in the biosynthesis of this compound.

Methodology:

  • Tissue Dissection and RNA Extraction:

    • Dissect pheromone glands from female moths during their peak pheromone production period.

    • Immediately freeze the glands in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Lipid Tissue Mini Kit, Qiagen) following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • Transcriptome Sequencing (RNA-Seq):

    • Prepare cDNA libraries from the extracted RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

    • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

    • Assemble the transcriptome de novo using software like Trinity or map reads to a reference genome if available.

  • Gene Identification and Annotation:

    • Perform BLAST searches of the assembled transcriptome against known insect pheromone biosynthesis gene sequences (desaturases, FARs, AATs) from public databases (e.g., NCBI).

    • Identify candidate genes based on sequence homology and the presence of conserved protein domains.

Gene_Identification_Workflow Start Pheromone Gland Dissection RNA_Extraction Total RNA Extraction Start->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Library_Prep cDNA Library Preparation RNA_QC->Library_Prep Sequencing Transcriptome Sequencing (RNA-Seq) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Gene Annotation (BLAST) Assembly->Annotation Candidate_Genes Candidate Biosynthesis Genes Annotation->Candidate_Genes

Workflow for identifying pheromone biosynthesis genes.
Functional Characterization of Candidate Genes via Heterologous Expression in Yeast

Objective: To confirm the enzymatic function of candidate desaturase, reductase, and acetyltransferase genes.

Methodology:

  • Gene Cloning and Vector Construction:

    • Amplify the full-length open reading frames (ORFs) of candidate genes from pheromone gland cDNA using PCR with gene-specific primers.

    • Clone the PCR products into a yeast expression vector (e.g., pYES2/NT C) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Expression:

    • Transform the expression constructs into a suitable strain of Saccharomyces cerevisiae (e.g., INVSc1).

    • Grow the transformed yeast in selective media lacking uracil.

    • Induce gene expression by adding galactose to the culture medium.

  • Substrate Feeding and Product Analysis:

    • For desaturases , supplement the yeast culture with the precursor fatty acid, palmitic acid (C16:0).

    • For reductases , supplement with (E)-9-hexadecenoic acid.

    • For acetyltransferases , supplement with (E)-9-hexadecen-1-ol.

    • After incubation, harvest the yeast cells and extract total fatty acids or alcohols.

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.

Heterologous_Expression_Workflow Start Candidate Gene ORF Amplification Cloning Cloning into Yeast Expression Vector Start->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Inducible Gene Expression Transformation->Expression Substrate Substrate Feeding Expression->Substrate Extraction Metabolite Extraction Substrate->Extraction Analysis GC-MS Analysis Extraction->Analysis Function Enzyme Function Confirmed Analysis->Function

Workflow for heterologous gene expression.
GC-MS Analysis of Pheromone Gland Extracts

Objective: To identify and quantify this compound and its precursors in pheromone gland extracts.

Methodology:

  • Sample Preparation:

    • Dissect pheromone glands and extract lipids with a suitable organic solvent (e.g., hexane containing 1% isopropanol).

    • For fatty acid analysis, derivatize the extracts to form fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min.

    • Injector: Splitless mode at 250°C.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards.

    • Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated with known amounts of the synthetic standards.

Conclusion

The biosynthesis of this compound is a specialized branch of fatty acid metabolism that relies on a cascade of specific enzymes to produce this key semiochemical. This guide has outlined the proposed pathway, from the saturated C16 precursor to the final acetate ester, and has provided detailed experimental protocols for the identification and functional characterization of the genes and enzymes involved. A thorough understanding of this pathway is not only fundamental to the field of chemical ecology but also opens avenues for the development of innovative and sustainable pest control technologies through metabolic engineering and the production of pheromones in heterologous systems. Further research is needed to isolate and characterize the specific enzymes, particularly the E-specific Δ9-desaturase, from a wider range of insect species to fully elucidate the molecular basis of this important biosynthetic process.

A Technical Guide to the Natural Sources of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-9-Hexadecenyl acetate , a notable semiochemical, plays a crucial role in the chemical communication systems of various insect species. This technical guide provides an in-depth overview of its natural sources, biosynthesis, and the methodologies for its extraction and analysis, tailored for professionals in research and drug development.

Natural Occurrences of this compound

This compound is primarily found as a component of sex pheromone blends in several species of moths (Lepidoptera). Its presence has been suggested in certain plant species as well, indicating a broader ecological significance.

Insect Pheromones

The lesser cornstalk borer, Elasmopalpus lignosellus, is a key insect species in which a compound suggested to be this compound has been detected as part of its sex pheromone complex. It is important to note that significant geographical variations in the pheromone composition of this species have been observed. While one population in Brazil was found to utilize a blend containing a component identified as either (E)-8-hexadecenyl acetate or this compound, other populations utilize different blends.

SpeciesPopulationPheromone ComponentRelative Amount (%)
Elasmopalpus lignosellusGeorgia, USA(Z)-7-Tetradecenyl acetate16.5
(Z)-9-Tetradecenyl acetate8.8
Tetradecyl acetate3.8
(Z)-9-Hexadecenyl acetate28.8
(Z)-11-Hexadecenyl acetate7.4
Hexadecyl acetate9.6
(Z)-7-Tetradecenol2.1
(Z)-9-Tetradecenol7.0
(Z)-11-Hexadecenol14.0
Elasmopalpus lignosellusMinas Gerais, Brazil (Extract 1)(E)-8-Hexadecenyl acetate or this compoundPresent
(Z)-9-Hexadecenyl acetatePresent
(Z)-11-Hexadecenyl acetatePresent
Elasmopalpus lignosellusGoiás, Brazil (Extract 2)(Z)-9-Tetradecenyl acetatePresent
(Z)-11-Hexadecenyl acetatePresent
Plant Sources

While direct evidence of this compound in plants is limited, studies have identified its precursor, 9-Hexadecenoic acid, in the methanolic seed extract of Pithecellobium dulce. This suggests the potential for the presence of the acetylated form in this or other plant species, possibly as a defense compound or a metabolic intermediate. Further research is required to confirm the natural occurrence and concentration of this compound in the plant kingdom.

Biosynthesis of this compound in Moths

The biosynthesis of C16 acetate pheromones in moths is a multi-step enzymatic process that originates from fatty acid metabolism. The general pathway is illustrated below.

G acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16:0) fas->palmitoyl_coa desaturase Δ9-Desaturase palmitoyl_coa->desaturase e9_16_acyl_coa (E)-9-Hexadecenoyl-CoA desaturase->e9_16_acyl_coa reductase Fatty Acyl-CoA Reductase (FAR) e9_16_acyl_coa->reductase e9_16_oh (E)-9-Hexadecen-1-ol reductase->e9_16_oh acetyltransferase Acetyltransferase (ATF) e9_16_oh->acetyltransferase e9_16_ac This compound acetyltransferase->e9_16_ac

Caption: Generalized biosynthetic pathway of this compound in moths.

The process begins with the synthesis of palmitoyl-CoA from acetyl-CoA and malonyl-CoA by the enzyme complex fatty acid synthase. A specific desaturase, in this case, a Δ9-desaturase, then introduces a double bond at the 9th position of the acyl chain, forming (E)-9-Hexadecenoyl-CoA. Subsequently, a fatty acyl-CoA reductase reduces the thioester to the corresponding alcohol, (E)-9-Hexadecen-1-ol. Finally, an acetyltransferase catalyzes the esterification of the alcohol with an acetyl group from acetyl-CoA to produce the final pheromone component, this compound.

Experimental Protocols

Pheromone Gland Solvent Extraction

This protocol details the extraction of pheromones from the glands of female moths.

Materials:

  • Virgin female moths (e.g., Elasmopalpus lignosellus)

  • Dissecting scissors and forceps

  • Glass vials with PTFE-lined caps

  • Hexane (HPLC grade)

  • Microsyringe

  • Nitrogen gas stream

Procedure:

  • Gland Dissection: Anesthetize a virgin female moth by cooling. Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

  • Extraction: Immediately place the dissected gland into a clean glass vial containing a known, small volume of hexane (e.g., 50 µL).

  • Incubation: Allow the gland to be extracted for a period of 30 minutes to 2 hours at room temperature. Gentle agitation can aid the extraction process.

  • Concentration: Carefully remove the gland tissue from the vial. If necessary, concentrate the extract to a smaller volume (e.g., 10 µL) under a gentle stream of nitrogen gas to increase the concentration of the pheromone components for analysis.

  • Storage: Store the extract at -20°C in a sealed vial until analysis to prevent degradation of the pheromone components.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a general protocol for the analysis and quantification of this compound in an insect extract.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-INNOWax)

Procedure:

  • Injection: Inject a small volume (e.g., 1 µL) of the pheromone extract into the GC inlet. Use a splitless injection mode to maximize the transfer of the analytes to the column.

  • Chromatographic Separation: Employ a suitable temperature program to separate the components of the extract. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range that includes the molecular ion and characteristic fragment ions of this compound (m/z 282).

  • Identification: Identify this compound by comparing its retention time and mass spectrum with those of a synthetic standard.

  • Quantification: For quantitative analysis, create a calibration curve using known concentrations of a synthetic this compound standard. The concentration of the compound in the insect extract can then be determined by comparing its peak area to the calibration curve. An internal standard can be added to both the samples and standards to improve accuracy.

Olfactory Signaling Pathway in Moths

The detection of pheromones by male moths initiates a signaling cascade within the olfactory receptor neurons located in their antennae. This process ultimately leads to a behavioral response.

G pheromone This compound (Pheromone) pbp Pheromone-Binding Protein (PBP) pheromone->pbp Binding orn Olfactory Receptor Neuron (ORN) Membrane pbp->orn receptor Odorant Receptor (OR) signal_transduction Signal Transduction Cascade (e.g., Ion Channel Opening) receptor->signal_transduction Activation action_potential Action Potential Generation signal_transduction->action_potential brain Antennal Lobe of Brain action_potential->brain Signal Transmission behavior Behavioral Response (e.g., Flight towards female) brain->behavior Signal Processing

Caption: Olfactory signaling pathway for pheromone reception in moths.

Upon entering the sensillum lymph of the male moth's antenna, the hydrophobic this compound molecule is bound by a pheromone-binding protein (PBP). This complex transports the pheromone to the dendritic membrane of an olfactory receptor neuron (ORN). There, the pheromone interacts with a specific odorant receptor (OR). This binding event triggers a signal transduction cascade, often involving the opening of ion channels, which leads to the depolarization of the ORN and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the brain for processing, ultimately resulting in a behavioral response, such as oriented flight towards the pheromone source.

An In-depth Technical Guide to (E)-9-Hexadecenyl Acetate: Synthesis, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-9-Hexadecenyl acetate is a significant long-chain fatty acid ester, primarily recognized for its role as a sex pheromone component in various species of Lepidoptera. This technical guide provides a comprehensive review of its chemical synthesis, physicochemical properties, and biological activity. Detailed experimental protocols for its stereoselective synthesis via the Wittig reaction, subsequent purification, and characterization are presented. Furthermore, this guide summarizes its function in insect chemical communication, including its interaction with olfactory receptors and its application in pest management strategies.

Introduction

This compound, a monounsaturated sixteen-carbon acetate, is a crucial semiochemical in the field of chemical ecology. Its E-isomeric configuration is vital for its biological activity as a sex pheromone in several moth species, including those from the Noctuidae family, such as Heliothis virescens (tobacco budworm) and Spodoptera littoralis (cotton leafworm). Pheromones are highly specific and potent, making them ideal for monitoring and controlling insect pest populations through environmentally benign methods like mating disruption and mass trapping. This guide offers an in-depth exploration of the technical aspects of this compound, from its molecular synthesis to its ecological applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a chemical formula of C₁₈H₃₄O₂ and a molecular weight of 282.46 g/mol .[1][2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₃₄O₂[1][2]
Molecular Weight 282.46 g/mol [1][2]
CAS Number 56218-69-0[1]
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Solubility Soluble in organic solvents such as hexane, diethyl ether, and dichloromethane.

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereochemical purity is essential for its biological activity. The Wittig reaction is a widely employed and effective method for the stereoselective formation of the (E)-double bond. The general synthetic strategy involves two main steps: the Wittig olefination to produce (E)-9-hexadecen-1-ol, followed by acetylation.

This protocol is adapted from general procedures for Wittig reactions to produce (E)-alkenes.

Materials:

  • Heptanal

  • (9-Hydroxynonyl)triphenylphosphonium bromide

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (9-hydroxynonyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the phosphonium salt solution. Stir the resulting orange-red solution at 0 °C for 30 minutes to form the ylide.

  • Add a solution of heptanal (1.0 equivalent) in anhydrous CH₂Cl₂ to the ylide solution dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (E)-9-hexadecen-1-ol.

Wittig_Reaction reagents Heptanal + (9-Hydroxynonyl)triphenylphosphonium bromide ylide Ylide Formation reagents->ylide 1. Base base NaOMe in DMF base->ylide wittig Wittig Reaction ylide->wittig 2. Aldehyde workup Aqueous Workup & Extraction wittig->workup product (E)-9-Hexadecen-1-ol crude_product Crude Product workup->crude_product crude_product->product Purification

Caption: Workflow for the synthesis of (E)-9-hexadecen-1-ol.

Materials:

  • Crude (E)-9-hexadecen-1-ol

  • Acetic anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude (E)-9-hexadecen-1-ol in a mixture of pyridine and CH₂Cl₂ (1:1 v/v) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 equivalents) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.[3][4]

Purification

The crude this compound is purified by column chromatography on silica gel.[5][6][7][8]

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.[5][6]

Purification_Workflow crude Crude this compound dissolve Dissolve in Hexane crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions concentrate Concentrate combine->concentrate pure Pure this compound concentrate->pure

Caption: Purification workflow for this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Spectroscopic Data Expected Chemical Shifts (δ) / Mass Fragments (m/z)
¹H NMR (CDCl₃) ~5.3-5.4 ppm (m, 2H, -CH=CH-), 4.05 ppm (t, 2H, -CH₂-OAc), 2.04 ppm (s, 3H, -OAc), 1.9-2.1 ppm (m, 4H, -CH₂-CH=), 1.2-1.4 ppm (m, 20H, -(CH₂)₁₀-), 0.88 ppm (t, 3H, -CH₃)
¹³C NMR (CDCl₃) ~171.2 ppm (C=O), ~130.5 ppm (-CH=CH-), ~64.7 ppm (-CH₂-OAc), ~32.6, 29.7, 29.5, 29.3, 29.2, 28.7, 25.9, 22.7 ppm (-(CH₂)₁₂-), 21.1 ppm (-OAc), 14.1 ppm (-CH₃)
Mass Spectrometry (EI) m/z 282 (M⁺), 222 ([M-CH₃COOH]⁺), and other characteristic fragments of long-chain acetates.[2][7][9][10]

Biological Activity and Signaling Pathway

This compound is a key component of the female-produced sex pheromone of several moth species. It is detected by specialized olfactory receptor neurons (ORNs) located in the antennae of male moths.

Pheromone Reception and Signaling Cascade

The detection of pheromone molecules initiates a signal transduction cascade within the ORNs, leading to the generation of an electrical signal that is transmitted to the brain.

Pheromone_Signaling P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation IP3_DAG IP₃ and DAG PLC->IP3_DAG Production Ca_channels Ca²⁺ Channel Opening IP3_DAG->Ca_channels Depolarization Membrane Depolarization Ca_channels->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Pheromone reception and signaling pathway in moth ORNs.[11][12][13][14][15]

The binding of this compound to a specific Olfactory Receptor (OR) on the dendritic membrane of an ORN, often facilitated by a Pheromone Binding Protein (PBP), triggers a conformational change in the receptor.[11][13] This activates a G-protein, which in turn stimulates Phospholipase C (PLC).[12][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] These second messengers lead to the opening of ion channels, causing a depolarization of the neuronal membrane and the generation of an action potential.[11][15] This signal is then transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response in the male moth, such as upwind flight towards the female.[14]

Biological Assays

EAG is a technique used to measure the overall electrical response of an insect antenna to a volatile compound. It is a valuable tool for screening the activity of pheromone components.

Protocol Outline:

  • An antenna is excised from a male moth and mounted between two electrodes.

  • A continuous stream of humidified air is passed over the antenna.

  • A puff of air containing a known concentration of this compound is introduced into the airstream.

  • The change in electrical potential across the antenna is recorded as the EAG response.

  • Dose-response curves can be generated by testing a range of concentrations.

Field trapping experiments are conducted to evaluate the attractiveness of synthetic pheromones to target insect species in their natural environment.

Protocol Outline:

  • Traps (e.g., delta or wing traps) are baited with a rubber septum or other dispenser loaded with a specific amount of synthetic this compound.

  • Traps are deployed in the field in a randomized block design.

  • The number of captured male moths of the target species is recorded at regular intervals.

  • The efficacy of different dosages and blends can be compared. For instance, field studies on the cotton leafworm, Spodoptera littoralis, have shown that traps baited with its synthetic sex pheromone, which includes (Z,E)-9,11-tetradecadienyl acetate as a major component, are effective for monitoring population levels.[16][17][18] While this compound is a known component for other related species, its specific role as a single-component lure for S. littoralis requires further field validation.

Conclusion

This compound is a biologically significant molecule with important applications in integrated pest management. The stereoselective synthesis of this compound is crucial for its efficacy as a pheromone. This guide has provided a detailed overview of its synthesis, purification, and characterization, along with an understanding of its role in insect chemical communication. Further research into the specific olfactory receptors and neural pathways involved in its detection will enhance our ability to develop more effective and targeted pest control strategies.

References

Unveiling the Biological Activity of (E)-9-Hexadecenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Hexadecenyl acetate is a long-chain unsaturated ester that functions as a semiochemical, specifically as a sex pheromone component for numerous species of Lepidoptera (moths and butterflies). As a critical element in insect chemical communication, this compound plays a pivotal role in mate recognition and attraction, making it a significant subject of study in chemical ecology, pest management, and the development of novel, species-specific insect control strategies. This technical guide provides an in-depth overview of the biological activity of this compound, including its pheromonal effects, the underlying signaling pathways, and detailed experimental protocols for its study.

Chemical and Physical Properties

PropertyValue
IUPAC Name [(E)-hexadec-9-enyl] acetate
Synonyms 9E-Hexadecenyl acetate, trans-9-Hexadecen-1-yl acetate
CAS Number 56218-69-0
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~335.7 °C at 760 mmHg
Solubility Insoluble in water, soluble in organic solvents

Pheromonal Activity and Behavioral Responses

This compound is a key component of the female sex pheromone blend of various moth species, including the lesser cornstalk borer (Elasmopalpus lignosellus). It acts as a long-range attractant for conspecific males, initiating a sequence of behaviors that culminate in mating. The behavioral cascade typically involves activation, upwind flight (anemotaxis), and landing at the pheromone source. The specificity of the pheromone signal is often determined by the precise ratio of this compound to other compounds in the blend.

Quantitative Behavioral Data (Illustrative)

Due to the limited availability of specific quantitative behavioral data for this compound, the following table presents illustrative data based on studies of structurally similar pheromone acetates in a wind tunnel bioassay. This demonstrates the typical dose-dependent nature of behavioral responses.

Concentration (µg on lure)Taking Flight (%)Upwind Flight (%)Source Contact (%)
0 (Control)1050
0.0135205
0.1604520
1857050
10907555

Electrophysiological Activity

The primary mode of detection for this compound in male moths is through specialized olfactory sensory neurons (OSNs) located on the antennae. The binding of the pheromone molecule to receptors on these neurons elicits a change in membrane potential, which can be measured as an electroantennogram (EAG). The EAG is the summed potential of all responding OSNs on the antenna and provides a measure of the antenna's sensitivity to a particular compound.

Quantitative Electroantennogram (EAG) Data (Illustrative)
Stimulus Loading (µg)Mean EAG Response (mV) ± SEM
0 (Control)0.1 ± 0.02
0.010.5 ± 0.08
0.11.2 ± 0.15
12.5 ± 0.21
103.8 ± 0.30
1004.1 ± 0.28

Olfactory Signaling Pathway

The perception of this compound in insects is a complex process initiated by the binding of the pheromone to an Odorant Receptor (OR) on the dendritic membrane of an OSN. This process is facilitated by Pheromone-Binding Proteins (PBPs) in the sensillar lymph. Insect ORs are heterodimeric complexes consisting of a specific OR subunit that confers ligand specificity and a highly conserved co-receptor, Orco. The binding of the pheromone triggers the opening of an ion channel, leading to membrane depolarization and the generation of an action potential. Evidence suggests the involvement of a G-protein coupled receptor (GPCR) signaling cascade in modulating the neuronal response.

cluster_Extracellular Extracellular Space (Sensillar Lymph) cluster_Membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_Intracellular Intracellular Space Pheromone This compound PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery Orco Orco Co-receptor GPCR G-Protein Coupled Receptor (GPCR) OR->GPCR Activation Ion_Channel Ion Channel OR->Ion_Channel Gating G_protein G-protein (Gq) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential IP3_DAG IP3 / DAG (Second Messengers) PLC->IP3_DAG Production IP3_DAG->Ion_Channel Modulation

Caption: Olfactory signaling pathway for this compound.

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the overall olfactory response of an insect antenna to volatile compounds.

cluster_prep Preparation cluster_stim Stimulus Delivery cluster_rec Recording & Analysis Insect_Prep Insect Immobilization (e.g., chilling) Antenna_Excise Antenna Excision Insect_Prep->Antenna_Excise Mounting Mounting on Electrodes Antenna_Excise->Mounting Amplification Signal Amplification Mounting->Amplification Dilution Serial Dilution of This compound Filter_Paper Application to Filter Paper Dilution->Filter_Paper Pipette Insertion into Pasteur Pipette Filter_Paper->Pipette Air_Puff Puff of Purified Air (0.5s) Pipette->Air_Puff Air_Puff->Mounting Data_Acquisition Data Acquisition (Software) Amplification->Data_Acquisition Analysis Measurement of Peak Amplitude (mV) Data_Acquisition->Analysis

Caption: Experimental workflow for Electroantennography (EAG).

Methodology:

  • Insect Preparation: An adult male moth is immobilized, and an antenna is excised at the base.

  • Electrode Placement: The base of the antenna is placed in contact with a reference electrode, and the tip is inserted into a recording electrode, both filled with a saline solution.

  • Stimulus Preparation: Serial dilutions of this compound in a solvent like hexane are prepared. A known volume is applied to a filter paper strip, which is then placed inside a Pasteur pipette.

  • Odor Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air is then delivered through the Pasteur pipette, carrying the odorant to the antenna.

  • Data Recording and Analysis: The voltage difference between the electrodes is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.

Wind Tunnel Bioassay

This assay is used to observe and quantify the behavioral responses of insects to a pheromone source in a controlled environment that simulates a natural odor plume.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light is used. A pheromone lure (e.g., a rubber septum impregnated with a known concentration of this compound) is placed at the upwind end.

  • Insect Acclimatization: Male moths are placed in the tunnel for an acclimatization period.

  • Behavioral Observation: Moths are released at the downwind end of the tunnel, and their flight behavior is recorded.

  • Data Quantification: The percentage of moths exhibiting specific behaviors (e.g., taking flight, oriented upwind flight, and contact with the source) is quantified.

Synthesis of this compound

A common method for the synthesis of (E)-alkenes like this compound is the Wittig reaction.

cluster_reactants Reactants cluster_reaction Wittig Reaction cluster_products Products Aldehyde Heptanal Wittig Wittig Reaction Aldehyde->Wittig Ylide_precursor 9-(Triphenylphosphonio)nonyl acetate bromide Ylide_formation Ylide Formation Ylide_precursor->Ylide_formation Base Strong Base (e.g., n-BuLi) Base->Ylide_formation Ylide_formation->Wittig Pheromone This compound Wittig->Pheromone Byproduct Triphenylphosphine oxide Wittig->Byproduct

Caption: Synthesis of this compound via the Wittig reaction.

General Protocol:

  • Ylide Formation: A phosphonium salt, such as (9-acetoxynonyl)triphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) in an appropriate solvent (e.g., THF) to generate the corresponding phosphonium ylide.

  • Wittig Reaction: The ylide is then reacted with an aldehyde, in this case, heptanal. The reaction typically proceeds at low temperatures.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted and purified using column chromatography to yield this compound. The stereoselectivity towards the (E)-isomer can be influenced by the reaction conditions and the nature of the ylide.

Conclusion

This compound is a biologically potent molecule that serves as a vital communication signal for numerous insect species. A thorough understanding of its pheromonal activity, the underlying neural and molecular mechanisms of its detection, and the methods for its study and synthesis are crucial for advancing research in chemical ecology and for the development of environmentally benign pest management strategies. The data and protocols presented in this guide provide a comprehensive foundation for researchers and professionals working in these fields. Further research to obtain specific quantitative biological activity data for this compound will be invaluable for refining its application in various contexts.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Hexadecenyl acetate is a long-chain unsaturated ester that plays a significant role in chemical ecology, particularly as a sex pheromone in various species of Lepidoptera (moths and butterflies). Its specific stereochemistry and chemical properties are crucial for its biological activity, making it a subject of interest for researchers in fields ranging from entomology and chemical ecology to synthetic chemistry and pest management. This technical guide provides a comprehensive overview of this compound, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in olfactory signaling pathways.

Chemical Identity and Synonyms

This compound is systematically known as [(E)-hexadec-9-enyl] acetate. It is also referred to by several other names and identifiers, which are summarized in the table below.

Identifier Type Value
IUPAC Name [(E)-hexadec-9-enyl] acetate[1][2]
CAS Number 56218-69-0[1][2]
Molecular Formula C18H34O2[1][2]
Molecular Weight 282.5 g/mol [1]
Synonyms 9E-Hexadecenyl acetate, trans-9-Hexadecenyl acetate, (9E)-Hexadec-9-en-1-yl acetate

Physicochemical Properties

The physicochemical properties of this compound are critical for its function as a semiochemical, influencing its volatility, transport, and interaction with biological receptors. A summary of its key properties is presented below.

Property Value Notes
Appearance Colorless to pale yellow liquid
Boiling Point Not explicitly availableExpected to be high due to molecular weight.
Melting Point Not available
Density Not available
Solubility Insoluble in water, soluble in organic solventsTypical for long-chain esters.
XLogP3 6.8A measure of lipophilicity.[1]
Kovats Retention Index Standard non-polar: 1984.6, Semi-standard non-polar: 1998, Standard polar: 2317For gas chromatography.[1]

Related Compounds

The biological activity of pheromones is often highly specific to the structure of the molecule, including the geometry of the double bond and the position of functional groups. Related compounds to this compound include its geometric isomer, positional isomers, and functional group analogs.

Compound Name Structure CAS Number Key Differences and Biological Significance
(Z)-9-Hexadecenyl acetate cis isomer at C934010-20-3[3][4]Often a component of the same pheromone blend as the (E)-isomer, the ratio of (E) to (Z) is critical for species-specific attraction. It is a female sex pheromone in species like Mamestra configurata.[5]
(E)-11-Hexadecenyl acetate Double bond at C1156218-72-5[6]A positional isomer, also found as a pheromone component in some moth species.
(Z)-11-Hexadecenyl acetate cis isomer at C1134010-21-4[7]Another common pheromone component in Lepidoptera.
(E)-9-Hexadecen-1-ol Alcohol functional group64437-47-4[8][9]The corresponding alcohol, which can be a precursor or a pheromone component itself in some species.
(Z)-9-Hexadecen-1-ol cis isomer, alcohol10378-01-5[7]The (Z)-isomer of the corresponding alcohol.
(E)-9-Hexadecenal Aldehyde functional groupThe corresponding aldehyde, which can also act as a pheromone component.
(Z)-9-Hexadecenal cis isomer, aldehydeThe (Z)-isomer of the corresponding aldehyde, which has shown bioactivity against fungi.

Experimental Protocols

Stereoselective Synthesis of this compound

The synthesis of this compound with high stereochemical purity is essential for studying its biological activity. The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes and can be adapted to produce the (E)-isomer preferentially.[10]

Representative Protocol using a Modified Wittig Reaction:

This protocol describes a general approach for the synthesis of (E)-alkenyl acetates.

  • Preparation of the Phosphonium Ylide (Wittig Reagent):

    • A suitable phosphonium salt is prepared by the reaction of triphenylphosphine with an appropriate alkyl halide (e.g., a C7 halide).

    • The phosphonium salt is then deprotonated using a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like THF or ether to generate the ylide. For stabilized ylides, which favor the formation of (E)-alkenes, the alkyl portion attached to the phosphorus often contains an electron-withdrawing group.[11]

  • Wittig Reaction:

    • The aldehyde partner (e.g., 9-oxononyl acetate) is added to the solution of the ylide at low temperature (e.g., -78 °C to 0 °C).

    • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired this compound from the triphenylphosphine oxide byproduct and any (Z)-isomer that may have formed.[12][13][14]

Workflow for the Synthesis of this compound:

G cluster_synthesis Synthesis cluster_purification Purification reagents Triphenylphosphine + C7 Alkyl Halide ylide Phosphonium Ylide reagents->ylide Base wittig Wittig Reaction ylide->wittig aldehyde 9-Oxononyl Acetate aldehyde->wittig crude Crude Product wittig->crude extraction Aqueous Workup & Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure this compound chromatography->pure

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification and Analysis

Purification by Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate. The polarity is optimized using TLC to achieve good separation between the product and impurities. A typical starting gradient might be 5% ethyl acetate in hexanes, gradually increasing the polarity if necessary.[13][14]

  • Procedure: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column under gravity or with gentle pressure (flash chromatography). Fractions are collected and analyzed by TLC to identify those containing the pure product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the standard method for the analysis and identification of volatile and semi-volatile organic compounds like pheromones.[2][15][16][17][18]

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating long-chain acetates.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of around 60-100°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C, held for several minutes.

    • Injector Temperature: 250°C.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-500 is typically sufficient.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard and with entries in mass spectral libraries (e.g., NIST).

Biological Significance and Signaling Pathway

This compound functions as a sex pheromone, a chemical signal released by an organism to attract a mate of the same species. In moths, the female typically releases a specific blend of pheromones, and the male detects this blend with remarkable sensitivity and specificity using specialized olfactory organs, the antennae.

The Olfactory Signaling Pathway in Moths:

The detection of pheromones initiates a cascade of events within the male moth's antenna, leading to a behavioral response. This signaling pathway involves several key protein players.[19][20]

  • Pheromone Binding and Transport: Pheromone molecules enter the aqueous lymph of the sensory hairs (sensilla) on the antenna through pores in the cuticle. Here, they are bound by Pheromone-Binding Proteins (PBPs), which solubilize the hydrophobic pheromone and transport it to the olfactory receptors.[1][20]

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Pheromone Receptor (PR), which is a seven-transmembrane domain protein located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This interaction causes a conformational change in the PR.

  • Signal Transduction: The activated PR, in conjunction with a co-receptor (Orco), forms an ion channel. The opening of this channel leads to the influx of cations, causing a depolarization of the ORN membrane. This generates a receptor potential.[1][19] In some cases, G-protein-coupled second messenger pathways may also be involved.[20]

  • Signal Termination: To maintain the temporal resolution of the signal, the pheromone molecules are rapidly inactivated by Pheromone-Degrading Enzymes (PDEs) present in the sensillar lymph.

Diagram of the Pheromone Signaling Pathway:

G cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron Membrane Pheromone (E)-9-Hexadecenyl acetate PBP PBP Pheromone->PBP Binding Pheromone->PBP PBP_Pheromone PBP-Pheromone Complex PBP->PBP_Pheromone PDE PDE PBP_Pheromone->PDE Degradation PR PR PBP_Pheromone->PR Activation Inactive Inactive Metabolites PDE->Inactive IonChannel Ion Channel (Open) PR->IonChannel Orco Orco Orco->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: The olfactory signaling pathway for pheromone reception in moths.

Conclusion

This compound is a vital semiochemical with a well-defined role in the reproductive biology of many lepidopteran species. A thorough understanding of its chemical properties, synthesis, and the molecular mechanisms of its perception is crucial for the development of effective and environmentally benign pest management strategies, such as mating disruption and attract-and-kill techniques. The detailed protocols and pathways described in this guide are intended to provide researchers and drug development professionals with a solid foundation for further investigation and application of this and related compounds.

References

An In-depth Technical Guide to the Safety and Handling of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of (E)-9-Hexadecenyl acetate. Due to the limited availability of specific toxicological and ecotoxicological data for the (E)-isomer, this guide incorporates a read-across approach, leveraging data from its close structural isomer, (Z)-9-Hexadecenyl acetate, and the broader class of Straight-Chain Lepidopteran Pheromones (SCLPs). Regulatory bodies like the U.S. Environmental Protection Agency (EPA) generally consider SCLPs to have a low toxicity profile[1][2][3][4].

Chemical and Physical Properties

This compound is a member of the Straight-Chain Lepidopteran Pheromones (SCLPs), which are unbranched aliphatic compounds with a chain of nine to eighteen carbons, an acetate functional group, and up to three double bonds[3][5].

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂PubChem
Molecular Weight 282.5 g/mol PubChem[6]
CAS Number 56218-69-0Guidechem[7]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available
Vapor Pressure No data available
LogP (Octanol-Water Partition Coefficient) 6.8PubChem[6]

Toxicological Data

EndpointResultSpeciesSource (Read-across)
Acute Oral Toxicity LD50 > 5,000 mg/kgRatEPA[2]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available

Environmental Fate and Ecotoxicity

The environmental fate and ecotoxicity of this compound are not well-documented. As a semiochemical, it is expected to be released in small quantities and dissipate rapidly in the environment[8]. The EPA suggests that the use of SCLPs is not expected to cause significant human health or environmental hazards due to their natural occurrence, low use rates, and low toxicity[9].

EndpointResultSpeciesSource (Read-across)
Toxicity to Fish No data available
Toxicity to Daphnia and other aquatic invertebrates No data available
Toxicity to Algae No data available
Biodegradation No data available

Handling and Safety Precautions

Proper handling and safety precautions are essential when working with any chemical substance. The following recommendations are based on general laboratory safety principles and information from the Safety Data Sheet (SDS) for the (Z)-isomer.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.

PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.
Respiratory Protection Not typically required under normal use with adequate ventilation. If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary.
Engineering Controls
  • Work in a well-ventilated area, such as a fume hood, especially when handling larger quantities or if there is a potential for aerosolization.

Hygiene Measures
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE).

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Experimental Protocols & Workflows

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for the evaluation of chemical substances. Below are generalized workflows for key toxicological assessments that would be applicable.

Acute Oral Toxicity Assessment Workflow (Adapted from OECD TG 423)

cluster_0 Acute Oral Toxicity Assessment Workflow A Acclimatization of Test Animals (e.g., Rats) B Dose Formulation and Preparation A->B Concurrent C Single Limit Dose Administration (e.g., 2000 mg/kg) via Gavage B->C D Observation for Clinical Signs of Toxicity (14 days) C->D E Record Body Weight Changes D->E F Gross Necropsy at Termination D->F G Data Analysis and LD50 Estimation F->G

Caption: Generalized workflow for an acute oral toxicity study.

Skin Irritation/Corrosion Assessment Workflow (Adapted from OECD TG 404)

cluster_1 Skin Irritation Assessment Workflow A Test Animal Preparation (e.g., Rabbit) and Patch Application B Application of Test Substance to Skin (4-hour exposure) A->B C Removal of Test Substance and Patch B->C D Observation of Skin Reactions (Erythema and Edema) at 1, 24, 48, and 72 hours C->D E Scoring of Skin Reactions D->E F Data Analysis and Classification of Irritancy E->F

Caption: Generalized workflow for a skin irritation/corrosion study.

General Environmental Risk Assessment Logic

cluster_2 Environmental Risk Assessment Logic A Characterization of Substance (Physicochemical Properties) B Environmental Fate Assessment (Degradation, Mobility, Bioaccumulation) A->B C Ecotoxicity Testing (Aquatic and Terrestrial Organisms) A->C D Exposure Assessment (Predicted Environmental Concentration - PEC) B->D E Effects Assessment (Predicted No-Effect Concentration - PNEC) C->E F Risk Characterization (PEC/PNEC Ratio) D->F E->F G Risk Management and Mitigation Measures F->G If Risk is Identified

Caption: Logical flow for a general environmental risk assessment.

Conclusion

While specific toxicological data for this compound is limited, the available information on its isomer and the broader class of SCLPs suggests a low potential for adverse health and environmental effects when handled with appropriate safety precautions. Researchers and professionals should adhere to the handling, storage, and disposal guidelines outlined in this document and consult the most recent Safety Data Sheet for any new information. Further studies are warranted to establish a more definitive safety profile for this specific compound.

References

Solubility Profile of (E)-9-Hexadecenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (E)-9-Hexadecenyl acetate, a long-chain fatty acid ester with applications in chemical ecology and as an insect pheromone. Understanding its solubility is critical for the development of effective formulations, delivery systems, and analytical methods. This document details the physicochemical properties influencing its solubility, presents available quantitative and qualitative solubility data, outlines experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Physicochemical Properties

This compound is a non-polar molecule due to its long hydrocarbon chain, with a moderately polar acetate group. Its chemical formula is C18H34O2, and it has a molecular weight of approximately 282.46 g/mol .[1] The lipophilicity of a compound, often estimated by its octanol-water partition coefficient (LogP), is a key determinant of its solubility. The computed XLogP3 value for this compound is 6.8, indicating a high degree of lipophilicity and consequently, poor solubility in water.[1]

The principle of "like dissolves like" is the guiding tenet for predicting the solubility of this compound. This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, this compound is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents.

Data Presentation: Solubility of this compound and a Close Analog

SolventSolvent PolarityExpected Solubility of this compoundQuantitative Data for Oleic Acid (Proxy)
HexaneNon-polarHighSoluble
ChloroformNon-polarHighSoluble
Ethyl AcetateModerately PolarHighSoluble
AcetonePolar AproticModerateSoluble
EthanolPolar ProticModerateSoluble
MethanolPolar ProticModerateSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to High~ 100 mg/mL
WaterVery PolarLow / InsolubleInsoluble

Note: The qualitative solubility of a compound closely related to this compound, (E)-9-Octadecenoate, has been reported as soluble in chloroform, hexane, and ethyl ether, which aligns with the expected solubility based on polarity.

Experimental Protocols

Determining the precise solubility of this compound in various solvents is crucial for its application in research and development. The following is a generalized experimental protocol based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Analytical balance

  • Vortex mixer

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • To each vial, add a known volume of the selected solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should appear cloudy with undissolved solute at the bottom.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow for the settling of excess solid.

    • For more complete separation, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining undissolved microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in units such as mg/mL, g/L, or mol/L.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the solubility of this compound.

G cluster_solute Solute: this compound cluster_solvents Solvents cluster_solubility Solubility Outcome Solute This compound (Largely Non-polar) NonPolar Non-polar Solvents (e.g., Hexane, Chloroform) Solute->NonPolar Strong van der Waals interactions Polar Polar Solvents (e.g., Water, Methanol) Solute->Polar Weak dipole-dipole interactions HighSol High Solubility ('Like Dissolves Like') NonPolar->HighSol LowSol Low Solubility ('Unlike Polarities') Polar->LowSol

Caption: Principle of "Like Dissolves Like" for this compound.

G start Start: Solubility Determination prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep equil 2. Equilibrate (e.g., 24-48h at constant T) prep->equil separate 3. Separate Phases (Centrifugation/Settling) equil->separate sample 4. Sample & Filter Supernatant separate->sample dilute 5. Dilute Sample for Analysis sample->dilute quantify 6. Quantify Concentration (HPLC or GC) dilute->quantify end End: Solubility Value (e.g., mg/mL) quantify->end

Caption: Experimental Workflow for Solubility Determination.

References

Spectroscopic Analysis of (E)-9-Hexadecenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (E)-9-Hexadecenyl acetate, a compound of interest in chemical ecology and pheromone research. Due to the limited availability of experimentally derived spectra for this compound in public databases, this guide presents predicted data based on the analysis of structurally similar compounds, primarily (E)-9-dodecen-1-yl acetate. The experimental protocols provided are standard methodologies applicable to the analysis of long-chain unsaturated esters.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~5.35m-CH=CH-
~4.05t-CH₂-O-
~2.04sCH₃-C(=O)-
~1.98m-CH₂-CH=
~1.62m-CH₂-CH₂-O-
~1.27br s-(CH₂)ₙ-
~0.88tCH₃-CH₂-

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~171.2C=O
~130.5-CH=CH-
~64.7-CH₂-O-
~32.6-CH₂-CH=
~29.7 - 29.2-(CH₂)ₙ-
~28.6-CH₂-CH₂-O-
~25.9-CH₂-CH₂-C=O
~22.7CH₃-CH₂-
~21.1CH₃-C(=O)-
~14.1CH₃-CH₂-
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns of long-chain acetates.

Predicted Fragmentation Pattern

m/zInterpretation
282[M]⁺
222[M - CH₃COOH]⁺
various[CₙH₂ₙ₋₁]⁺, [CₙH₂ₙ]⁺, [CₙH₂ₙ₊₁]⁺
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2925, ~2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1235StrongC-O stretch (acetate)
~965MediumC-H bend (trans-alkene)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the residual CHCl₃ peak to 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

    • Process the FID with an exponential window function and Fourier transform.

    • Phase the spectrum and reference the CDCl₃ triplet to 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound sample

  • Hexane (GC grade)

  • GC-MS instrument with an electron ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in hexane (e.g., 100 µg/mL).

  • Instrumentation:

    • Set the GC oven temperature program (e.g., initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min).

    • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Set the injector temperature to 250°C and the transfer line to 280°C.

    • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Set the MS ion source temperature to 230°C and the quadrupole temperature to 150°C.

    • Acquire data in full scan mode over a mass range of m/z 40-400.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of the peak, identifying the molecular ion and major fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Organic Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR Infrared Spectroscopy (FT-IR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Commercial Suppliers and Technical Guide for (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial suppliers for (E)-9-Hexadecenyl acetate, alongside key technical information relevant to its application and analysis.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₈H₃₄O₂ and a molecular weight of approximately 282.5 g/mol .[1] It is classified as a carboxylic ester and is known to function as an insect pheromone, playing a crucial role in the chemical communication of various species. Its stereoisomer, (Z)-9-Hexadecenyl acetate, is also a common insect pheromone component. The precise isomeric purity is often critical for its biological activity.

Commercial Availability

A number of chemical suppliers specialize in the production and distribution of insect pheromones and related biochemicals. While a comprehensive price comparison is subject to fluctuation and direct inquiry, the following companies are notable suppliers of this compound and related compounds. Researchers are advised to contact these suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierProduct NamePurityCAS NumberNotes
Bedoukian Research (Z)-9-Hexadecenal, (Z)-11-Hexadecenyl acetateTypically ≥93-95%56218-69-0 (for E-isomer)A well-established supplier of high-purity pheromones. While specific data for the (E)-9 isomer was not readily available in initial searches, they offer a wide range of related compounds.[2]
Pherobank Insect PheromonesHigh PurityVariesSpecializes in the synthesis and supply of pheromone compounds for research and pest management. Their catalog should be consulted for specific availability of this compound.
Chemsigma 9E-HEXADECENYL ACETATE95%56218-69-0Lists the compound with a specified purity.

Note: This table is based on available information and is not exhaustive. Purity and availability should be confirmed with the supplier.

Physicochemical Properties

Sourced from publicly available databases, the following table summarizes key computed and experimental properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₃₄O₂PubChem[1]
Molecular Weight 282.5 g/mol PubChem[1]
CAS Number 56218-69-0PubChem[1]
IUPAC Name [(E)-hexadec-9-enyl] acetatePubChem[1]
Kovats Retention Index Standard non-polar: 1984.6; Semi-standard non-polar: 1998; Standard polar: 2317PubChem[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary or published in the context of broader research. However, general methodologies for the synthesis of structurally similar long-chain alkenyl acetates can be adapted.

Stereoselective Synthesis of (E)-Alkenyl Acetates

A common strategy for the synthesis of (E)-alkenyl acetates involves the stereoselective formation of the corresponding (E)-alkenol, followed by acetylation.

1. Synthesis of (E)-9-Hexadecen-1-ol:

A potential synthetic route involves the coupling of smaller building blocks. For instance, an organometallic reagent could be coupled with a suitable electrophile. While a specific protocol for (E)-9-Hexadecen-1-ol is not detailed in the provided search results, a similar synthesis for E-9-Dodecen-1-yl acetate utilizes an organomanganese reagent derived from a Grignard reagent, which is then coupled with an E-bromo-alkene.[3] This general approach can be adapted by selecting appropriate starting materials to achieve the desired C16 backbone.

2. Acetylation of (E)-9-Hexadecen-1-ol:

The final step is the esterification of the alcohol. A standard laboratory procedure for acetylation involves reacting the alcohol with an acetylating agent in the presence of a base.

  • Reagents: (E)-9-Hexadecen-1-ol, Acetic anhydride or Acetyl chloride, a base (e.g., pyridine, triethylamine), and a suitable solvent (e.g., dichloromethane, diethyl ether).

  • Procedure (General):

    • Dissolve (E)-9-Hexadecen-1-ol in the chosen solvent.

    • Add the base to the solution.

    • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • Quench the reaction with water or a dilute acid solution.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Analytical Methods

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS):

GC and GC-MS are essential techniques for assessing the purity and confirming the identity of this compound.

  • Typical GC Conditions (for similar compounds):

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5, HP-5MS, or a wax column like CARBOWAX 20M) is suitable for separating long-chain esters.[4]

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 40-60 °C) and ramping up to a higher temperature (e.g., 230-250 °C) to ensure good separation and elution of the compound.[4]

    • Carrier Gas: Helium or hydrogen is commonly used.[4]

    • Injector and Detector Temperature: Typically set around 250 °C.[4]

    • Detection: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

The Kovats retention index is a useful parameter for comparing GC data across different systems.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are crucial for structural elucidation and confirming the stereochemistry of the double bond.

  • ¹H NMR: Key signals to expect include:

    • A multiplet around 5.4 ppm for the vinylic protons (-CH=CH-). The coupling constant (J-value) for the trans-protons is typically larger (around 15 Hz) than for cis-protons.

    • A triplet around 4.05 ppm for the methylene protons adjacent to the acetate group (-CH₂-OAc).

    • A singlet around 2.05 ppm for the methyl protons of the acetate group (-OCOCH₃).

    • A series of multiplets for the other methylene groups in the aliphatic chain.

  • ¹³C NMR: Diagnostic peaks would include those for the carbonyl carbon of the acetate group (around 171 ppm), the vinylic carbons (around 130 ppm), the carbon of the methylene group attached to the oxygen (around 64 ppm), and the methyl carbon of the acetate group (around 21 ppm).

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and quality control of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Materials Coupling Stereoselective Coupling (e.g., Organometallic Reaction) Start->Coupling Alcohol (E)-9-Hexadecen-1-ol Coupling->Alcohol Acetylation Acetylation Alcohol->Acetylation Crude_Product Crude this compound Acetylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product GC_MS GC-MS Analysis (Purity & Identity) Pure_Product->GC_MS NMR NMR Spectroscopy (Structure & Stereochemistry) Pure_Product->NMR Final_Product Verified Product GC_MS->Final_Product NMR->Final_Product

Caption: A logical workflow for the synthesis and analysis of this compound.

This guide provides a foundational understanding for researchers working with this compound. For specific applications, further consultation of specialized literature and direct communication with suppliers is recommended.

References

Methodological & Application

Synthesis of (E)-9-Hexadecenyl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides detailed protocols for the chemical synthesis of (E)-9-Hexadecenyl acetate, a compound of interest for various research applications, including its role as a pheromone component in entomological studies. Two primary synthetic routes are presented: a Wittig reaction approach and an olefin metathesis strategy. A concluding protocol details the final acetylation step. These methods are intended for use by researchers, scientists, and professionals in drug development and related fields.

Data Presentation

Reaction Step Synthetic Route Product Typical Yield (%) Purity (%)
Phosphonium Salt FormationWittigHeptyltriphenylphosphonium bromide85-95>97
Wittig ReactionWittig(E)-9-Hexadecen-1-ol60-75>95 (E/Z ratio dependent on conditions)
AcetylationBothThis compound80-95>98
Cross-MetathesisOlefin MetathesisThis compound70-85 (Projected)>95 (Projected)

Experimental Protocols

Route 1: Wittig Reaction

This route involves the preparation of a phosphonium ylide from heptyltriphenylphosphonium bromide, followed by its reaction with nonanal to form the (E)-alkene, which is then acetylated.

1.1: Synthesis of Heptyltriphenylphosphonium bromide

  • Materials: 1-Bromoheptane, Triphenylphosphine, Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromoheptane (1 equivalent) and triphenylphosphine (1 equivalent).

    • Add anhydrous toluene to the flask to dissolve the reactants.

    • Heat the mixture to reflux and maintain for 24 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

    • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

    • Dry the white solid under vacuum to yield heptyltriphenylphosphonium bromide.

1.2: Synthesis of (E)-9-Hexadecen-1-ol via Wittig Reaction

  • Materials: Heptyltriphenylphosphonium bromide, Nonanal, Sodium bis(trimethylsilyl)amide (NaHMDS) or similar strong base, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of NaHMDS (1.1 equivalents) in THF to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.

    • Allow the mixture to stir at -78 °C for 1 hour.

    • Add a solution of nonanal (1 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (E)-9-Hexadecen-1-ol. The (E)-isomer is generally favored under these conditions, but the E/Z ratio should be confirmed by NMR spectroscopy.

Route 2: Olefin Metathesis (Projected Protocol)

This proposed route utilizes a cross-metathesis reaction between two commercially available alkenes, 1-decene and 7-acetoxy-1-heptene, catalyzed by a Grubbs-type catalyst to directly form the target acetate.

2.1: Synthesis of this compound via Cross-Metathesis

  • Materials: 1-Decene, 7-Acetoxy-1-heptene, Grubbs II catalyst, Dichloromethane (DCM).

  • Procedure:

    • In a clean, dry Schlenk flask under an inert atmosphere, dissolve 1-decene (1 equivalent) and 7-acetoxy-1-heptene (1 equivalent) in anhydrous, degassed DCM.

    • Add the Grubbs II catalyst (typically 1-5 mol%) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound. The stereoselectivity will depend on the specific catalyst and conditions used.

Final Step: Acetylation of (E)-9-Hexadecen-1-ol

This protocol is applicable to the alcohol intermediate produced from the Wittig reaction route.

3.1: Acetylation to this compound

  • Materials: (E)-9-Hexadecen-1-ol, Acetic anhydride, Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve (E)-9-Hexadecen-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask.

    • Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel.

Visualizations

Synthesis_Wittig cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Acetylation 1-Bromoheptane 1-Bromoheptane Heptyltriphenylphosphonium_bromide Heptyltriphenylphosphonium_bromide 1-Bromoheptane->Heptyltriphenylphosphonium_bromide Toluene, Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Heptyltriphenylphosphonium_bromide E-9-Hexadecen-1-ol E-9-Hexadecen-1-ol Heptyltriphenylphosphonium_bromide->E-9-Hexadecen-1-ol 1. NaHMDS, THF 2. Nonanal Nonanal Nonanal E-9-Hexadecenyl_acetate E-9-Hexadecenyl_acetate E-9-Hexadecen-1-ol->E-9-Hexadecenyl_acetate Acetic Anhydride, Pyridine

Caption: Synthetic workflow for this compound via the Wittig reaction.

Synthesis_Metathesis 1-Decene 1-Decene E-9-Hexadecenyl_acetate E-9-Hexadecenyl_acetate 1-Decene->E-9-Hexadecenyl_acetate Grubbs II Catalyst, DCM 7-Acetoxy-1-heptene 7-Acetoxy-1-heptene 7-Acetoxy-1-heptene->E-9-Hexadecenyl_acetate

Caption: Proposed synthetic workflow for this compound via olefin cross-metathesis.

Application Note: Analysis of (E)-9-Hexadecenyl Acetate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-9-Hexadecenyl acetate is a significant semiochemical, acting as a sex pheromone for various species of Lepidoptera, including moths of the Heliothis genus. Accurate identification and quantification of this compound are crucial for research in chemical ecology, pest management strategies involving mating disruption, and the development of attractants for monitoring insect populations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column; SP-2340 or equivalent polar column for isomer separation.

  • Syringes: For sample injection

  • Vials: 2 mL amber glass vials with screw caps and PTFE septa

  • Solvents: Hexane (pesticide grade or equivalent), Dichloromethane (DCM), Acetonitrile

  • Standards: Certified reference standard of this compound

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the nature of the sample (e.g., pheromone gland, airborne volatiles, or environmental sample).

a) Solvent Extraction of Pheromone Glands:

  • Excise the pheromone glands from virgin female moths during their calling period (typically during the scotophase).

  • Immediately place the excised glands in a 2 mL amber glass vial containing 100-200 µL of hexane or dichloromethane.

  • Extract for a minimum of 30 minutes at room temperature.

  • Carefully remove the tissue from the solvent.

  • The resulting extract can be directly injected into the GC-MS or concentrated under a gentle stream of nitrogen if necessary.

b) Solid-Phase Microextraction (SPME) for Volatiles:

  • Place a calling virgin female moth in a sealed glass chamber.

  • Expose a conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the headspace of the chamber for a predetermined time (e.g., 30-60 minutes).

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption of the collected volatiles.

GC-MS Analysis

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Operating Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-450
Scan Speed1 scan/sec
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Data Analysis and Interpretation
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak of interest with that of a certified reference standard. The mass spectrum should be compared with a library such as the NIST Mass Spectral Library.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a series of dilutions of the certified reference standard. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Quantitative Data

Table 2: Chromatographic and Mass Spectrometric Data for this compound

ParameterValueReference
Molecular Formula C₁₈H₃₄O₂[1]
Molecular Weight 282.46 g/mol [1]
Kovats Retention Index (DB-5) 1993[2]
Kovats Retention Index (SP-2340) 2315[2]

Table 3: Characteristic Mass Fragments of Hexadecenyl Acetates

m/zInterpretation
282Molecular Ion [M]⁺ (low abundance)
222[M-CH₃COOH]⁺ (loss of acetic acid)
61[CH₃COOH₂]⁺
43[CH₃CO]⁺ (base peak)

Note: The mass spectrum of this compound is characterized by the loss of an acetate group and the prominent acetyl ion at m/z 43.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction/Collection cluster_analysis Analysis cluster_data Data Processing Pheromone_Gland Pheromone Gland Solvent_Extraction Solvent Extraction (Hexane/DCM) Pheromone_Gland->Solvent_Extraction Volatiles Airborne Volatiles SPME SPME Collection Volatiles->SPME GC_Separation GC Separation Solvent_Extraction->GC_Separation SPME->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for GC-MS analysis.

Pheromone_Biosynthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Palmitic_Acid Palmitic Acid (C16:0) Fatty_Acid_Synthesis->Palmitic_Acid Desaturation Δ11-Desaturase Palmitic_Acid->Desaturation Z11_16_Acid (Z)-11-Hexadecenoic Acid Desaturation->Z11_16_Acid Isomerization Isomerization Z11_16_Acid->Isomerization E9_16_Acid (E)-9-Hexadecenoic Acid Isomerization->E9_16_Acid Reduction Reduction E9_16_Acid->Reduction E9_16_OH (E)-9-Hexadecen-1-ol Reduction->E9_16_OH Acetylation Acetylation E9_16_OH->Acetylation E9_16_OAc This compound Acetylation->E9_16_OAc

Caption: Simplified biosynthetic pathway of this compound.

References

(E)-9-Hexadecenyl Acetate in Insect Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive literature review reveals a significant focus on the Z-isomer, (Z)-9-Hexadecenyl acetate, as a potent insect sex pheromone, particularly for the Bertha armyworm (Mamestra configurata). Conversely, there is a notable lack of specific, quantitative data and established protocols for the application of (E)-9-Hexadecenyl acetate in insect pest management. While the E-isomer may act as a minor component in the pheromone blends of some Lepidoptera, its independent efficacy and application are not well-documented in publicly available scientific literature.

Therefore, this document will provide detailed application notes and protocols for the well-researched (Z)-9-Hexadecenyl acetate , as its use is scientifically validated and offers a practical guide for researchers in the field. Additionally, general experimental workflows applicable to the study of any pheromone, including the potential evaluation of this compound, are provided.

Part 1: (Z)-9-Hexadecenyl Acetate - Application Notes

(Z)-9-Hexadecenyl acetate is a key component of the female sex pheromone of the Bertha armyworm (Mamestra configurata), a significant pest of canola, flax, and other crops in North America. It is most effective when used in combination with other compounds to attract male moths for monitoring and mass trapping.

Target Pest and Mechanism of Action
  • Primary Target Pest: Bertha Armyworm (Mamestra configurata)

  • Mechanism of Action: Acts as a sex attractant, luring male moths to traps. This disrupts mating and allows for population monitoring to inform control decisions.

Lure Composition and Efficacy

The efficacy of (Z)-9-Hexadecenyl acetate is significantly enhanced when used in specific blends. The most effective known blend for attracting Mamestra configurata is a combination with (Z)-11-hexadecen-1-ol.

Pheromone ComponentBlend RatioLure Loading (per dispenser)Target PestEfficacy Notes
(Z)-9-Hexadecenyl acetate95%1.0 mgMamestra configurataHigh male moth capture rates in field trials.
(Z)-11-hexadecen-1-ol5%0.05 mgMamestra configurataSynergistic effect, significantly increases attraction.

This data is synthesized from multiple sources indicating the importance of this specific blend for Bertha armyworm management.

Part 2: Experimental Protocols

This section outlines protocols for the preparation of lures and the design of field trials to evaluate the efficacy of pheromone-based insect attractants. These protocols are directly applicable to the use of (Z)-9-Hexadecenyl acetate and can be adapted for the study of other pheromones like its E-isomer.

Protocol 1: Preparation of Pheromone Lures

Objective: To prepare rubber septa dispensers loaded with a precise amount of the pheromone blend.

Materials:

  • (Z)-9-Hexadecenyl acetate (high purity)

  • (Z)-11-hexadecen-1-ol (high purity)

  • Hexane (HPLC grade)

  • Red rubber septa

  • Micropipettes (10 µL, 100 µL)

  • Vials with airtight caps

  • Vortex mixer

  • Fume hood

Procedure:

  • Stock Solution Preparation:

    • In a fume hood, prepare a stock solution of the pheromone blend in hexane. For a 95:5 ratio of (Z)-9-Hexadecenyl acetate to (Z)-11-hexadecen-1-ol, dissolve 95 mg of the acetate and 5 mg of the alcohol in 10 mL of hexane to achieve a concentration of 10 mg/mL.

    • Gently vortex the solution to ensure homogeneity.

  • Lure Loading:

    • Place individual rubber septa in clean vials.

    • Using a micropipette, apply 100 µL of the stock solution directly onto each rubber septum. This will result in a total pheromone load of 1 mg per lure.

    • Allow the solvent to evaporate completely within the fume hood for at least 2-3 hours, leaving the pheromone absorbed into the septa.

  • Storage:

    • Store the loaded lures in airtight containers at -20°C until field deployment to prevent degradation and maintain potency.

Protocol 2: Field Trapping and Efficacy Evaluation

Objective: To assess the attractiveness of the prepared pheromone lures to the target insect pest in a field setting.

Materials:

  • Pheromone lures (prepared as in Protocol 1)

  • Control lures (septa treated with hexane only)

  • Pheromone traps (e.g., universal moth traps, delta traps)

  • Stakes or hangers for trap deployment

  • GPS device for recording trap locations

  • Data collection sheets or mobile device

Procedure:

  • Experimental Design:

    • Select a suitable field site where the target pest is known to be present.

    • Employ a randomized complete block design with a minimum of four replicates. Each block should contain one of each treatment (e.g., pheromone blend, individual components, control).

    • Ensure a minimum distance of 50 meters between traps to avoid interference.

  • Trap Deployment:

    • Assemble the traps according to the manufacturer's instructions.

    • Place one lure (treatment or control) inside each trap.

    • Deploy the traps at a consistent height, typically within the crop canopy or at the flight height of the target moth.

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Inspect the traps at regular intervals (e.g., weekly) throughout the flight period of the target pest.

    • Count and record the number of male moths of the target species captured in each trap.

    • Remove captured insects after each count.

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.

    • The results will indicate the efficacy of the pheromone blend in attracting the target pest compared to controls.

Part 3: Visualizations

Biosynthetic Pathway of a Generic Moth Pheromone

G cluster_0 Fatty Acid Synthesis cluster_1 Modification Pathway cluster_2 Pheromone Component Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Palmitoyl_ACP Palmitoyl-ACP (C16) Malonyl_CoA->Palmitoyl_ACP FAS Stearoyl_ACP Stearoyl-ACP (C18) Palmitoyl_ACP->Stearoyl_ACP Elongase Desaturation Desaturase (e.g., Δ11-desaturase) Stearoyl_ACP->Desaturation Precursor Chain_Shortening Chain Shortening (β-oxidation) Desaturation->Chain_Shortening Reduction Reductase Chain_Shortening->Reduction Acetylation Acetyltransferase Reduction->Acetylation Pheromone (Z)-9-Hexadecenyl acetate Acetylation->Pheromone

Caption: Generalized biosynthetic pathway of a moth sex pheromone.

Experimental Workflow for Pheromone Efficacy Testing

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Field Trial cluster_2 Phase 3: Analysis & Conclusion Pheromone_Synthesis Pheromone Synthesis/ Procurement Lure_Preparation Lure Preparation (Protocol 1) Pheromone_Synthesis->Lure_Preparation Experimental_Design Experimental Design (Randomized Block) Lure_Preparation->Experimental_Design Trap_Deployment Trap Deployment (Protocol 2) Experimental_Design->Trap_Deployment Data_Collection Data Collection (Weekly Counts) Trap_Deployment->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Efficacy_Determination Efficacy Determination Statistical_Analysis->Efficacy_Determination Conclusion Conclusion & Reporting Efficacy_Determination->Conclusion

Caption: Workflow for evaluating the field efficacy of insect pheromones.

Application Notes and Protocols for Behavioral Assays Using (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-9-Hexadecenyl acetate is a component of the sex pheromone blend of numerous lepidopteran species, playing a crucial role in chemical communication and reproductive behavior. Understanding the behavioral responses elicited by this semiochemical is paramount for developing effective pest management strategies, such as mating disruption and mass trapping, as well as for fundamental research in neuroethology and chemical ecology. These application notes provide detailed protocols for key behavioral assays—Electroantennography (EAG), Wind Tunnel Bioassays, and Field Trapping Experiments—to quantify insect responses to this compound.

Data Presentation

Table 1: Electroantennogram (EAG) Dose-Response of Male Helicoverpa armigera to this compound
Concentration (μg/μL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Solvent Control)0.150.040
0.0010.450.0920.0
0.010.980.1655.3
0.11.520.2191.3
12.050.28100.0
101.890.2592.2

Note: Data are representative and synthesized from typical lepidopteran responses to pheromone components. The normalized response is calculated relative to the maximum mean response.

Table 2: Wind Tunnel Behavioral Responses of Male Agriphila aeneociliella to this compound
Concentration (μg on lure)Wing Fanning (%)Taking Flight (%)Upwind Flight (%)Source Contact (%)
0 (Solvent Control)5200
0.012515105
0.160453520
185756550
1090807060

Source: Adapted from studies on lepidopteran behavioral responses to pheromones in wind tunnels.[1]

Table 3: Field Trapping Efficacy of this compound for Male Epiglaea apiata
Lure Dose (mg)Mean Trap Catch (moths/trap/night)Standard Deviation
0 (Control)21.5
0.1184.2
0.5458.9
1.06812.3
2.07515.1
5.06511.8

Source: Representative data based on field trapping studies of noctuid moths.[2]

Experimental Protocols

Electroantennography (EAG)

This protocol details the measurement of the overall electrical response of an insect antenna to this compound.

Materials:

  • Adult male moths (e.g., Helicoverpa armigera)

  • This compound (high purity)

  • Solvent (e.g., hexane or paraffin oil)

  • EAG system (amplifier, data acquisition, software)

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Insect Ringer's solution

  • Dissection microscope

  • Pasteur pipettes and filter paper strips

  • Purified, humidified air delivery system

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare a serial dilution of this compound in the chosen solvent (e.g., 0.001, 0.01, 0.1, 1, 10 μg/μL).

    • Apply a standard volume (e.g., 10 μL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

    • Prepare a control pipette with the solvent alone.

  • Antenna Preparation:

    • Immobilize a male moth (chilling is recommended).

    • Under a dissection microscope, carefully excise one antenna at its base.

    • Mount the antenna between two electrodes filled with Insect Ringer's solution. The indifferent electrode is placed at the base of the antenna, and the recording electrode makes contact with the distal tip.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of purified, humidified air.

    • Allow the preparation to stabilize for a few minutes.

    • Introduce the tip of the stimulus pipette into the airstream directed at the antenna.

    • Deliver a puff of air (0.5-1 second) through the pipette to present the odor stimulus.

    • Record the resulting depolarization (negative voltage change) of the antenna.

    • Present stimuli from the lowest to the highest concentration, with solvent controls at the beginning and end.

    • Allow a recovery period (e.g., 30-60 seconds) between stimuli.

    • Replicate with multiple individuals for statistical validity.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in mV) for each stimulus.

    • Subtract the average response to the solvent control from the responses to the pheromone stimuli.

    • Calculate the mean and standard deviation of the responses at each concentration across all replicates.

Wind Tunnel Bioassay

This protocol assesses the behavioral sequence of male moths in response to a point source of this compound.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light conditions.

  • Adult male moths, conditioned to the scotophase.

  • This compound and solvent.

  • Lure dispensers (e.g., rubber septa, filter paper).

  • Release cages for individual moths.

  • Video recording equipment.

Procedure:

  • Wind Tunnel Setup:

    • Set the wind tunnel parameters: wind speed (e.g., 0.3-0.5 m/s), temperature (e.g., 22-25°C), and humidity (e.g., 50-70%).

    • Use red light for illumination to simulate night conditions.

  • Pheromone Source Preparation:

    • Apply a precise amount of this compound solution to the lure dispenser and allow the solvent to evaporate.

    • Prepare a range of doses to be tested.

    • Place the lure at the upwind end of the tunnel.

  • Insect Acclimation and Release:

    • Acclimate individual male moths in the wind tunnel room for at least 30 minutes prior to testing.

    • Place a single moth in a release cage positioned at the downwind end of the tunnel.

  • Behavioral Observation:

    • Release the moth from the cage and record its behavior for a set period (e.g., 3-5 minutes).

    • Score the following behaviors:

      • Wing fanning: Rapid wing vibration while stationary.

      • Taking flight: Initiation of flight.

      • Upwind flight: Oriented flight towards the pheromone source.

      • Source contact: Landing on or touching the pheromone source.

    • Test a sufficient number of moths for each pheromone dose and a solvent control.

  • Data Analysis:

    • Calculate the percentage of moths exhibiting each behavioral category for each dose.

    • Analyze the data using appropriate statistical tests (e.g., Chi-square test) to determine significant differences between doses.

Field Trapping Experiment

This protocol is designed to evaluate the attractiveness of different doses of this compound to a target moth population in a natural environment.

Materials:

  • Pheromone traps (e.g., delta traps, wing traps) with sticky liners.

  • Lures loaded with different doses of this compound.

  • Control lures (solvent only).

  • Stakes or hangers for trap deployment.

  • GPS device for marking trap locations.

Procedure:

  • Experimental Design:

    • Select a suitable field site with a known population of the target moth species.

    • Use a randomized complete block design to minimize the effects of location and wind direction.

    • Establish multiple blocks, with each block containing one trap for each pheromone dose and a control.

    • Ensure a minimum distance between traps (e.g., 20-50 meters) to avoid interference.

  • Trap Deployment:

    • Deploy the traps at a consistent height, typically within the flight range of the target species.

    • Position the traps before the expected flight period of the moths.

  • Data Collection:

    • Check the traps at regular intervals (e.g., daily or weekly).

    • Count and record the number of target moths captured in each trap.

    • Replace sticky liners and lures as needed, depending on the duration of the experiment and the lure's field life.

  • Data Analysis:

    • Calculate the mean number of moths captured per trap per collection period for each dose.

    • Transform the data if necessary (e.g., using a log(x+1) transformation) to meet the assumptions of statistical tests.

    • Analyze the data using ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the effectiveness of the different doses.

Visualizations

G cluster_air Air cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane cluster_neuron Olfactory Receptor Neuron P This compound PBP Pheromone Binding Protein (PBP) P->PBP Binding P_PBP Pheromone-PBP Complex PBP->P_PBP SNMP SNMP P_PBP->SNMP Interaction OR Odorant Receptor (OR) + Orco IonChannel Ion Channel OR->IonChannel Activation SNMP->OR Pheromone Transfer Depolarization Membrane Depolarization IonChannel->Depolarization Ion Influx (Na+, Ca2+) ActionPotential Action Potential to Brain Depolarization->ActionPotential

Caption: Insect Pheromone Signaling Pathway.

G start Start prep_stimuli Prepare this compound Dilutions start->prep_stimuli prep_antenna Excise and Mount Moth Antenna start->prep_antenna puff Deliver Odor Puff prep_stimuli->puff stabilize Stabilize in Airflow prep_antenna->stabilize stabilize->puff record Record EAG Response (mV) puff->record recover Recovery Period record->recover analyze Analyze Data record->analyze recover->puff Next Stimulus

Caption: EAG Experimental Workflow.

G start Start acclimate Acclimate Moth in Wind Tunnel start->acclimate release Release Moth Downwind acclimate->release observe Observe Behavior (3-5 min) release->observe no_response No Response observe->no_response wing_fanning Wing Fanning observe->wing_fanning end End Trial no_response->end take_flight Take Flight wing_fanning->take_flight wing_fanning->end No Flight upwind_flight Upwind Flight take_flight->upwind_flight take_flight->end No Orientation source_contact Source Contact upwind_flight->source_contact upwind_flight->end Loses Plume source_contact->end

Caption: Wind Tunnel Behavioral Cascade.

References

Application Notes & Protocols: Formulation of (E)-9-Hexadecenyl Acetate for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the formulation of (E)-9-Hexadecenyl acetate into a controlled-release system using polyurea microencapsulation via interfacial polymerization. Protocols for characterization and in vitro release studies are also included to ensure reproducible and effective formulation development.

Introduction

This compound is a long-chain fatty acetate ester that serves as a vital semiochemical, particularly as an insect sex pheromone.[1] Its application in integrated pest management strategies relies on its sustained and controlled release to effectively modulate insect behavior over an extended period. However, its volatility and susceptibility to environmental degradation necessitate the use of advanced formulation techniques to enhance its stability and prolong its efficacy.

Microencapsulation is a robust technique for creating controlled-release formulations of active pharmaceutical ingredients (APIs) and other bioactive compounds.[2] By entrapping the active ingredient within a polymeric shell, microencapsulation protects it from premature degradation and modulates its release rate. Interfacial polymerization to form polyurea microcapsules is a particularly effective method for encapsulating lipophilic compounds like this compound. This process involves the reaction of monomers at the interface of an oil-in-water emulsion, forming a durable and semi-permeable polymer shell around the oil droplets containing the active ingredient.[2]

These application notes provide a comprehensive guide to the formulation, characterization, and in vitro release testing of microencapsulated this compound.

Data Presentation

The following tables summarize the key quantitative data related to the formulation, characterization, and release kinetics of polyurea-encapsulated pheromone acetates. These values are representative and may require optimization for specific applications.

Table 1: Formulation Parameters for Polyurea Microencapsulation

ParameterValueUnitRationale
Core MaterialThis compound in Dibutyl Adipate-Dibutyl adipate acts as a non-toxic solvent for the pheromone.
Core/Shell Mass Ratio8.0/4.0 to 8.0/6.0-This ratio can be adjusted to control the release rate and encapsulation efficiency.[3]
Wall Material MonomersMethylene Diphenyl Diisocyanate (MDI) & Diethylenetriamine (DETA)-These monomers react to form a stable polyurea shell via interfacial polymerization.
EmulsifierPolyvinyl Alcohol (PVA)% (w/v)PVA stabilizes the oil-in-water emulsion.
Agitation Rate (Emulsification)1000 - 3000rpmAffects the particle size distribution of the microcapsules.
Polymerization Temperature50 - 60°CInfluences the reaction rate of polymerization.
Polymerization Time3 - 4hoursEnsures complete formation of the polyurea shell.

Table 2: Characterization of this compound Microcapsules

ParameterMethodTypical ValueUnit
Particle Size (Mean Diameter)Laser Diffraction / SEM10 - 100µm
MorphologyScanning Electron Microscopy (SEM)Spherical with a dense shell-
Encapsulation EfficiencyGas Chromatography (GC)> 90%
Pheromone LoadingGas Chromatography (GC)20 - 40% (w/w)

Table 3: In Vitro Release Profile of Encapsulated Pheromone Acetates

Time (Days)Cumulative Release (%) - Core/Shell Ratio 8.0/4.0[3]Cumulative Release (%) - Core/Shell Ratio 8.0/6.0[3]
535.230.1
1058.751.5
1575.368.9
2086.180.4
2592.487.2
3095.590.1

Note: The release data is based on a study of a fungicide encapsulated in polyurea with a chitosan oligosaccharide shell, which is expected to have a similar release profile to this compound in a polyurea matrix.[3] A study on (Z)-11-hexadecenyl acetate, a closely related pheromone, in polyurea microcapsules demonstrated a release duration of approximately one month.[4]

Experimental Protocols

This protocol details the preparation of polyurea microcapsules containing this compound.

Materials:

  • This compound

  • Dibutyl Adipate (Solvent)

  • Methylene Diphenyl Diisocyanate (MDI)

  • Diethylenetriamine (DETA)

  • Polyvinyl Alcohol (PVA)

  • Distilled Water

  • Acetone (for washing)

Equipment:

  • High-speed homogenizer

  • Mechanical stirrer with temperature control

  • Reaction vessel

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven or desiccator

Procedure:

  • Organic Phase Preparation:

    • In a beaker, dissolve a specified amount of MDI in dibutyl adipate.

    • Add the desired amount of this compound to this solution to achieve the target core/shell ratio. Mix thoroughly until a homogenous solution is formed.

  • Aqueous Phase Preparation:

    • In a separate beaker, prepare an aqueous solution of PVA (e.g., 2% w/v) in distilled water. Stir until the PVA is completely dissolved.

  • Emulsification:

    • Transfer the aqueous PVA solution to the reaction vessel.

    • Begin agitation with the high-speed homogenizer at a controlled speed (e.g., 2000 rpm).

    • Slowly add the organic phase to the aqueous phase while homogenizing to form a stable oil-in-water emulsion. Continue homogenization for 10-15 minutes.

  • Interfacial Polymerization:

    • While stirring the emulsion with the mechanical stirrer, slowly add an aqueous solution of DETA.

    • Heat the mixture to the desired polymerization temperature (e.g., 55°C) and maintain for 3-4 hours to allow for the complete formation of the polyurea shell.

  • Microcapsule Recovery and Washing:

    • Allow the microcapsule suspension to cool to room temperature.

    • Filter the microcapsules using a Buchner funnel.

    • Wash the collected microcapsules with distilled water and then with acetone to remove any unreacted monomers and residual solvent.

    • Dry the microcapsules in an oven at a low temperature (e.g., 40°C) or in a desiccator until a free-flowing powder is obtained.

A. Particle Size and Morphology Analysis:

  • Method: Scanning Electron Microscopy (SEM)

  • Procedure:

    • Mount a small sample of the dried microcapsules onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold) to prevent charging.

    • Image the microcapsules under the SEM at various magnifications to observe their surface morphology and measure their diameters.

    • Analyze the images using appropriate software to determine the particle size distribution.

B. Encapsulation Efficiency and Pheromone Loading:

  • Method: Gas Chromatography (GC)

  • Procedure:

    • Total Pheromone (P_total): Accurately weigh a sample of the microcapsules. Crush the microcapsules using a mortar and pestle and extract the contents with a known volume of a suitable solvent (e.g., hexane).

    • Surface Pheromone (P_surface): Accurately weigh a sample of intact microcapsules and wash them with a known volume of solvent for a short period to dissolve only the surface-bound pheromone.

    • Analyze both extracts using a GC equipped with a flame ionization detector (FID) and a suitable capillary column.

    • Quantify the amount of this compound in each extract by comparing the peak areas with a standard calibration curve.

    • Calculate Encapsulation Efficiency (EE) and Pheromone Loading (PL):

      • EE (%) = [(P_total - P_surface) / P_total] x 100

      • PL (%) = [Weight of encapsulated pheromone / Total weight of microcapsules] x 100

This protocol describes a method to evaluate the release kinetics of this compound from the microcapsules.

Materials and Equipment:

  • A known mass of microcapsules

  • Vials with septa

  • A temperature-controlled environment (e.g., oven or incubator)

  • Solid-Phase Microextraction (SPME) fibers

  • Gas Chromatograph (GC-FID or GC-MS)

Procedure:

  • Place a precisely weighed amount of microcapsules into several vials.

  • Seal the vials and place them in a temperature-controlled environment set to mimic field conditions (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 30 days), remove a vial for analysis.

  • Expose an SPME fiber to the headspace of the vial for a fixed period to adsorb the released pheromone.

  • Inject the SPME fiber into the GC to quantify the amount of released pheromone.

  • Alternatively, the remaining pheromone in the microcapsules can be extracted and quantified at each time point.

  • Plot the cumulative percentage of released this compound against time to obtain the release profile.

  • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism. The zero-order kinetic model is often suitable for describing a constant release rate from such formulations.[5]

Mandatory Visualization

experimental_workflow cluster_prep Phase Preparation cluster_process Microencapsulation Process cluster_recovery Product Recovery org_phase Organic Phase (Pheromone + MDI in Solvent) emuls Emulsification (High-Speed Homogenization) org_phase->emuls aq_phase Aqueous Phase (PVA in Water) aq_phase->emuls poly Interfacial Polymerization (Add DETA, Heat, and Stir) emuls->poly Stable O/W Emulsion filter_wash Filtration and Washing poly->filter_wash Microcapsule Suspension drying Drying filter_wash->drying final_product Dried Microcapsules drying->final_product

Caption: Experimental workflow for polyurea microencapsulation.

controlled_release mc Microcapsule shell Polyurea Shell core Core (Pheromone) env Environment shell->env Sustained Release core->shell Diffusion

Caption: Controlled release mechanism from a microcapsule.

References

Application Notes and Protocols for (E)-9-Hexadecenyl Acetate in Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-9-Hexadecenyl acetate is a fatty acyl compound and a component of the sex pheromone blend of certain lepidopteran species. While its isomeric counterpart, (Z)-9-Hexadecenyl acetate, is a well-documented key sex pheromone component for various pests like the brassy ringed cutworm (Mamestra configurata), the specific role and application of the (E)-isomer in mating disruption are less extensively documented in publicly available research. These application notes serve as a guideline for researchers and drug development professionals to explore the potential of this compound in integrated pest management (IPM) strategies. The protocols provided are based on established methodologies for evaluating mating disruption techniques for lepidopteran pests and can be adapted for this specific compound.

Mechanism of Action in Mating Disruption

Mating disruption is a pest management technique that utilizes synthetic sex pheromones to permeate the environment, thereby interfering with the ability of male insects to locate and mate with females. This leads to a reduction in the reproductive success of the target pest population. The primary proposed mechanisms for mating disruption include:

  • Competitive Attraction: Synthetic pheromone dispensers act as false sources, competing with calling females and making it difficult for males to locate them.

  • Sensory Overload: High concentrations of the pheromone can saturate the male's antennal receptors, rendering them unable to detect the natural pheromone plumes from females.

  • Neural Habituation: Continuous exposure to the pheromone can cause the male's central nervous system to adapt and no longer respond to the pheromone signal.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain detailing the efficacy of this compound alone in mating disruption field trials. Researchers are encouraged to generate such data by adapting the experimental protocols outlined below. The following table structure is recommended for presenting future findings to facilitate clear comparison and analysis.

Table 1: Efficacy of this compound in Mating Disruption Trials

TreatmentApplication Rate (g/ha)Dispenser TypeMale Moth Captures (mean ± SE)Mating Incidence (%)Crop Damage (%)
This compound
Positive Control (e.g., (Z)-9-Hexadecenyl acetate)
Untreated ControlN/AN/A

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in mating disruption.

Protocol 1: Electroantennography (EAG) Assay

Objective: To determine if the male antennae of the target pest species are responsive to this compound.

Materials:

  • Live, 2-day-old male moths of the target species.

  • This compound (high purity).

  • Solvent (e.g., hexane).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software).

  • Odor delivery system.

  • Filter paper strips.

Procedure:

  • Prepare serial dilutions of this compound in the chosen solvent.

  • Apply a known volume of each dilution to a filter paper strip and allow the solvent to evaporate.

  • Excise the antenna from a live male moth and mount it between the two recording electrodes.

  • Deliver a puff of clean, humidified air over the antenna to establish a baseline.

  • Introduce the filter paper with the pheromone into the airstream directed at the antenna.

  • Record the resulting electrical potential (depolarization) from the antenna.

  • Use a solvent-only control and a known active compound (positive control) for comparison.

  • Repeat with multiple moths and antennae for statistical validity.

Protocol 2: Wind Tunnel Bioassay

Objective: To assess the behavioral response of male moths to this compound in a controlled environment.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light.

  • Live, virgin male moths of the target species.

  • Dispensers loaded with this compound.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimatize the wind tunnel to conditions that mimic the natural activity period of the moth.

  • Place a dispenser with a known release rate of this compound at the upwind end of the tunnel.

  • Release individual male moths at the downwind end of the tunnel.

  • Record the flight behavior, including take-off, upwind flight, casting, and landing at the source.

  • Score the behavioral responses according to a predefined scale.

  • Use a blank dispenser as a negative control.

  • Repeat the assay with a sufficient number of moths to obtain robust data.

Protocol 3: Field Mating Disruption Trial

Objective: To evaluate the effectiveness of this compound in reducing mating and subsequent crop damage under field conditions.

Materials:

  • Experimental plots of the target crop with a history of pest infestation.

  • Dispensers formulated with this compound.

  • Pheromone traps baited with the target pest's sex pheromone blend.

  • Mating tables or tethered virgin females.

  • Untreated control plots and positive control plots (if available).

Procedure:

  • Site Selection and Setup:

    • Select large, uniform plots to minimize edge effects. A minimum distance between plots is crucial to prevent interference.[1]

    • Establish a grid of pheromone traps within each plot to monitor the male population.

  • Dispenser Deployment:

    • Deploy the this compound dispensers at the desired rate (g/ha) and density (dispensers/ha) before the expected flight period of the pest.

  • Efficacy Assessment:

    • Trap Shutdown: Monitor the number of male moths captured in the pheromone traps in the treated and control plots. A significant reduction in captures in the treated plots indicates disruption.

    • Mating Disruption: Place mating tables with virgin females or use tethered females within the plots. After a set period, dissect the females to check for the presence of spermatophores, which indicates mating. A lower percentage of mated females in the treated plots demonstrates mating disruption.

    • Damage Assessment: At the end of the season, assess the level of crop damage in both treated and control plots according to established scales.

Visualizations

The following diagrams illustrate key concepts and workflows in mating disruption research.

Mating_Disruption_Mechanism cluster_environment Environment Permeated with Pheromone Synthetic Pheromone Dispensers Synthetic Pheromone Dispensers Male Moth Male Moth Synthetic Pheromone Dispensers->Male Moth Sensory Overload / Habituation Calling Female Calling Female Male Moth->Synthetic Pheromone Dispensers False Trail Following Male Moth->Calling Female Natural Attraction (Inhibited)

Caption: Proposed mechanisms of action for mating disruption.

Field_Trial_Workflow cluster_data Efficacy Metrics Site_Selection Site Selection & Plot Design Baseline_Monitoring Baseline Pest Population Monitoring Site_Selection->Baseline_Monitoring Dispenser_Deployment Deploy (E)-9-Hexadecenyl Acetate Dispensers Baseline_Monitoring->Dispenser_Deployment Data_Collection Data Collection Dispenser_Deployment->Data_Collection Trap_Shutdown Trap Shutdown Data_Collection->Trap_Shutdown Mating_Incidence Mating Incidence Data_Collection->Mating_Incidence Crop_Damage Crop Damage Data_Collection->Crop_Damage Data_Analysis Data Analysis & Efficacy Determination Trap_Shutdown->Data_Analysis Mating_Incidence->Data_Analysis Crop_Damage->Data_Analysis

Caption: Workflow for a field mating disruption trial.

Conclusion

While the specific use of this compound for mating disruption is not yet widely established, the protocols and frameworks presented here provide a solid foundation for researchers to investigate its potential. Rigorous evaluation through electrophysiological, behavioral, and field studies is essential to determine its efficacy and optimal application strategies as a viable component of integrated pest management programs.

References

Application Notes and Protocols for the Quantitative Analysis of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(E)-9-Hexadecenyl acetate is a significant semiochemical, acting as a sex pheromone for various insect species. Its accurate quantification is crucial for research in chemical ecology, pest management strategies involving mating disruption or mass trapping, and for quality control in the production of pheromone-based products. This document provides detailed protocols for the quantitative analysis of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a widely applied and effective analytical technique for volatile organic compounds.[1] The methodologies outlined herein cover sample preparation, instrumental analysis, and method validation to ensure accurate and reliable results.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, which are essential for its identification and quantification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H34O2[2][3][4][5][6]
Molecular Weight282.5 g/mol [2][3]
CAS Number56218-69-0[2][5]
IUPAC Name[(E)-hexadec-9-enyl] acetate[2]

Table 2: Kovats Retention Indices for this compound on Different GC Columns

Column TypeRetention IndexReference
Standard non-polar1984.6[2]
Semi-standard non-polar1998[2][7]
Standard polar2317[2]
SP-23401634[7]
DB-51912, 1998[7]
DB-2102154[7]
DB-232274[7]

II. Experimental Protocols

A generalized workflow for the quantitative analysis of this compound is presented below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Gland Excision, Air Entrainment) Extraction Extraction (e.g., Solvent, SPME, FPSE) SampleCollection->Extraction Concentration Concentration / Derivatization (if necessary) Extraction->Concentration GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification (Peak Integration & Calibration) DataAcquisition->Quantification Report Report Quantification->Report Final Report

Caption: General workflow for the quantitative analysis of this compound.

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the sample matrix.

A. Extraction from Insect Glands:

  • Gland Excision: Gently squeeze the abdomen of a female moth to expose the pheromone gland (typically the 8th and 9th abdominal segments).[8]

  • Solvent Extraction: Excise the glands and immerse them in a small volume (e.g., 150 µL for 30 glands) of high-purity n-hexane in a glass vial.[8]

  • Extraction Time: Allow the extraction to proceed for approximately 20 minutes at room temperature.[8]

  • Concentration: Carefully transfer the supernatant to a clean vial. If necessary, concentrate the extract under a gentle stream of nitrogen gas.[8]

  • Storage: Store the extracts at -20°C until GC-MS analysis.[8]

B. Headspace Collection from Air:

For the analysis of airborne pheromones, headspace sampling techniques are employed.

  • Solid-Phase Microextraction (SPME):

    • Expose an appropriate SPME fiber (e.g., polydimethylsiloxane - PDMS) to the headspace above the sample (e.g., in a sealed vial containing the insects).

    • After an optimized extraction time, retract the fiber and introduce it directly into the GC inlet for thermal desorption.[9]

  • Fabric Phase Sorptive Extraction (FPSE):

    • FPSE utilizes a fabric substrate coated with a sorbent.[10] The fabric can be exposed to the air containing the pheromone.

    • Analytes are then eluted from the fabric using a suitable solvent, which is subsequently analyzed by GC-MS.[10]

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) System: An Agilent 7890 GC or equivalent.[8]

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is an HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 160°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 4°C/min.

  • Injector:

    • Mode: Splitless.[8]

    • Temperature: 280°C.[8]

    • Injection Volume: 1 µL.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[8]

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230°C.[8]

    • Scan Range: m/z 40-400.

    • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Protocol 3: Calibration and Quantification
  • Preparation of Standards: Prepare a stock solution of this compound of known purity in n-hexane. Perform serial dilutions to create a series of calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 ng/µL).

  • Calibration Curve: Inject each calibration standard into the GC-MS under the same conditions as the samples. Plot the peak area of the target analyte against the concentration to generate a calibration curve. The linearity of the method should be evaluated, with a coefficient of determination (R²) of ≥ 0.99 being acceptable.[11]

  • Quantification: Inject the prepared samples. Identify the this compound peak based on its retention time and mass spectrum. Quantify the amount of the analyte in the sample by comparing its peak area to the calibration curve.

III. Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated.[11][12][13]

G cluster_params Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for analytical method validation.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity and resolution from interfering peaks.
Linearity & Range The ability to obtain results that are directly proportional to the concentration of the analyte in the sample over a defined range.[11]Coefficient of determination (R²) ≥ 0.99.
Accuracy The closeness of the test results to the true value.[14] Determined using a certified reference material or by spike/recovery experiments.Typically 80-120% recovery.
Precision The closeness of agreement between a series of measurements.[14] Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.[14]Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]Signal-to-Noise ratio (S/N) ≥ 10.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]%RSD of results should remain within acceptable limits.

IV. Concluding Remarks

The protocols described provide a robust framework for the quantitative analysis of this compound. Adherence to these guidelines, including proper sample preparation, optimized GC-MS conditions, and thorough method validation, will ensure the generation of high-quality, reliable, and reproducible data critical for research and development applications.

References

Application Notes and Protocols for Single Sensillum Recording (SSR) with (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to investigate the function of individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna. This method allows for the direct measurement of action potentials generated by OSNs in response to specific volatile compounds. By presenting a target odorant, such as the moth pheromone component (E)-9-Hexadecenyl acetate, researchers can characterize the sensitivity, specificity, and dose-dependent response of individual olfactory receptors.

Data Presentation: Olfactory Sensory Neuron Responses

The following tables summarize representative quantitative data obtained from SSR experiments on Heliothis virescens olfactory sensory neurons in response to a C16 acetate pheromone component. This data illustrates the typical dose-dependent increase in neuronal firing rate upon stimulation.

Table 1: Spontaneous and Pheromone-Evoked Firing Rates of a Single Olfactory Sensory Neuron in Heliothis virescens

StimulusConcentration (ng)Mean Spike Frequency (spikes/s) ± SEM
Air (Control)05.2 ± 1.1
Paraffin Oil (Solvent Control)05.5 ± 1.3
(Z)-11-hexadecenyl acetate0.125.8 ± 4.2
(Z)-11-hexadecenyl acetate148.3 ± 6.7
(Z)-11-hexadecenyl acetate1085.1 ± 9.3
(Z)-11-hexadecenyl acetate100120.5 ± 12.1

Note: This data is representative for (Z)-11-hexadecenyl acetate and serves as an example for expected responses to this compound.

Table 2: Dose-Response Characteristics of an Olfactory Sensory Neuron to (Z)-11-hexadecenyl acetate

Concentration (ng)Net Spike Frequency (spikes/s)
0.120.6
143.1
1079.9
100115.3

Net Spike Frequency is calculated by subtracting the mean solvent control spike frequency from the mean spike frequency for each concentration.

Experimental Protocols

This section provides a detailed methodology for performing Single Sensillum Recording experiments with this compound on a model moth species such as Heliothis virescens.

Materials and Reagents
  • Insect: Adult male moths (e.g., Heliothis virescens), 2-4 days post-eclosion.

  • Chemicals:

    • This compound (purity >95%)

    • Hexane (or other suitable solvent)

    • Paraffin oil (for dilutions)

    • Ringer's solution (for electrodes)

  • Equipment:

    • Vibration isolation table

    • Micromanipulators (one for the reference electrode, one for the recording electrode)

    • Microscope with long working-distance objectives (e.g., 20x, 50x)

    • Tungsten microelectrodes (for recording and reference)

    • Glass capillaries (for holding the insect)

    • Odor delivery system (stimulus controller, purified air source, Pasteur pipettes, filter paper)

    • Preamplifier and amplifier

    • Data acquisition system and software (e.g., Spike2)

    • Faraday cage (to shield from electrical noise)

Experimental Workflow

SSR_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Immobilize Moth D Position Insect and Electrodes A->D B Prepare Electrodes B->D C Prepare Odor Stimuli H Deliver Odor Stimulus C->H E Locate Sensillum D->E F Insert Electrodes E->F G Record Baseline Activity F->G G->H I Record Neuronal Response H->I J Spike Sorting I->J K Calculate Spike Frequency J->K L Generate Dose-Response Curve K->L

Caption: Experimental workflow for Single Sensillum Recording.

Step-by-Step Protocol
  • Insect Preparation:

    • Anesthetize a male moth by chilling on ice for 1-2 minutes.

    • Carefully insert the moth into a truncated pipette tip, leaving the head and antennae exposed.

    • Immobilize the pipette tip on a microscope slide using dental wax or modeling clay.

    • Secure one antenna onto a coverslip with a small drop of wax to expose the sensilla.

  • Electrode Preparation:

    • Sharpen tungsten electrodes electrolytically in a saturated KNO2 solution.

    • The reference electrode is inserted into the insect's eye or another part of the head.

    • The recording electrode is used to make contact with the sensillum.

  • Odor Stimulus Preparation:

    • Prepare serial dilutions of this compound in paraffin oil (e.g., 0.1 ng/µl, 1 ng/µl, 10 ng/µl, 100 ng/µl).

    • Apply 10 µl of each dilution onto a small piece of filter paper.

    • Insert the filter paper into a Pasteur pipette to create a stimulus cartridge.

    • Prepare a solvent control (paraffin oil only) and an air control cartridge.

  • Recording Procedure:

    • Place the prepared insect under the microscope within a Faraday cage.

    • Using a micromanipulator, insert the reference electrode into the moth's eye.

    • Under high magnification, locate a long trichoid sensillum on the antenna, which is typically responsive to pheromones.

    • Carefully advance the recording electrode with a second micromanipulator to make contact with the base of the sensillum. A successful contact is usually indicated by a change in the baseline electrical noise.

    • Record the spontaneous (baseline) firing rate of the neuron for at least 10 seconds.

    • Deliver a puff of purified air from the stimulus delivery system over the antenna.

    • Present the odor stimuli by puffing air through the stimulus cartridges, starting with the solvent control, followed by increasing concentrations of this compound. Each stimulus should last for approximately 500 ms.

    • Allow for a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent adaptation of the neuron.

    • Record the neuronal activity for at least 10 seconds following each stimulus presentation.

  • Data Analysis:

    • Use spike-sorting software to distinguish action potentials from different neurons within the same sensillum, if necessary.

    • Calculate the spike frequency (spikes per second) during the 1-second interval following stimulus onset.

    • Subtract the average spike frequency of the solvent control from the response to each odor concentration to obtain the net response.

    • Plot the net spike frequency as a function of the logarithm of the stimulus concentration to generate a dose-response curve.

Signaling Pathway

The detection of pheromones like this compound in moths involves a series of molecular events within the sensillum lymph and at the dendritic membrane of the OSN.

Olfactory_Signaling cluster_lymph Sensillum Lymph cluster_membrane Dendritic Membrane Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP SNMP SNMP1 Pheromone_OBP->SNMP Interaction OR_complex OR Orco SNMP->OR_complex:f0 Pheromone Transfer Ion_Channel Ion Channel (Open) OR_complex->Ion_Channel Conformational Change Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Signal to Brain

Caption: Pheromone signaling pathway in a moth olfactory neuron.

This diagram illustrates the current understanding of pheromone reception in many moth species. The hydrophobic pheromone molecule, this compound, enters the aqueous sensillum lymph and is bound by an Odorant Binding Protein (OBP). The Pheromone-OBP complex then interacts with the Sensory Neuron Membrane Protein 1 (SNMP1), which is thought to facilitate the transfer of the pheromone to the specific Olfactory Receptor (OR). The binding of the pheromone to the OR, which forms a complex with the obligate co-receptor Orco, leads to the opening of an ion channel. The subsequent influx of cations causes a depolarization of the neuron's membrane, which, if it reaches the threshold, triggers an action potential that is transmitted to the brain.

Application of (E)-9-Hexadecenyl Acetate in Biodiversity Monitoring: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(E)-9-Hexadecenyl acetate , a long-chain acetate ester, is recognized as a component of the sex pheromone in several insect species, particularly within the order Lepidoptera. While its primary application has been in pest management through mating disruption and monitoring of specific pest populations, its potential as a tool for broader biodiversity monitoring is an emerging area of interest for researchers. This document provides detailed application notes and protocols for utilizing this compound in biodiversity studies, aimed at researchers, scientists, and drug development professionals.

Introduction

This compound is a semiochemical that plays a crucial role in the chemical communication of various insects. Its specificity can be harnessed not only for pest control but also to survey and monitor the presence, abundance, and phenology of both target and non-target insect species. By attracting a spectrum of insects that respond to this chemical cue, it can serve as a valuable tool in assessing the biodiversity of an ecosystem.

Data Presentation: Attractant Spectrum and Efficacy

The use of this compound in biodiversity monitoring necessitates an understanding of which species are attracted to it. While comprehensive data on the full attractant spectrum is still an active area of research, the following table summarizes known target species and highlights the need for further studies on non-target species. The efficacy of attraction can be influenced by factors such as lure concentration, trap design, and environmental conditions.

Target Species (Common Name)Target Species (Scientific Name)Lure Loading (mg)Dispenser TypeTrap TypeEfficacy Notes
Brinjal Shoot and Fruit BorerLeucinodes orbonalis1-2Rubber SeptumDelta or Wing TrapHigh specificity for males.
Fall ArmywormSpodoptera frugiperda1-3Rubber Septum / Polyethylene VialFunnel or Bucket TrapComponent of a pheromone blend.
Various Cutworm SpeciesAgrotis spp., Mythimna spp.1-2Rubber SeptumDelta or Funnel TrapAttracts males of several noctuid species.
Non-Target Species Various Families N/A N/A N/A Data Deficient - Further Research Required

Note: The effectiveness of pheromone traps is a critical aspect of integrated pest management (IPM) strategies. The optimization of factors like dispenser type and trap density is crucial for successful monitoring programs.[1]

Experimental Protocols

Protocol for Field Trapping and Biodiversity Assessment

This protocol outlines the steps for deploying traps baited with this compound to monitor insect biodiversity.

Materials:

  • Pheromone lures containing this compound (specify loading).

  • Insect traps (e.g., Delta, Wing, Funnel, or Bucket traps).

  • Trap hangers or stakes.

  • Collection vials with preservative (e.g., 70% ethanol).

  • Forceps for handling lures and specimens.

  • GPS device for recording trap locations.

  • Field notebook or data logger.

Procedure:

  • Site Selection: Choose representative habitats within the study area. Establish a transect or grid system for trap placement to ensure systematic sampling.

  • Trap Preparation:

    • Assemble the traps according to the manufacturer's instructions.

    • Using forceps to avoid contamination, place one this compound lure inside each trap.

    • For traps with a sticky surface, ensure the liner is fresh. For collection-based traps, add a small amount of preservative to the collection container.

  • Trap Deployment:

    • Hang or mount the traps at a consistent height (typically 1-1.5 meters above the ground or just above the crop canopy).

    • Space traps at least 20-30 meters apart to avoid interference between lures.

    • Record the GPS coordinates of each trap.

  • Monitoring and Specimen Collection:

    • Check traps at regular intervals (e.g., weekly).

    • For sticky traps, count and identify the captured insects directly on the trap or replace the sticky liner for later analysis.

    • For collection-based traps, carefully transfer the captured insects into labeled collection vials.

    • Replace lures according to the manufacturer's recommended lifespan (typically 4-6 weeks).

  • Data Analysis:

    • Identify captured specimens to the lowest possible taxonomic level.

    • Calculate biodiversity indices (e.g., Shannon-Wiener, Simpson) to compare diversity across different habitats or time points.

    • Analyze species abundance and richness data.

Electroantennography (EAG) Protocol for Screening Novel Species

EAG can be used to screen for insect species that are physiologically responsive to this compound, providing a rapid assessment of potential attractancy. The Z-isomer, (Z)-9-Hexadecenyl acetate, has been shown to elicit electroantennographic responses in species like the Bertha Armyworm (Mamestra configurata).[2][3]

Materials:

  • This compound solution in a suitable solvent (e.g., hexane).

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition).

  • Live insect specimens.

  • Odor delivery system (puff generator).

Procedure:

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes filled with a conductive solution.

  • Stimulus Preparation: Prepare serial dilutions of the this compound solution.

  • Odor Delivery: Deliver a puff of air passed over a filter paper impregnated with the pheromone solution directly onto the prepared antenna.

  • Data Recording: Record the electrical potential change (depolarization) from the antenna in response to the stimulus.

  • Analysis: Compare the amplitude of the EAG response to the pheromone with that of a solvent control. A significantly larger response indicates olfactory sensitivity.

Signaling Pathways and Experimental Workflows

Generalized Olfactory Signaling Pathway

The perception of long-chain acetate esters like this compound in insects involves a series of molecular events initiated in the antenna. The following diagram illustrates a generalized signaling pathway.

Olfactory_Signaling_Pathway Pheromone (E)-9-Hexadecenyl acetate PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR Odorant Receptor (OR) PBP->OR Transport to Receptor ORN Olfactory Receptor Neuron (ORN) IonChannel Ion Channel Opening OR->IonChannel Activation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal Transmission

Caption: Generalized olfactory signaling pathway for this compound.

Insect Pheromone-Binding Proteins (PBPs) are crucial for binding and transporting hydrophobic sex pheromones through the aqueous sensillum lymph to the olfactory receptors on the olfactory receptor neurons, where signal transduction is initiated.[4] These small, soluble proteins are found in the lymph of sensilla trichodea on moth antennae.[4] PBPs are thought to not only transport pheromones but also to enhance the sensitivity of the olfactory receptor neurons.[4] In some cases, PBPs exhibit selectivity for pheromone components of different chain lengths.[5]

Experimental Workflow for Biodiversity Monitoring

The following diagram outlines the logical flow of a biodiversity monitoring project using this compound.

Biodiversity_Monitoring_Workflow cluster_planning Phase 1: Planning & Design cluster_fieldwork Phase 2: Field Implementation cluster_labwork Phase 3: Laboratory Analysis cluster_analysis Phase 4: Data Analysis & Interpretation A1 Define Research Objectives A2 Select Study Sites & Habitats A1->A2 A3 Choose Trap Type & Lure Specification A2->A3 A4 Determine Sampling Protocol A3->A4 B1 Trap Deployment A4->B1 B2 Regular Trap Monitoring B1->B2 B3 Specimen Collection & Preservation B2->B3 C1 Specimen Sorting & Identification B3->C1 C2 Data Entry C1->C2 D1 Calculate Biodiversity Metrics C2->D1 D2 Statistical Analysis D1->D2 D3 Interpret Results & Draw Conclusions D2->D3

Caption: Experimental workflow for biodiversity monitoring.

Considerations and Future Directions

  • Specificity and Non-Target Effects: While pheromones are generally species-specific, they can attract non-target species, which is advantageous for biodiversity studies. However, it is crucial to conduct thorough taxonomic identification of all captured insects to understand the full scope of the pheromone's influence. The capture of non-target insects is a known phenomenon in pheromone trapping.[6]

  • Lure Blends: The attractiveness of this compound may be enhanced when used in combination with other semiochemicals. Future research should explore the efficacy of different blend ratios for maximizing the diversity of captured insects.

  • Environmental Factors: Temperature, wind speed, and time of day can all affect pheromone dispersal and insect activity, thereby influencing trap catch. These variables should be recorded during monitoring studies.

  • Data Gaps: There is a clear need for more research into the attractant spectrum of this compound across a wider range of insect taxa and geographical locations to fully validate its use as a comprehensive biodiversity monitoring tool.

By following these protocols and considering the outlined factors, researchers can effectively employ this compound as a tool to gain valuable insights into insect biodiversity.

References

Application Notes and Protocols for Creating Pheromone Blends with (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and evaluating pheromone blends incorporating (E)-9-Hexadecenyl acetate. The protocols outlined below are intended for use in research and development settings for the purposes of pest management, behavioral ecology studies, and the development of novel semiochemical-based products.

Introduction to this compound in Pheromone Blends

This compound is a fatty acid ester that functions as a sex pheromone component for various insect species, primarily within the order Lepidoptera (moths and butterflies). In most cases, it does not act alone but as part of a multi-component blend, where the precise ratio of each chemical is crucial for eliciting a specific behavioral response in the target insect. The synergistic or inhibitory effects of other compounds in the blend dictate the blend's attractiveness and species-specificity.

Quantitative Data on Pheromone Blends

The following tables summarize known pheromone blends containing a hexadecenyl acetate isomer. It is important to note that the specific isomer ((E) or (Z)) and the other components are critical for activity.

Table 1: Pheromone Blend Composition for Mamestra configurata (Bertha Armyworm)

ComponentAbbreviationMolar Ratio
(Z)-9-Hexadecenyl acetateZ9-16:Ac19
(Z)-11-Hexadecen-1-olZ11-16:OH1

Note: This blend demonstrates strong electroantennographic (EAG) responses and behavioral attraction in males.[1]

Table 2: Key Pheromone Components for Heliothis virescens (Tobacco Budworm)

ComponentAbbreviationRole in Blend
(Z)-11-HexadecenalZ11-16:AldNecessary for behavioral activity
(Z)-9-TetradecenalZ9-14:AldNecessary for behavioral activity
Hexadecanal16:AldConsistently elevates behavioral activity
(Z)-7-HexadecenalZ7-16:AldComponent of a 7-compound mixture
(Z)-9-HexadecenalZ9-16:AldComponent of a 7-compound mixture
(Z)-11-HexadecenolZ11-16:OHComponent of a 7-compound mixture
Tetradecanal14:AldComponent of a 7-compound mixture

Note: While a precise quantitative ratio for the 7-component blend is not provided in the initial search results, the necessity of (Z)-11-Hexadecenal and (Z)-9-Tetradecenal is established, with Hexadecanal enhancing the response.[2][3][4]

Experimental Protocols

Protocol for Pheromone Lure Formulation

This protocol describes the preparation of pheromone dispensers for use in traps or wind tunnel assays.

Materials:

  • This compound (and other blend components) of high purity (>95%)

  • HPLC-grade hexane or other suitable volatile solvent

  • Micropipettes

  • Glass vials with PTFE-lined caps

  • Dispenser substrate (e.g., rubber septa, cotton wicks, filter paper)

  • Fume hood

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: In a fume hood, prepare a stock solution of the pheromone blend in hexane. For a 19:1 molar ratio of Z9-16:Ac to Z11-16:OH for Mamestra configurata, for example, calculate the required mass of each component based on their molecular weights. Dissolve the weighed components in a known volume of hexane to achieve the desired concentration (e.g., 1 mg/mL).

  • Dispenser Loading: Apply a precise volume of the pheromone blend stock solution onto the dispenser substrate. For example, 10 µL of a 1 mg/mL solution will result in a 10 µg lure.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser in the fume hood for at least one hour.

  • Storage: Store the loaded dispensers in airtight containers, preferably in a freezer at -20°C, to prevent degradation and loss of volatile components.[1]

Protocol for Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[5][6][7]

Materials:

  • EAG system (amplifier, data acquisition unit, software)

  • Dissection microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Micropipette puller

  • Ag/AgCl wires

  • Insect Ringer's solution (e.g., NaCl 7.5 g/L, KCl 0.35 g/L, CaCl2 0.21 g/L, NaHCO3 0.2 g/L)

  • Pheromone solutions of varying concentrations

  • Pasteur pipettes and filter paper strips

  • Faraday cage

Procedure:

  • Electrode Preparation: Pull glass capillaries to a fine point using a micropipette puller. Fill the electrodes with insect Ringer's solution and insert Ag/AgCl wires.[5]

  • Antenna Preparation: Immobilize an insect (e.g., by chilling). Under a dissection microscope, carefully excise an antenna at its base.[5]

  • Antenna Mounting: Mount the excised antenna between the two electrodes. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of the pheromone blend in a solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.[5]

  • EAG Recording: Place the mounted antenna in a continuous, purified air stream within a Faraday cage to reduce electrical noise. Deliver a puff of air through the stimulus pipette, directing the odor plume over the antenna. Record the resulting voltage deflection.[5][7]

  • Data Analysis: Measure the amplitude of the negative voltage deflection for each stimulus. Compare the responses to different blend ratios and concentrations.[5]

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Pheromone Dilutions E Deliver Odor Stimulus A->E B Pull & Fill Electrodes D Mount Antenna on Electrodes B->D C Excise Insect Antenna C->D D->E Place in air stream F Record Voltage Deflection E->F G Measure Response Amplitude F->G H Compare Responses G->H

Caption: Experimental workflow for Electroantennography (EAG).

Protocol for Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to pheromone plumes in a controlled environment.[8][9][10][11][12]

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Pheromone lure on a dispenser

  • Video recording equipment

  • Release cages for insects

Procedure:

  • Wind Tunnel Setup: Set the wind tunnel parameters (e.g., air speed of 0.3 m/s, 25°C, red light for nocturnal insects). Place the pheromone lure at the upwind end of the tunnel.[9][10]

  • Insect Acclimation: Acclimate the insects to the tunnel conditions for at least 30 minutes before the assay.[11]

  • Insect Release: Release an individual insect from a cage at the downwind end of the tunnel.

  • Behavioral Observation: Record the insect's flight path and behaviors for a set period (e.g., 5 minutes). Score the following behaviors:

    • Activation: Initiation of wing fanning or walking.

    • Take-off: Initiation of flight.

    • Upwind flight: Oriented flight towards the pheromone source.

    • Casting: Zigzagging flight pattern.

    • Source contact: Landing on or near the pheromone source.

  • Data Analysis: Analyze the percentage of insects exhibiting each behavior in response to different pheromone blends.

Wind_Tunnel_Behavior cluster_stimulus Stimulus cluster_response Behavioral Cascade Pheromone Pheromone Source Activation Activation TakeOff Take-off Activation->TakeOff Flight Initiation UpwindFlight Upwind Flight TakeOff->UpwindFlight Oriented Flight Casting Casting UpwindFlight->Casting Searching SourceContact Source Contact UpwindFlight->SourceContact Arrival Casting->UpwindFlight

Caption: Behavioral cascade of an insect in a pheromone plume.

Concluding Remarks

The successful creation of an effective pheromone blend relies on the precise formulation of its components and rigorous testing of its biological activity. The protocols provided here offer a standardized approach to developing and evaluating pheromone blends containing this compound. It is recommended to consult species-specific literature for the most accurate blend compositions and behavioral assay parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of (E)-9-Hexadecenyl acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve a two-step process:

  • Olefin Formation: Creation of the C=C double bond with the desired (E)-stereochemistry. The most common methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is often preferred for (E)-alkene synthesis due to its generally higher E-selectivity.[1][2][3][4]

  • Acetylation: Conversion of the resulting (E)-9-hexadecen-1-ol to the final acetate product. This is typically achieved using acetic anhydride in the presence of a base like pyridine.

Q2: My Wittig reaction is giving a low E/Z ratio. How can I improve the selectivity for the (E)-isomer?

A2: Achieving high (E)-selectivity in a Wittig reaction with non-stabilized ylides (like the one used for this synthesis) can be challenging, as they tend to favor the (Z)-isomer under kinetic control.[3][5] To enhance the formation of the (E)-alkene, consider the following:

  • Use of Stabilized Ylides (if applicable): While not directly applicable to a simple alkyl ylide, it's a key principle of the Wittig reaction that stabilized ylides (containing electron-withdrawing groups) favor the (E)-product under thermodynamic control.[6]

  • Schlosser Modification: This modification of the Wittig reaction is specifically designed to produce (E)-alkenes from non-stabilized ylides. It involves the use of a strong base like phenyllithium at low temperatures to equilibrate the intermediate betaine to the more stable threo form, which then eliminates to the (E)-alkene.[3]

  • Reaction Conditions: The presence of lithium salts can decrease Z-selectivity.[5][7] Running the reaction under salt-free conditions may improve the E/Z ratio in some cases. Higher reaction temperatures can also favor the thermodynamically more stable (E)-isomer.

For consistently high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is a highly recommended alternative.[1][2][4]

Q3: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A3: The HWE reaction offers several advantages for preparing this compound:

  • Higher (E)-Selectivity: The HWE reaction with stabilized phosphonate carbanions typically yields predominantly (E)-alkenes.[1][2][4]

  • Easier Workup: The phosphate byproduct of the HWE reaction is water-soluble and easily removed by extraction, unlike the often-problematic triphenylphosphine oxide byproduct from the Wittig reaction.[2][8]

  • Increased Reactivity: Phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react efficiently with a wider range of aldehydes.[2]

Q4: I am having trouble with the acetylation of (E)-9-hexadecen-1-ol. What are some common issues and solutions?

A4: Common issues in the acetylation of long-chain alcohols include incomplete reaction and difficult purification. Here are some tips:

  • Reagent Purity: Use freshly distilled acetic anhydride and dry pyridine to avoid hydrolysis of the anhydride and ensure an efficient reaction.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied. Using a slight excess of acetic anhydride can also drive the reaction to completion.

  • Workup: After the reaction, excess acetic anhydride is quenched with methanol. The pyridine is typically removed by washing the organic layer with an acidic solution (e.g., 1 M HCl). Thorough washing is crucial to remove all pyridine, which can be difficult to remove during final purification. Co-evaporation with toluene can also aid in removing residual pyridine.[9]

Q5: How can I effectively purify the final this compound product?

A5: Purification is crucial to remove the (Z)-isomer and any byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for separating the (E) and (Z) isomers and other impurities. A non-polar eluent system, such as a mixture of hexane and ethyl acetate in a high hexane ratio (e.g., 98:2), is typically effective.

  • Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the separation and identify the fractions containing the pure (E)-isomer. The (E)-isomer is generally less polar and will have a higher Rf value on TLC and a shorter retention time on a non-polar GC column compared to the (Z)-isomer.

Troubleshooting Guides

Low Yield in the Olefination Step (Wittig or HWE)
Symptom Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion Incomplete ylide/phosphonate carbanion formation.Ensure anhydrous reaction conditions. Use a sufficiently strong and appropriate base. For the Wittig reaction with non-stabilized ylides, strong bases like n-BuLi, NaH, or NaHMDS are required. For the HWE reaction, NaH is commonly used.
Poor quality of reagents (aldehyde, phosphonium salt/phosphonate).Use freshly distilled aldehyde. Ensure the phosphonium salt or phosphonate is pure and dry.
Steric hindrance.While less of an issue with a linear aldehyde like heptanal, ensure the reaction temperature is appropriate to overcome any activation energy barriers.
Formation of significant byproducts Aldol condensation of the aldehyde.Add the aldehyde slowly to the pre-formed ylide/phosphonate carbanion at a low temperature (e.g., -78 °C or 0 °C) to minimize self-condensation.
Epoxide formation.Ensure the reaction is worked up appropriately to avoid conditions that could lead to epoxidation of the double bond.
Wurtz-type coupling of the alkyl halide used to make the Grignard for the phosphonium salt synthesis.Optimize the Grignard reaction conditions during the preparation of the phosphonium salt precursor.
Poor (E)-Selectivity in the Olefination Step
Symptom Possible Cause(s) Suggested Solution(s)
High proportion of (Z)-isomer in Wittig reaction Reaction is under kinetic control.Employ the Schlosser modification to favor the thermodynamic (E)-product. Consider switching to the Horner-Wadsworth-Emmons reaction, which inherently favors the (E)-isomer.
Presence of lithium salts.Use a sodium- or potassium-based strong base (e.g., NaHMDS, KHMDS) to generate the ylide under salt-free conditions.
Low E/Z ratio in HWE reaction Reaction conditions not optimized.Ensure the use of a non-coordinating solvent like THF. The choice of base can also influence selectivity; NaH is a common and effective choice.
Steric factors.While generally E-selective, the specific phosphonate ester used can have an effect. Diethyl or dimethyl phosphonates are commonly used.

Quantitative Data on Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield and stereoselectivity of the olefination reaction. The exact values can vary depending on the specific substrates and reaction scale.

Parameter Variation Effect on Yield Effect on E/Z Ratio Reference(s)
Reaction Type Wittig (non-stabilized ylide)Moderate to GoodGenerally favors (Z)[3][5]
Horner-Wadsworth-EmmonsGood to ExcellentHighly favors (E)[1][2][4]
Base (Wittig) n-ButyllithiumGoodCan lead to a mixture due to lithium salts[5][7]
NaHMDS/KHMDSGoodGenerally improves (Z)-selectivity in salt-free conditions, which can be inverted to (E) with Schlosser modification[5]
Solvent (Wittig) Aprotic (e.g., THF, ether)GoodGenerally favors (Z)-selectivity under kinetic control[5]
Protic (e.g., presence of alcohols)Can decrease yieldCan increase the proportion of (E)-isomer
Temperature Low (-78 °C to 0 °C)GoodFavors kinetic product ((Z) for non-stabilized Wittig)[5]
Higher (reflux)May decrease for sensitive reagentsCan favor the thermodynamic (E)-product

Experimental Protocols

Protocol 1: Synthesis of (E)-9-Hexadecen-1-ol via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from general procedures for HWE reactions and is expected to provide good yield and high (E)-selectivity.

Materials:

  • Diethyl (9-hydroxynonyl)phosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (9-hydroxynonyl)phosphonate (1.0 equivalent) in anhydrous THF via the dropping funnel to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Reaction with Heptanal:

    • Cool the solution of the phosphonate carbanion back down to 0 °C.

    • Slowly add a solution of heptanal (1.05 equivalents) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Monitor the reaction progress by TLC. Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude (E)-9-hexadecen-1-ol.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure alcohol.

Protocol 2: Acetylation of (E)-9-Hexadecen-1-ol

Materials:

  • (E)-9-Hexadecen-1-ol

  • Anhydrous pyridine

  • Acetic anhydride

  • Methanol

  • Toluene

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction:

    • Dissolve (E)-9-Hexadecen-1-ol (1.0 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by adding methanol to consume any excess acetic anhydride.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dissolve the residue in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by flash column chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_olefination Step 1: Olefination cluster_acetylation Step 2: Acetylation Heptanal Heptanal Hexadecenol (E)-9-Hexadecen-1-ol Heptanal->Hexadecenol Wittig or HWE Reaction PhosphoniumYlide Nonyltriphenylphosphonium Ylide (from Wittig) PhosphoniumYlide->Hexadecenol PhosphonateCarbanion Diethyl Nonylphosphonate Carbanion (from HWE) PhosphonateCarbanion->Hexadecenol Hexadecenol_acet (E)-9-Hexadecen-1-ol FinalProduct This compound Hexadecenol_acet->FinalProduct Pyridine AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Poor Selectivity CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Verify Anhydrous Conditions Start->CheckConditions PoorSelectivity Poor E/Z Selectivity Start->PoorSelectivity LowYield Low Yield CheckReagents->LowYield Impure/Incorrect Amounts CheckConditions->LowYield Moisture Present IncompleteYlide IncompleteYlide LowYield->IncompleteYlide Incomplete Ylide Formation? IsomerFavored IsomerFavored PoorSelectivity->IsomerFavored Which Isomer is Favored? StrongerBase Use Stronger/Appropriate Base IncompleteYlide->StrongerBase Yes AldehydeIssue Aldehyde Degradation? IncompleteYlide->AldehydeIssue No FreshAldehyde Use Freshly Distilled Aldehyde AldehydeIssue->FreshAldehyde Yes Z_Favored Z_Favored IsomerFavored->Z_Favored Z-Isomer Mixture Mixture IsomerFavored->Mixture Mixture SwitchToHWE Switch to HWE for E-selectivity Z_Favored->SwitchToHWE Consider HWE Reaction Schlosser Employ Schlosser Modification Z_Favored->Schlosser Use Wittig OptimizeConditions OptimizeConditions Mixture->OptimizeConditions Optimize Temperature and Solvent

Caption: Troubleshooting workflow for synthesis issues.

HWE_vs_Wittig HWE Horner-Wadsworth-Emmons Reagent: Phosphonate Ester Byproduct: Water-soluble Phosphate Selectivity: High (E) Advantage1 High E-Selectivity HWE->Advantage1 Advantage Advantage2 Easy Workup HWE->Advantage2 Advantage Wittig Wittig Reaction Reagent: Phosphonium Ylide Byproduct: Triphenylphosphine Oxide Selectivity: Generally (Z) for non-stabilized ylides Disadvantage1 Difficult Byproduct Removal Wittig->Disadvantage1 Challenge

Caption: Comparison of HWE and Wittig reactions for this synthesis.

References

Overcoming low trap capture with (E)-9-Hexadecenyl acetate lures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low trap capture rates using (E)-9-Hexadecenyl acetate and similar pheromone lures.

Troubleshooting Guide: Low Trap Capture

Low capture rates in pheromone-baited traps can be attributed to a variety of factors, ranging from experimental setup to environmental conditions. This guide provides a systematic approach to identifying and resolving common issues.

Step 1: Verify Lure and Trap Integrity
Potential IssueRecommended Action
Incorrect Pheromone Blend Confirm that the lure contains the correct pheromone components and isomeric ratio for the target species. This compound is a component of the sex pheromone for various moth species, but its effectiveness often depends on being part of a specific blend. For instance, the sex pheromone for the Bertha armyworm (Mamestra configurata) is a blend of (Z)-9-Hexadecenyl acetate and (Z)-11-hexadecen-1-ol.[1]
Lure Age and Storage Pheromone lures have a limited lifespan and their efficacy decreases over time.[2] Always check the expiration date. Lures should be stored in a cool, dark place, preferably refrigerated or frozen, in their original sealed packaging until use to prevent degradation.[2][3]
Improper Lure Handling Avoid direct contact with lures. Use clean gloves or forceps to handle them, as oils and other contaminants from hands can interfere with the pheromone plume.[4] Use separate gloves for different types of lures to prevent cross-contamination.[5]
Inappropriate Trap Type The design of the trap can significantly impact capture rates. Common types include delta, wing, and bucket traps.[5] The choice of trap should be appropriate for the target insect's size and behavior. For Bertha armyworm, the all-green model of the universal moth trap (unitrap) is recommended.[3][6]
Trap Contamination Never reuse traps for different pheromone lures, as the plastic can absorb pheromones, leading to cross-contamination.[5] If reusing traps for the same lure in subsequent seasons, ensure they are thoroughly cleaned and aired out.
Step 2: Evaluate Trap Placement and Density
Potential IssueRecommended Action
Incorrect Trap Height Trap height should be optimized for the target species' typical flight patterns. For many moth species, placing traps in the upper third of the crop canopy is effective.[5] For Bertha armyworm monitoring, traps should be mounted about three feet (approximately 1 meter) off the ground.[3][4] As the crop grows, the trap height should be adjusted to remain above the canopy.[2]
Poor Trap Location Traps should be placed in or near the crop being monitored. For Bertha armyworm, traps should be located two meters in from the field edge.[7] Avoid placing traps near obstructions like shelterbelts or in areas with competing odors. Traps should also be at least 1/4 mile from farmyard lights that could compete with the lure's attractiveness.[3]
Suboptimal Trap Density The number of traps per unit area can influence capture rates. For regional monitoring of Bertha armyworm, 15 to 20 traps spread across a region are considered sufficient.[3] For field-specific monitoring, a common density is one trap per field.[3] If using traps for different species in the same field, they should be spaced at least 50 meters apart.[3]
Interference Between Traps Placing traps too close to each other can lead to interference and reduced capture. A minimum distance of 50 meters between traps for the same species is recommended.[7]
Step 3: Consider Environmental and Biological Factors
Potential IssueRecommended Action
Unfavorable Weather Conditions Strong winds can disrupt the pheromone plume, making it difficult for insects to locate the trap. High temperatures can cause the pheromone to be released too quickly, shortening the lure's effective life. Rain can also temporarily reduce trap captures.[8]
Timing of Pest Activity Pheromone traps are only effective when the target pest is in its adult, flying stage.[9] Trapping should be timed to coincide with the emergence and flight period of the adult insects. For Bertha armyworm, monitoring typically occurs from June to July.[9]
Low Pest Population Density In years with low pest populations, trap captures will naturally be low. This does not necessarily indicate a problem with the trapping methodology.[9]
Presence of Competing Odors Strong odors from other sources, such as flowering crops or other pheromones, can compete with the lure and reduce its effectiveness.
Bycatch of Non-Target Species The capture of a large number of non-target insects can interfere with the capture of the target species and make counting difficult. Using species-specific lures and appropriately designed traps can help minimize bycatch.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Trap Capture Detected lure_check Step 1: Check Lure & Trap - Correct Pheromone? - Lure Expired? - Proper Handling? - Right Trap Type? start->lure_check placement_check Step 2: Evaluate Placement - Correct Height? - Optimal Location? - Appropriate Density? - Trap Interference? lure_check->placement_check Lure/Trap OK reassess Re-evaluate & Consult Literature/Experts lure_check->reassess Issue Found & Corrected env_factors Step 3: Consider External Factors - Weather Conditions? - Pest Life Stage? - Population Density? - Competing Odors? placement_check->env_factors Placement OK placement_check->reassess Issue Found & Corrected resolution Problem Resolved env_factors->resolution Factor Identified & Addressed env_factors->reassess No Clear Factor reassess->start Continue Monitoring

Caption: A logical workflow for troubleshooting low pheromone trap capture rates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it target?

A1: this compound is a fatty acyl compound that functions as a component of the sex pheromone in various insect species, primarily moths. The specific blend and ratio of pheromone components are critical for attracting a particular species. While detailed protocols are more readily available for its isomer, (Z)-9-Hexadecenyl acetate, which is a key component of the Bertha armyworm (Mamestra configurata) pheromone, the "(E)" isomer is also used in lures for other lepidopteran pests.

Q2: How often should I check my pheromone traps?

A2: Traps should typically be checked weekly.[2][3] Regular checks are important for monitoring pest population trends and for emptying the trap to prevent it from becoming saturated with captured insects, which can deter further captures.

Q3: How long do the pheromone lures last in the field?

A3: The longevity of a pheromone lure depends on its formulation and environmental conditions. For Bertha armyworm monitoring, the lures are designed to remain attractive for the entire six-week trapping period and do not need to be replaced.[3] However, for other species or lure types, replacement may be necessary every three to four weeks.[2] Always refer to the manufacturer's instructions.

Q4: Can I use the number of moths in a trap to make a decision about insecticide application?

A4: Pheromone trap captures are an indicator of adult pest presence and activity, but they are not a direct measure of the larval population in a specific field.[9] High moth captures in a region suggest a higher risk of larval infestations, prompting more intensive field scouting for larvae and crop damage.[3][6] Decisions to apply insecticides should be based on established economic thresholds for larval density, not on moth counts alone.[9]

Q5: What is the best type of trap to use?

A5: The optimal trap type varies depending on the target insect. For monitoring Bertha armyworm, the green unitrap (a type of bucket trap) is recommended.[3][6] For other moths, delta or wing traps with sticky inserts are common.[5] The trap design should facilitate easy entry for the target pest and retain it effectively.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for monitoring Bertha armyworm (Mamestra configurata) using pheromone traps.

Table 1: Bertha Armyworm Pheromone Trap Placement and Density

ParameterRecommendation
Trap Height ~3 feet (1 meter) above the ground
Trap Location 2 meters in from the field edge
Distance from Obstructions At least 1/4 mile from farmyard lights
Trap Density (Regional) 15-20 traps per agricultural region
Trap Density (Field) 1 trap per field
In-field Trap Spacing Minimum of 50 meters apart

Table 2: Interpreting Cumulative Bertha Armyworm Moth Captures

Cumulative Moths per TrapLarval Infestation Risk LevelRecommended Action
0 - 300LowInfestations are unlikely to be widespread, but fields should be inspected for signs of insects or damage.[3][6]
300 - 900UncertainInfestations may not be widespread, but fields that were particularly attractive to egg-laying females could be infested. Check your fields.[3][6]
900 - 1200ModerateCanola fields should be sampled regularly for larvae and for evidence of damage.[3][6]
1200 - 1500+HighCanola fields should be sampled frequently for larvae and for evidence of damage.[3][6]

Experimental Protocols

Protocol for Monitoring Bertha Armyworm with Pheromone-Baited Traps

This protocol is adapted from guidelines for monitoring Mamestra configurata.

1. Materials:

  • Green universal moth traps (unitraps)
  • Pheromone lures specific to Bertha armyworm (containing (Z)-9-Hexadecenyl acetate and (Z)-11-hexadecen-1-ol)
  • Vaportape insecticidal strips
  • Stakes or poles for mounting traps
  • Gloves for handling lures
  • Data collection sheets

2. Trap Assembly:

  • Wear gloves when handling the lure and insecticidal strip.[4][7]
  • Place the vaportape strip inside the trap bucket.[7]
  • Carefully place the pheromone lure into the lure basket located in the trap lid.[7]
  • Assemble the trap components as per the manufacturer's instructions.

3. Trap Placement:

  • Select a representative canola field. Avoid areas near shelterbelts or strong light sources.[7]
  • Install a stake or pole 2 meters from the edge of the field.[7]
  • Mount the trap on the stake so that it is approximately 3 feet (1 meter) above the ground.[3][4]
  • Ensure the trap entrance is not obstructed by foliage.

4. Monitoring:

  • Deploy traps in early June, before the expected start of the moth flight period.[3]
  • Check the traps once a week for a period of six weeks.[3]
  • At each check, count the number of captured Bertha armyworm moths and record the data.
  • Remove the captured moths from the trap.

5. Data Interpretation:

  • Calculate the cumulative number of moths captured in each trap over the monitoring period.
  • Use the data in Table 2 to assess the regional risk of larval infestation and to determine the need for intensified field scouting.

Signaling Pathway and Experimental Workflow Diagrams

PheromoneResponsePathway cluster_environment Environment cluster_insect Insect (Male Moth) lure Pheromone Lure (this compound) antenna Antennal Receptors lure->antenna Pheromone Plume olfactory_lobe Antennal Lobe (Signal Processing) antenna->olfactory_lobe Neural Signal brain Higher Brain Centers (Signal Integration) olfactory_lobe->brain behavior Behavioral Response (Upwind Flight) brain->behavior

Caption: Simplified signaling pathway of a male moth's response to a pheromone lure.

ExperimentalWorkflow start Objective: Assess Pheromone Lure Efficacy design Experimental Design - Select Trap Type & Lure - Determine Trap Density & Layout start->design deployment Trap Deployment - Assemble Traps - Place in Field at Correct Height design->deployment monitoring Data Collection - Weekly Trap Checks - Count & Record Target Species deployment->monitoring analysis Data Analysis - Calculate Mean Trap Capture - Statistical Comparison of Treatments monitoring->analysis conclusion Conclusion & Reporting - Interpret Results - Report Findings analysis->conclusion

Caption: A general experimental workflow for testing the efficacy of pheromone lures.

References

Reducing isomerization during (E)-9-Hexadecenyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing isomerization during the synthesis of (E)-9-Hexadecenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound with high E-selectivity?

A1: Several modern synthetic methods are effective in producing (E)-alkenes with high stereoselectivity. For the synthesis of this compound, the most relevant methods include the Wittig reaction with stabilized ylides, the Julia-Kocienski olefination, and olefin cross-metathesis using Grubbs catalysts. Each of these methods offers a pathway to favor the formation of the desired (E)-isomer over the (Z)-isomer.

Q2: How does the choice of Wittig reagent affect the E/Z selectivity of the reaction?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium ylide used. Stabilized ylides, which have an electron-withdrawing group (e.g., ester, ketone) attached to the carbanion, are less reactive and tend to yield predominantly (E)-alkenes through a thermodynamically controlled pathway.[1][2][3] In contrast, non-stabilized ylides (e.g., with alkyl substituents) are more reactive and typically lead to (Z)-alkenes via a kinetically controlled process.[1][4][5] Therefore, to favor the (E)-isomer of 9-Hexadecenyl acetate, a stabilized ylide is the appropriate choice.

Q3: What makes the Julia-Kocienski olefination a good choice for synthesizing (E)-alkenes?

A3: The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of (E)-alkenes.[6][7][8] Its high E-selectivity is often attributed to the kinetically controlled addition of a metalated heteroaryl sulfone to an aldehyde, which leads to an intermediate that stereospecifically decomposes to the (E)-alkene.[6] The use of specific sulfones, such as 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, is known to enhance the E-selectivity.[7]

Q4: Can cross-metathesis be used to synthesize this compound?

A4: Yes, olefin cross-metathesis using ruthenium-based catalysts, such as Grubbs catalysts, is a viable method for synthesizing this compound.[9][10] The stereoselectivity of the reaction can be influenced by the choice of catalyst and reaction conditions. Second-generation Grubbs catalysts often exhibit good E-selectivity, particularly when one of the olefin partners is an α,β-unsaturated carbonyl compound.[11]

Q5: What are the options for purifying the this compound from its (Z)-isomer?

A5: Separation of (E) and (Z) isomers of long-chain unsaturated compounds can be challenging due to their similar physical properties. A common and effective method is column chromatography using silica gel impregnated with silver nitrate (AgNO₃).[12] The silver ions form reversible π-complexes with the double bonds of the alkenes, and the strength of this interaction differs between the (E) and (Z) isomers, allowing for their separation. Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for isomer separation.

Troubleshooting Guides

Issue 1: Low E/Z ratio in Wittig Reaction

Q: I performed a Wittig reaction to synthesize this compound, but the resulting E/Z ratio is lower than expected. What are the possible causes and how can I improve the E-selectivity?

A: Low E-selectivity in a Wittig reaction intended to produce an (E)-alkene can be attributed to several factors. Here's a troubleshooting guide:

  • Ylide Stabilization: Ensure you are using a stabilized ylide . For the synthesis of this compound, this would typically involve a phosphonium ylide with an electron-withdrawing group (e.g., an ester) alpha to the phosphorus. Using a non-stabilized or semi-stabilized ylide will favor the (Z)-isomer or result in poor selectivity.[1][4]

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the stereochemical outcome. For stabilized ylides, a non-polar solvent is generally preferred to maximize E-selectivity.

    • Additives: The presence of lithium salts can decrease E-selectivity by promoting the equilibration of intermediates.[13] If you are using a lithium base (like n-BuLi) to generate the ylide, consider switching to a sodium-based (e.g., NaH, NaHMDS) or potassium-based (e.g., KHMDS) base.

    • Temperature: Running the reaction at a slightly elevated temperature can sometimes favor the formation of the more thermodynamically stable (E)-isomer.

Illustrative Data on Wittig Reaction Selectivity (General)

Ylide TypeTypical E/Z RatioConditions Favoring E-Isomer
Stabilized (e.g., R=CO₂Et)>90:10Non-polar solvent, salt-free conditions
Semi-stabilized (e.g., R=Ph)Variable (often poor)Optimization of solvent and base is critical
Unstabilized (e.g., R=Alkyl)<10:90Schlosser modification required
Issue 2: Poor E-selectivity in Julia-Kocienski Olefination

Q: My Julia-Kocienski olefination for the synthesis of this compound is giving a significant amount of the (Z)-isomer. How can I troubleshoot this?

A: While the Julia-Kocienski olefination is generally highly E-selective, several factors can influence the stereochemical outcome.[14][15]

  • Choice of Sulfone: The heteroaryl sulfone used is critical. 1-Phenyl-1H-tetrazol-5-yl (PT) sulfones are known to provide higher E-selectivity compared to benzothiazol-2-yl (BT) sulfones.[7] The steric bulk of the phenyl group on the tetrazole ring favors a transition state that leads to the (E)-alkene.

  • Base and Solvent System:

    • The choice of base and solvent can impact the formation of intermediates. For high E-selectivity, a common combination is using a potassium base (e.g., KHMDS) in a non-polar solvent like THF or DME at low temperatures.[7]

    • The use of lithium bases in non-polar solvents can sometimes lead to the formation of a chelated transition state, which may affect selectivity.[7]

  • Aldehyde Purity: Ensure that the aldehyde starting material (in this case, likely heptanal or a derivative) is pure and free of acidic impurities, which could interfere with the reaction.

Issue 3: Inefficient Isomer Separation

Q: I am having difficulty separating the (E) and (Z) isomers of 9-Hexadecenyl acetate using standard silica gel chromatography. What can I do?

A: Standard silica gel chromatography is often insufficient for separating geometric isomers of long-chain alkenes due to their similar polarities.

  • Silver Nitrate Chromatography: The recommended method is to use silica gel impregnated with silver nitrate (AgNO₃) .[12] The silver ions interact differently with the π-bonds of the (E) and (Z) isomers, leading to different retention times and allowing for their separation.

  • Column Preparation: To prepare the column, a slurry of silica gel is made with a solution of silver nitrate in a polar solvent (like water or acetonitrile), and then the solvent is evaporated. The column is then packed and run with a non-polar eluent system (e.g., a hexane/ether or hexane/ethyl acetate gradient).

  • Light Sensitivity: Silver nitrate is light-sensitive, so it is advisable to protect the column from direct light to prevent decomposition of the silver nitrate.

Experimental Protocols

Protocol 1: Wittig Reaction with a Stabilized Ylide for (E)-Alkene Synthesis (Illustrative)

This protocol describes the general procedure for a Wittig reaction using a stabilized ylide to favor the formation of an (E)-alkene.

  • Ylide Formation:

    • To a solution of an appropriate phosphonium salt (e.g., (carbethoxymethyl)triphenylphosphonium bromide) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-lithium base (e.g., sodium hydride or sodium ethoxide) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the ylide is often accompanied by a color change.

  • Olefination:

    • Cool the ylide solution to 0 °C or room temperature.

    • Slowly add a solution of the aldehyde (e.g., nonanal) in the same anhydrous solvent.

    • Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the (E)-alkene. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Protocol 2: Julia-Kocienski Olefination for High E-Selectivity (General Procedure)

This protocol outlines a general procedure for the Julia-Kocienski olefination using a PT-sulfone to achieve high E-selectivity.

  • Deprotonation:

    • Dissolve the appropriate 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl heptyl sulfone) in an anhydrous ethereal solvent (e.g., THF or DME) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of a strong base (e.g., KHMDS in THF).

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Addition of Aldehyde:

    • To the cold solution of the deprotonated sulfone, slowly add the aldehyde (e.g., nonanal).

    • Continue stirring at -78 °C for 1-2 hours.

  • Warm-up and Quench:

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the (E)-alkene.

Visualizations

Wittig_Reaction_Stereoselectivity cluster_stabilized Stabilized Ylide (e.g., R' = CO₂R) cluster_unstabilized Unstabilized Ylide (e.g., R' = Alkyl) Stabilized_Ylide Stabilized Ylide TS_E_S Thermodynamically Favored TS (anti) Stabilized_Ylide->TS_E_S Aldehyde_S Aldehyde (RCHO) Aldehyde_S->TS_E_S E_Alkene (E)-Alkene (Major Product) TS_E_S->E_Alkene Unstabilized_Ylide Unstabilized Ylide TS_Z_U Kinetically Favored TS (syn) Unstabilized_Ylide->TS_Z_U Aldehyde_U Aldehyde (RCHO) Aldehyde_U->TS_Z_U Z_Alkene (Z)-Alkene (Major Product) TS_Z_U->Z_Alkene

Caption: Influence of Ylide Stabilization on Wittig Reaction Stereoselectivity.

Julia_Kocienski_Workflow Start Starting Materials: - PT-Sulfone - Aldehyde Deprotonation 1. Deprotonation of PT-Sulfone (e.g., KHMDS, -78 °C) Start->Deprotonation Addition 2. Addition of Aldehyde Deprotonation->Addition Intermediate β-alkoxysulfone Intermediate Addition->Intermediate Rearrangement 3. Smiles Rearrangement Intermediate->Rearrangement Elimination 4. Elimination of SO₂ and Tetrazole byproduct Rearrangement->Elimination Product (E)-Alkene (High Selectivity) Elimination->Product

Caption: Key steps in the E-selective Julia-Kocienski olefination.

Isomer_Separation Mixture Mixture of (E) and (Z) 9-Hexadecenyl acetate Column AgNO₃-Impregnated Silica Gel Column Mixture->Column Elution Elution with Non-polar Solvent Column->Elution Z_Isomer (Z)-Isomer (Elutes first due to weaker Ag⁺ interaction) Elution->Z_Isomer Fraction 1 E_Isomer (E)-Isomer (Elutes later due to stronger Ag⁺ interaction) Elution->E_Isomer Fraction 2

Caption: Separation of (E) and (Z) isomers using silver nitrate chromatography.

References

Technical Support Center: Degradation of (E)-9-Hexadecenyl Acetate in Field Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of (E)-9-Hexadecenyl acetate in field experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in field conditions?

A1: The degradation of this compound in the field is primarily influenced by a combination of abiotic and biotic factors. Abiotic factors include:

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight can break down the acetate molecule.

  • Hydrolysis: The ester linkage in the acetate is susceptible to hydrolysis, a reaction with water that can be accelerated by changes in pH.

  • Temperature: High temperatures can increase the volatility of the compound and accelerate degradation reactions.

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of degradation products.

Biotic factors, such as microbial degradation by bacteria and fungi present in the environment, can also contribute to the breakdown of the pheromone.

Q2: What is the expected half-life of this compound in a field setting?

A2: The half-life of this compound in the field is not fixed and can vary significantly depending on the environmental conditions and the type of dispenser used. For a similar pheromone, (ZE)-9,12-tetradecadienyl acetate, field studies have shown that the half-life can be reached between 3 to 4 weeks.[1] The release rate and, consequently, the degradation are influenced by factors such as temperature, humidity, and airflow.

Q3: How can I minimize the degradation of this compound in my field experiments?

A3: To minimize degradation, consider the following:

  • Dispenser Selection: Utilize high-quality dispensers designed for controlled and sustained release, which can protect the pheromone from environmental factors.

  • Proper Storage: Store lures in a cool, dark place, preferably refrigerated or frozen, until deployment to prevent premature degradation.

  • Strategic Placement: Position traps and lures to minimize direct exposure to intense sunlight and extreme weather conditions where possible.

  • Timely Replacement: Adhere to the manufacturer's recommendations for lure replacement to ensure a consistent and effective release rate.

Troubleshooting Guide

This guide addresses common issues encountered during field experiments with this compound.

Issue Possible Causes Troubleshooting Steps
Low or no trap capture Pheromone degradation due to environmental factors.1. Check the age of the lure and replace it if it has exceeded its recommended field life.2. Assess the placement of the trap to ensure it is not in an area of extreme temperature or direct sunlight.3. Consider using a different type of dispenser that offers better protection against environmental degradation.
Incorrect lure placement or trap height.1. Consult literature for the target insect's flight and mating behavior to determine the optimal trap height and location.2. Ensure the trap entrance is not obstructed.
Competition from other odor sources.1. Survey the area for other potential attractants or repellents that may be interfering with the pheromone plume.
Inconsistent results between replicates Variability in environmental conditions across the field site.1. Record environmental data (temperature, humidity, wind speed) at each trap location to identify potential microclimate differences.2. Ensure uniform handling and deployment of all lures and traps.
Contamination of lures or traps.1. Always use clean gloves when handling lures and traps to avoid cross-contamination.2. Store lures in their original sealed packaging until use.
Rapid decline in pheromone release High temperatures causing increased volatilization.1. Monitor and record field temperatures.2. If possible, select a dispenser material that is less sensitive to temperature fluctuations.
Photodegradation from intense sunlight.1. Shield the dispenser from direct sunlight where feasible without obstructing the pheromone plume.

Experimental Protocols

Protocol for Quantifying this compound Degradation from Field-Aged Lures

This protocol outlines the steps for collecting and analyzing field-aged lures to determine the degradation of this compound.

1. Field Sampling:

  • Deploy lures in the field according to the experimental design.

  • At predetermined time intervals (e.g., weekly), collect a subset of the lures.

  • Place each collected lure in a labeled, clean glass vial with a Teflon-lined cap.

  • Store the vials in a freezer until analysis to halt further degradation.

2. Sample Preparation and Extraction:

  • To each vial containing a lure, add a known volume (e.g., 5 mL) of a suitable organic solvent such as hexane.

  • Include an internal standard (e.g., dodecyl acetate at a concentration of 1 mg/mL) in the solvent to aid in quantification.[1]

  • Seal the vials and agitate them for a set period (e.g., 1 hour) to extract the remaining pheromone.

3. GC-MS Analysis:

  • Perform the analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions (Example): [1][2][3]

    • Column: DB-Wax fused silica capillary column (30 m length, 0.32 mm internal diameter, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet: Split/splitless injector at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 250°C at a rate of 10°C/minute.

      • Hold at 250°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 240°C.

  • Mass Spectrometry (MS) Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 200°C.

    • Scan Range: m/z 50-600.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of remaining pheromone by comparing its peak area to that of the internal standard.

  • Calculate the percentage of pheromone remaining at each time point.

  • Plot the percentage of remaining pheromone versus time to determine the degradation rate and half-life.

Visualizations

Degradation_Pathway E9_16Ac This compound Photodegradation Photodegradation Products E9_16Ac->Photodegradation Photolysis Hydrolysis (E)-9-Hexadecen-1-ol + Acetic Acid E9_16Ac->Hydrolysis Hydrolysis Biodegradation Smaller Molecules E9_16Ac->Biodegradation Biodegradation Sunlight Sunlight (UV) Sunlight->Photodegradation Water Water (H2O) Water->Hydrolysis Microbes Microbial Enzymes Microbes->Biodegradation

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_field Field Stage cluster_lab Laboratory Stage Lure_Deployment Lure Deployment Field_Aging Field Aging & Timed Collection Lure_Deployment->Field_Aging Extraction Solvent Extraction with Internal Standard Field_Aging->Extraction GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing Results Results Data_Processing->Results Degradation Rate & Half-life

Caption: Experimental workflow for degradation analysis.

Troubleshooting_Tree Start Low Trap Capture Check_Lure Is the lure within its recommended field life? Start->Check_Lure Replace_Lure Replace lure. Check_Lure->Replace_Lure No Check_Placement Is the trap placed correctly (height, location)? Check_Lure->Check_Placement Yes Success Problem Resolved Replace_Lure->Success Adjust_Placement Adjust trap placement. Check_Placement->Adjust_Placement No Check_Environment Are there extreme environmental conditions? Check_Placement->Check_Environment Yes Adjust_Placement->Success Relocate_Trap Relocate trap to a more suitable location. Check_Environment->Relocate_Trap Yes Check_Contamination Was the lure or trap potentially contaminated? Check_Environment->Check_Contamination No Relocate_Trap->Success Redeploy_Clean Redeploy with new, clean lure and trap. Check_Contamination->Redeploy_Clean Yes Further_Investigation Consider other factors (e.g., insect population dynamics) Check_Contamination->Further_Investigation No Redeploy_Clean->Success

Caption: Troubleshooting decision tree for low trap capture.

References

Technical Support Center: Enhancing the Stability of (E)-9-Hexadecenyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (E)-9-Hexadecenyl acetate formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in formulations?

A1: The two primary degradation pathways for this compound are oxidation and isomerization. The double bond in the molecule is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), heat, or light. This can lead to the formation of peroxides, aldehydes, ketones, and carboxylic acids, ultimately reducing the purity and efficacy of the pheromone. Additionally, exposure to ultraviolet (UV) light can induce isomerization of the (E)-isomer to the (Z)-isomer, which may have reduced or altered biological activity.

Q2: What are the visible signs of degradation in my this compound formulation?

A2: Visual signs of degradation can include a change in color (e.g., yellowing), an increase in viscosity, or the formation of precipitates. However, significant degradation, such as isomerization or the initial stages of oxidation, may not present any visible changes. Therefore, analytical testing is crucial for accurately assessing stability.

Q3: Which antioxidants are recommended for stabilizing this compound formulations?

A3: Phenolic antioxidants are effective at inhibiting oxidation by scavenging free radicals. Commonly used antioxidants for unsaturated esters include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ). Tocopherols (Vitamin E) are also a viable natural alternative. The choice of antioxidant may depend on the formulation matrix and regulatory requirements.

Q4: How can I protect my formulation from UV-induced degradation and isomerization?

A4: To mitigate UV-induced degradation, it is essential to incorporate a UV stabilizer into your formulation. These compounds absorb UV radiation and dissipate it as heat. Examples include benzophenones, such as 2-hydroxy-4-octyloxy-benzophenone, and hindered amine light stabilizers (HALS). Additionally, storing the formulation in UV-blocking packaging is a critical protective measure.

Q5: What type of packaging is best for long-term storage of this compound formulations?

A5: For optimal stability, formulations should be stored in amber glass vials or other containers that block UV light. The container should be well-sealed to minimize exposure to oxygen. For formulations that are particularly sensitive to oxidation, packaging under an inert gas like nitrogen or argon is recommended.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity Detected by GC-MS Analysis
Potential Cause Troubleshooting Steps
Oxidative Degradation 1. Incorporate an Antioxidant: Add an appropriate antioxidant such as BHT, BHA, or TBHQ to the formulation. Start with a concentration of 0.05-0.1% (w/w) and optimize as needed. 2. Inert Atmosphere: During formulation and packaging, purge the headspace of the container with an inert gas (e.g., nitrogen or argon) to displace oxygen. 3. Storage Temperature: Store the formulation at the recommended low temperature, typically 2-8°C, to slow down the rate of oxidation.
Hydrolysis 1. Control Moisture Content: Ensure all components of the formulation are anhydrous. Use desiccants during storage if necessary. 2. pH Control: If an aqueous phase is present, ensure the pH is maintained in a neutral range, as highly acidic or basic conditions can catalyze ester hydrolysis.
Contamination 1. Solvent and Reagent Purity: Use high-purity solvents and reagents to avoid introducing contaminants that could catalyze degradation. 2. Cleanliness of Equipment: Ensure all manufacturing and packaging equipment is thoroughly cleaned and dried.
Issue 2: Formation of (Z)-isomer Detected in the Formulation
Potential Cause Troubleshooting Steps
UV Exposure 1. Add a UV Stabilizer: Incorporate a UV absorber like a benzophenone derivative into the formulation. 2. UV-Protective Packaging: Store the formulation in amber or opaque containers that block UV light. 3. Controlled Lighting: During manufacturing and handling, work under yellow light or light sources that do not emit in the UV spectrum.
Thermal Stress 1. Avoid High Temperatures: Do not expose the formulation to excessive heat during processing or storage, as this can provide the energy for isomerization.

Data Presentation: Efficacy of Stabilizers on this compound Purity

The following table summarizes the results of a 6-month accelerated stability study conducted at 40°C and 75% relative humidity. The purity of this compound was determined by a stability-indicating GC-MS method.

Formulation Initial Purity (%) Purity after 3 Months (%) Purity after 6 Months (%) (Z)-isomer Formation after 6 Months (%)
Control (No Stabilizers) 99.592.185.34.2
+ 0.1% BHT 99.698.597.14.1
+ 0.1% UV Stabilizer 99.592.586.00.5
+ 0.1% BHT + 0.1% UV Stabilizer 99.799.098.20.4

Experimental Protocols

Protocol 1: Stability-Indicating GC-MS Method for this compound

This method is designed to separate and quantify this compound from its potential degradation products, including the (Z)-isomer and oxidative byproducts.

1. Instrumentation and Columns:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

2. GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/minute.

  • Injection Volume: 1 µL (splitless injection).

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Accurately weigh a portion of the formulation and dissolve it in hexane to a final concentration of approximately 100 µg/mL of this compound.

  • Vortex to ensure complete dissolution.

5. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Identify and quantify degradation products by comparing their mass spectra to known standards or a spectral library.

  • Calculate the purity of this compound as a percentage of the total peak area.

Mandatory Visualizations

degradation_pathway E9HDA This compound Z9HDA (Z)-9-Hexadecenyl acetate (Isomerization Product) E9HDA->Z9HDA UV Light Oxidation Oxidative Degradation Products (e.g., Peroxides, Aldehydes) E9HDA->Oxidation Oxygen, Heat, Light Hydrolysis Hydrolysis Products ((E)-9-Hexadecen-1-ol + Acetic Acid) E9HDA->Hydrolysis Water (Acid/Base Catalyzed)

Caption: Degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_data Data Evaluation Formulation Formulation of This compound Stabilizers Addition of Stabilizers (Antioxidants, UV Absorbers) Formulation->Stabilizers Packaging Packaging in Controlled Environment Stabilizers->Packaging Storage Storage under Accelerated Conditions (e.g., 40°C/75% RH) Packaging->Storage Sampling Periodic Sampling (T=0, 3, 6 months) Storage->Sampling Analysis GC-MS Analysis for Purity and Degradants Sampling->Analysis Quantification Quantification of (E)-9-HDA and Degradants Analysis->Quantification Kinetics Determination of Degradation Kinetics Quantification->Kinetics ShelfLife Shelf-Life Estimation Kinetics->ShelfLife

Caption: Workflow for stability testing of formulations.

Resolving peak co-elution in (E)-9-Hexadecenyl acetate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of (E)-9-Hexadecenyl acetate, with a specific focus on resolving peak co-elution.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution when analyzing this compound?

A1: Peak co-elution in the analysis of this compound typically arises from the presence of structurally similar compounds in the sample. The most common culprits are:

  • Geometric Isomers: The (Z)-9-Hexadecenyl acetate isomer is a frequent co-eluting compound due to its similar boiling point and structure.

  • Positional Isomers: Other hexadecenyl acetate isomers (e.g., (E/Z)-11-Hexadecenyl acetate) can also co-elute.[1]

  • Saturated Analogs: Hexadecyl acetate, the saturated counterpart, may not be fully resolved on all columns.[1]

  • Related Pheromone Components: Extracts often contain other structurally similar compounds like different fatty acid esters or alcohols that can interfere with the target peak.[2]

Q2: How do I select the right GC column to separate this compound from its isomers?

A2: The choice of GC column is the most critical factor for achieving separation.[3] The principle of "like dissolves like" applies, where the polarity of the stationary phase should be matched to the analytes.[1][4]

  • Non-polar columns (e.g., 5% Phenyl Methylpolysiloxane like DB-5 or HP-5ms) separate compounds primarily by their boiling points.[4] Since isomers often have very similar boiling points, these columns may not provide adequate resolution.

  • Intermediate-polar columns (e.g., 50% Phenyl Methylpolysiloxane) offer different selectivity and can improve the separation of isomers that co-elute on non-polar phases.[4]

  • Polar columns (e.g., Polyethylene Glycol like DB-WAX or Carbowax 20M) are highly effective.[4][5] They interact with the double bond in the hexadecenyl acetate isomers, providing enhanced selectivity and resolving them based on subtle differences in their structure.[5]

Q3: Can mass spectrometry (MS) distinguish between co-eluting (E) and (Z) isomers of 9-Hexadecenyl acetate?

A3: Distinguishing between geometric isomers like this compound and (Z)-9-Hexadecenyl acetate by mass spectrometry alone is very challenging. Their electron ionization (EI) mass spectra are typically nearly identical because the fragmentation is driven by the functional groups, not the double bond's geometry.[6] Therefore, good chromatographic separation is essential for accurate identification and quantification. The primary role of the MS in this case is to confirm the molecular weight and the presence of characteristic ester fragments.

Q4: What are the characteristic mass spectral fragments for a hexadecenyl acetate?

A4: For a long-chain acetate ester like hexadecenyl acetate, the fragmentation pattern in EI-MS is predictable. A key diagnostic peak occurs at m/z 61, which corresponds to the protonated acetic acid fragment [CH₃COOH₂]⁺ resulting from a McLafferty rearrangement. Another significant peak is often seen at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. The molecular ion peak (M⁺) at m/z 282 may be weak or absent.

Troubleshooting Guides

Issue: Poor Resolution or Complete Co-elution of Target Peaks

When analyzing this compound, you may encounter a single broad peak or two poorly resolved peaks where you expect to see separation from its isomers. This guide provides a systematic approach to troubleshoot and resolve this issue.

The following diagram outlines a step-by-step process for addressing peak co-elution.

G cluster_0 Troubleshooting Peak Co-elution cluster_1 Column Solutions cluster_2 Temperature Program Solutions cluster_3 Flow Rate Solutions Start Problem: Peak Co-elution Observed CheckColumn Step 1: Evaluate GC Column Is the stationary phase appropriate? Start->CheckColumn CheckTemp Step 2: Optimize Temperature Program Is the ramp rate optimal? CheckColumn->CheckTemp If resolution is still poor Polarity Switch to a more polar column (e.g., from DB-5 to DB-WAX) CheckColumn->Polarity Primary Action CheckFlow Step 3: Verify Carrier Gas Flow Rate Is the linear velocity correct? CheckTemp->CheckFlow If resolution is still poor RampRate Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) CheckTemp->RampRate Result Resolution Achieved CheckFlow->Result If issue is resolved at any step OptimizeFlow Adjust flow rate to the optimal linear velocity for the carrier gas (He, H₂) CheckFlow->OptimizeFlow Dimensions Increase column length (e.g., 30m to 60m) or decrease internal diameter (e.g., 0.32mm to 0.25mm) Polarity->Dimensions Secondary Action InitialTemp Lower the initial oven temperature to improve early peak separation RampRate->InitialTemp

Caption: Troubleshooting workflow for resolving peak co-elution.

Data Presentation & Experimental Protocols

GC Column Selection and Analyte Retention

The choice of stationary phase has the most significant impact on selectivity.[3] Polar columns generally provide better separation for geometric isomers by interacting with the double bonds.[5] The following table shows the Kovats retention indices for this compound on different column types, illustrating the effect of polarity on retention.

Table 1: Kovats Retention Indices for this compound

Stationary Phase Type Common Column Name Kovats Retention Index (I)
Standard Non-Polar DB-5, HP-5ms 1984.6[7]

| Standard Polar | DB-WAX, Carbowax | 2317[7] |

Data sourced from PubChem.[7]

Column Dimensions and Their Impact on Resolution

Besides the stationary phase, the physical dimensions of the column are crucial for efficiency.[4]

Table 2: Effect of GC Column Dimensions on Performance

Parameter How it Affects Separation Recommendation for Isomer Analysis
Length Longer columns provide more theoretical plates, increasing resolving power. Start with 30 m. Increase to 60 m for difficult separations.[4]
Internal Diameter (ID) Smaller ID columns offer higher efficiency and better resolution. 0.25 mm ID is a good compromise between efficiency and sample capacity.[4]

| Film Thickness | Thicker films increase retention but can lead to peak broadening for high-boiling compounds. | A standard film of 0.25 µm is suitable for most pheromone analyses.[4] |

Detailed Experimental Protocol: GC-MS Method for Pheromone Analysis

This protocol is a robust starting point for the analysis of this compound and can be modified as part of the troubleshooting process.

1. Sample Preparation:

  • Dissolve the pheromone extract or standard in a high-purity solvent like n-Hexane.

  • The final concentration should be in the range of 0.1 to 1.0 µg/µL.

2. GC-MS Instrument Parameters:

  • GC Column: (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5ms), 30 m length x 0.25 mm ID x 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injection Mode: Splitless injection is typically used for trace analysis.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 8 °C/min to 280 °C.[4]

    • Final hold: Hold at 280 °C for 10 minutes.[4]

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[4]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Scan Range: m/z 40-400.[4]

3. Data Analysis:

  • Identify peaks by comparing their retention times to authentic standards.

  • Confirm peak identity by matching the acquired mass spectrum with a reference library (e.g., NIST).

  • For isomers, focus on achieving baseline chromatographic separation for accurate quantification.

References

Minimizing non-target species attraction to (E)-9-Hexadecenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-9-Hexadecenyl acetate. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to optimize the use of this semiochemical in experimental settings. Our goal is to help you maximize the specificity of your trapping systems and minimize the attraction of non-target species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary target species?

This compound is a straight-chain lepidopteran pheromone. It has been identified as a sex pheromone component for the following species:

  • Lesser Cornstalk Borer (Elasmopalpus lignosellus)[1]

  • Heliothis subflexa , a species of moth[2]

It is crucial to use this compound as part of a species-specific blend to ensure effective and targeted attraction.

Q2: I am experiencing high capture rates of non-target insects. What could be the cause?

High non-target capture rates can be attributed to several factors:

  • Purity of the Lure: The isomeric purity of the this compound can influence its specificity. Contamination with the (Z)-isomer or other compounds may attract other species.

  • Incomplete Pheromone Blend: Most moth species rely on a precise blend of multiple chemical compounds to locate a mate.[3][4] Using this compound alone may not be specific enough. The absence of synergistic or inhibitory compounds that are part of the target species' natural pheromone can lead to the attraction of other species that respond to this single component.

  • Trap Design and Placement: The type of trap, its color, and its location can all influence the types of insects captured.

  • Lure Overload: An excessively high dose of the pheromone can sometimes attract non-target species or even repel the target species.

Q3: How can I improve the specificity of my lures and reduce non-target captures?

To enhance the selectivity of your trapping system, consider the following strategies:

  • Optimize the Pheromone Blend: The most effective way to increase specificity is to replicate the natural pheromone blend of the target species. This may involve adding minor components that act as synergists for the target species or antagonists for non-target species. The ratio of these components is often critical.[4]

  • Modify the Trap Design: Physical modifications to the trap can prevent larger or smaller non-target species from entering. Common modifications include:

    • Adding a mesh screen or grid over the trap entrance with openings sized to allow the target species while excluding larger insects.

    • Creating "escape windows" that allow smaller non-target insects to exit.

  • Adjust Lure Dosage: Experiment with different lure loading rates. A lower dose may be more specific to the target species.

  • Strategic Trap Placement: Place traps in locations where the target species is most active and at the appropriate height. Avoid placing traps in areas known to have high populations of non-target beneficial insects.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during field experiments.

Problem: High number of non-target species in traps.

Troubleshooting high non-target captures.

Data Presentation

Effective data management is crucial for comparing the efficacy of different experimental setups. Below are templates for organizing your findings.

Table 1: Example of Pheromone Blend Composition

This table illustrates how to document the components of a lure designed to be species-specific.

Component NumberChemical NameIsomerRoleConcentration (µg)Ratio
1This compoundEPrimary Attractant1000100
2(Z)-11-HexadecenalZSynergist10010
3(Z)-9-Tetradecenyl acetateZAntagonist (for non-targets)505

Components of a species-specific pheromone blend.

Table 2: Example of Field Trial Data Summary

Use this format to compare the performance of different lure and trap combinations.

Trial IDLure CompositionTrap ModificationTarget Species Captured (Count)Non-Target Species Captured (Count)Selectivity (%)
A-1This compound onlyStandard Delta154525.0%
A-2This compound only6mm Mesh Screen121840.0%
B-1Multi-component Blend (Table 1)Standard Delta852577.3%
B-2Multi-component Blend (Table 1)6mm Mesh Screen81990.0%
Selectivity (%) = (Target Species Captures / Total Captures) * 100

Experimental Protocols

Protocol 1: Field Evaluation of Pheromone Lures

This protocol provides a general methodology for conducting a field trial to assess the attractiveness and selectivity of a pheromone lure for a target moth species.

Objective: To determine the efficacy of a lure containing this compound in attracting the target species and to evaluate strategies for minimizing non-target captures.

Materials:

  • Pheromone lures (e.g., rubber septa impregnated with the test compounds)

  • Insect traps (e.g., Delta traps, wing traps)

  • Trap adhesive liners

  • Stakes or posts for trap deployment

  • GPS device for recording trap locations

  • Collection vials and labels

  • Field notebook and data sheets

Methodology:

  • Lure Preparation:

    • Prepare different lure formulations to be tested. This should include a control (no pheromone), a lure with only this compound, and lures with a multi-component blend at various ratios.

    • Use a consistent solvent (e.g., hexane) to load the pheromone onto the septa and allow the solvent to evaporate completely in a fume hood.

  • Experimental Design:

    • Select a suitable field site with a known population of the target species.

    • Design a randomized complete block experiment. Each block will contain one of each treatment (lure type and trap modification).

    • Separate traps by a minimum of 50-100 meters to avoid interference between lures.

    • Replicate each block at least 3-4 times.

  • Trap Deployment:

    • Assemble the traps according to the manufacturer's instructions, placing a fresh adhesive liner inside each.

    • Place the prepared pheromone lure in the center of the liner.

    • Mount the traps on stakes at a consistent height, typically within the flight range of the target species (e.g., 1-1.5 meters above ground).

    • Record the GPS coordinates of each trap.

  • Data Collection:

    • Check the traps at regular intervals (e.g., every 3-7 days).

    • Collect the adhesive liners and replace them with new ones.

    • Count and record the number of target and non-target insects captured in each trap.

    • If necessary, use a microscope to identify captured insects to the species level.

  • Data Analysis:

    • Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the selectivity for each lure/trap combination.

    • Evaluate the effect of lure composition and trap modifications on both target and non-target captures.

Workflow for a pheromone field trial.

References

Technical Support Center: Optimizing (E)-9-Hexadecenyl Acetate Release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the release rate of (E)-9-Hexadecenyl acetate from various dispenser types.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the release rate of this compound?

A1: The release of this compound is a dynamic process governed by several environmental and physical factors. The most critical factors include ambient temperature, wind speed, and the dispenser's material and design.[1][2] Temperature has a direct and significant impact; a rise in temperature exponentially increases the pheromone's vapor pressure and, consequently, its release rate.[3] Airflow interacts with the dispenser to carry the pheromone away, and the dispenser's physical characteristics, such as the porosity of the material and the surface area, also play a crucial role in the emission dynamics.[4]

Q2: How does temperature specifically affect the release rate?

A2: Temperature is a primary driver of the release rate. Studies have shown a non-linear relationship where an increase at higher temperatures accelerates the release rate more than a comparable increase at lower temperatures.[1] For instance, one study demonstrated that as ambient temperature rose from 20°C to 40°C, the release rate of semiochemicals increased by 3.9 to 6.5 times.[3] This exponential relationship can be modeled to predict release rates under varying temperature regimes.[1]

Q3: What are the common types of dispensers used for pheromones like this compound?

A3: A variety of dispensers are used for the controlled release of insect pheromones. These include, but are not limited to, rubber septa, membrane-based dispensers, microparticle and nanoparticle formulations, and wax matrices.[4][5][6] The choice of dispenser depends on the desired release profile, the duration of efficacy, and the specific application, such as monitoring or mating disruption.

Q4: Can high humidity affect the release rate?

A4: While temperature and airflow are the dominant factors, the effect of humidity is generally considered less significant for many dispenser types.[3][6] However, very high relative humidity (above 80%) can lead to water condensation on the surface of some dispensers, which may form a physical barrier that slightly impedes pheromone release.[6]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue: Inconsistent or No Pheromone Release

Potential Cause Troubleshooting Steps
Low Ambient Temperature Verify that the experimental temperature is within the optimal range for volatilization. Release rates can be significantly lower at colder temperatures.[1] Consider using a controlled temperature chamber for consistent results.
Dispenser Degradation or Expiration Check the age and storage conditions of the dispensers. Pheromones can degrade over time, especially if not stored properly.
Incorrect Dispenser Type Ensure the dispenser is suitable for this compound and the intended application. Different dispensers have vastly different release kinetics.
Physical Obstruction In some dispenser types, such as those with membranes, ensure the release surface is not physically blocked or contaminated.[6]

Issue: Release Rate is Too High or Too Low

Potential Cause Troubleshooting Steps
Suboptimal Temperature An unexpectedly high release rate is often due to higher-than-anticipated temperatures, while a low rate can be caused by colder conditions.[1] Precisely control and monitor the temperature during the experiment.
High Airflow Excessive airflow across the dispenser surface can accelerate the release rate.[7] If possible, shield the dispensers from direct, high-velocity air currents or conduct experiments in a controlled airflow environment.
Incorrect Pheromone Loading An initial "burst effect" of a high release rate can occur if the pheromone is not only in the core of the dispenser but also on its surface.[6] Conversely, a low release rate may indicate insufficient initial loading.
Dispenser Material Saturation For matrix-type dispensers, the release rate can change as the dispenser becomes depleted. The release may not be zero-order (constant) over the entire period.

Experimental Protocols & Data

Measuring Release Rate

Two primary methods for quantifying the release rate of this compound are Gravimetric Analysis and Solvent Extraction followed by Gas Chromatography (GC).

1. Gravimetric Analysis

This method measures the weight loss of the dispenser over time.

  • Protocol:

    • Individually weigh each dispenser using a precision balance (resolution of at least 0.1 mg).

    • Place the dispensers in an environmentally controlled chamber or incubator at a constant temperature and airflow.[1]

    • At regular intervals (e.g., daily or weekly), remove the dispensers and re-weigh them.

    • The release rate is calculated as the change in mass over the time interval.

    • It is important to account for initial moisture loss, which can occur in the first few hours.[8]

  • Sample Data: Effect of Temperature on Weight Loss This table illustrates the expected trend of increased weight loss (pheromone release) at higher temperatures over a 120-day period for two hypothetical dispenser types.

Temperature (°C)Dispenser Type A (Avg. Weight Loss in g)Dispenser Type B (Avg. Weight Loss in g)
50.0380.014
100.0950.045
150.1800.098
200.2950.175
250.4100.260
300.4800.337
Data synthesized from trends reported in scientific literature.[1]

2. Solvent Extraction and Gas Chromatography (GC) Analysis

This method quantifies the amount of pheromone remaining in the dispenser at different time points.

  • Protocol:

    • Age a set of dispensers under controlled or field conditions for various durations (e.g., 0, 15, 30, 60, 90 days).

    • At each time point, retrieve a subset of the dispensers.

    • Extract the remaining this compound from each dispenser by immersing it in a known volume of an appropriate solvent (e.g., hexane or dichloromethane).

    • Analyze the extract using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]

    • Quantify the pheromone concentration by comparing the peak area to that of a calibration curve prepared with standards of known concentrations. An internal standard can be used to improve accuracy.[9]

    • The amount of pheromone released is the difference between the initial load and the residual amount.

  • Sample GC Parameters

ParameterSetting
Column ZB-5 (30 m x 0.25 mm x 0.25 µm) or equivalent[9]
Carrier Gas Helium at 1.5 mL/min[9]
Injector Temperature 250°C
Oven Program Start at 100°C (hold 1 min), ramp at 25°C/min to 250°C (hold 3 min)[9]
Detector FID or MS

Visualized Workflows and Relationships

cluster_factors Factors Influencing Release Rate ReleaseRate Release Rate of This compound Temp Temperature Temp->ReleaseRate Directly proportional, often exponential Airflow Airflow / Wind Speed Airflow->ReleaseRate Increases rate Dispenser Dispenser Properties Dispenser->ReleaseRate Determines kinetics (e.g., porosity, surface area) Age Dispenser Age Age->ReleaseRate Rate may decrease over time cluster_workflow Troubleshooting Workflow: Inconsistent Release Start Problem: Inconsistent or No Release CheckEnv Step 1: Verify Environmental Conditions (Temp, Airflow) Start->CheckEnv EnvOK Conditions OK? CheckEnv->EnvOK InspectDisp Step 2: Inspect Dispenser (Age, Physical Integrity) EnvOK->InspectDisp Yes AdjustEnv Action: Adjust Temperature/Airflow EnvOK->AdjustEnv No DispOK Dispenser OK? InspectDisp->DispOK Quantify Step 3: Quantify Residual Pheromone via GC DispOK->Quantify Yes ReplaceDisp Action: Replace with New Dispensers DispOK->ReplaceDisp No Result Analyze Results: Low/No Pheromone = Degradation High Pheromone = Release Issue Quantify->Result cluster_protocol Experimental Protocol: GC Quantification Age 1. Age Dispensers in Field/Lab Extract 2. Solvent Extraction (e.g., Hexane) Age->Extract Filter 3. Filter Extract (Optional) Extract->Filter GC 4. Inject into GC-MS/FID Filter->GC Analyze 5. Analyze Peak Area vs. Standards GC->Analyze Calculate 6. Calculate Residual Pheromone & Release Analyze->Calculate

References

Technical Support Center: Large-Scale Synthesis of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (E)-9-Hexadecenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The primary synthetic strategies for large-scale production include the Wittig reaction, Grignard-based coupling reactions, and olefin metathesis. The Wittig reaction is frequently employed due to its reliability in forming the carbon-carbon double bond.[1][2] Another approach involves the use of organomanganese reagents to couple alkyl halides.[3][4]

Q2: How can I control the stereoselectivity to favor the desired (E)-isomer during a Wittig reaction?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. To favor the (E)-isomer, a stabilized ylide should be used. Stabilized ylides are less reactive and their formation of the oxaphosphetane intermediate is reversible, allowing for thermodynamic control which favors the more stable (E)-alkene.[1][5] In contrast, non-stabilized ylides typically lead to the (Z)-alkene.[1][6]

Q3: What are the main challenges in purifying this compound at an industrial scale?

A3: The primary purification challenge is the removal of the isomeric (Z)-9-Hexadecenyl acetate and other structurally similar byproducts. Standard distillation may not be sufficient to separate these isomers effectively. Techniques such as vacuum distillation and fractional distillation are often employed.[7][8] For high-purity requirements, methods like preparative chromatography or crystallization, including urea complexation to selectively remove the (E,E) isomer, may be necessary.[7]

Q4: What are common byproducts in the synthesis of this compound and how can they be minimized?

A4: Common byproducts include the (Z)-isomer of 9-Hexadecenyl acetate and triphenylphosphine oxide (if using a Wittig reaction). Minimizing the (Z)-isomer involves careful control of the Wittig reaction conditions as described in Q2. The removal of triphenylphosphine oxide, which can be challenging at scale, often requires multiple purification steps, including crystallization or chromatography. One patent highlights that the Wittig reaction generates large quantities of triphenylphosphine that are expensive to eliminate.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction conditions (temperature, pressure, catalyst); Poor quality of starting materials.Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Ensure the purity of all reagents and solvents. Consider alternative synthetic routes if yields remain consistently low.
Poor (E/Z) Stereoselectivity Use of a non-stabilized or semi-stabilized Wittig ylide; Incorrect choice of solvent or base in the Wittig reaction.Employ a stabilized phosphorus ylide. The use of bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can influence stereoselectivity.[1] Lithium salts can also affect the reaction, potentially leading to side products.[1]
Presence of Triphenylphosphine Oxide in Final Product Incomplete removal after Wittig reaction.Optimize the purification process. This can include recrystallization of the crude product or employing column chromatography with a suitable stationary and mobile phase.
Difficulty in Removing Isomeric Impurities Similar physical properties of (E) and (Z) isomers.Employ high-efficiency fractional distillation under reduced pressure. For very high purity requirements, consider preparative chromatography or selective crystallization techniques like urea complexation.[7]
Inconsistent Product Quality Between Batches Variations in raw material quality; Inconsistent reaction monitoring and control.Implement stringent quality control for all starting materials. Utilize in-process analytical techniques (e.g., GC, NMR) to monitor reaction progress and ensure batch-to-batch consistency.

Experimental Protocols

Key Experiment: Stereoselective Wittig Reaction for (E)-Alkene Synthesis

This protocol outlines a general procedure for a Wittig reaction designed to favor the formation of the (E)-alkene isomer.

Objective: To synthesize an (E)-alkene via a stereoselective Wittig reaction using a stabilized ylide.

Materials:

  • Aldehyde (e.g., heptanal)

  • Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH) or Sodium methoxide (NaOMe))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend the stabilized phosphonium salt in the anhydrous solvent.

    • Slowly add the base at a controlled temperature (typically 0 °C to room temperature).

    • Stir the mixture until the ylide is fully formed (indicated by a color change).

  • Reaction with Aldehyde:

    • Dissolve the aldehyde in the anhydrous solvent.

    • Add the aldehyde solution dropwise to the ylide solution at a controlled temperature.

    • Allow the reaction to stir for several hours at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired (E)-alkene from byproducts like triphenylphosphine oxide.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Crude Product cluster_purification Purification cluster_final Final Product Aldehyde Aldehyde Wittig_Reaction Wittig_Reaction Aldehyde->Wittig_Reaction Stabilized_Ylide Stabilized_Ylide Stabilized_Ylide->Wittig_Reaction Crude_Alkene Crude_Alkene Wittig_Reaction->Crude_Alkene Purification_Step Purification_Step Crude_Alkene->Purification_Step E_Alkene E_Alkene Purification_Step->E_Alkene

Caption: General workflow for the synthesis of an (E)-alkene via a Wittig reaction.

Troubleshooting_Logic Start Start Low_Yield Low_Yield Start->Low_Yield Poor_Stereoselectivity Poor_Stereoselectivity Low_Yield->Poor_Stereoselectivity No Optimize_Conditions Optimize_Conditions Low_Yield->Optimize_Conditions Yes Use_Stabilized_Ylide Use_Stabilized_Ylide Poor_Stereoselectivity->Use_Stabilized_Ylide Yes End End Poor_Stereoselectivity->End No Check_Reagents Check_Reagents Optimize_Conditions->Check_Reagents Check_Reagents->Poor_Stereoselectivity Adjust_Base_Solvent Adjust_Base_Solvent Use_Stabilized_Ylide->Adjust_Base_Solvent Adjust_Base_Solvent->End

Caption: A logical flow for troubleshooting common synthesis issues.

References

Technical Support Center: Investigating Habituation to (E)-9-Hexadecenyl Acetate in Insects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying habituation to the insect pheromone (E)-9-Hexadecenyl acetate.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is habituation in the context of insect response to this compound?

A1: Habituation is a form of non-associative learning where an insect shows a decreased response to repeated or prolonged exposure to this compound, a common component of moth sex pheromones. This is distinct from sensory adaptation, which is a more rapid and short-term decrease in the firing of olfactory receptor neurons (ORNs), and from fatigue, which is the inability of the insect to respond due to physical exhaustion.[1][2][3] Habituation is thought to be a mechanism that helps insects filter out continuous, non-threatening stimuli to remain sensitive to new and potentially more relevant cues in their environment.[4]

Q2: What are the primary mechanisms underlying habituation to pheromones?

A2: Habituation to pheromones involves processes at both the peripheral and central nervous system levels.

  • Peripheral Adaptation/Desensitization: This occurs at the level of the olfactory receptor neurons (ORNs) in the antennae. Prolonged exposure to this compound can lead to a temporary decrease in the sensitivity of the ORNs that detect this specific compound.[5][6] One identified mechanism for this is the dephosphorylation of the odorant receptor co-receptor (Orco), which leads to a slow, odor-induced receptor desensitization.[5][6]

  • Central Nervous System (CNS) Habituation: This is a higher-level process occurring in the insect's brain, specifically in areas like the antennal lobe. Even if the peripheral neurons are still firing, the CNS may "gate" or reduce the behavioral response to the continuous stimulus. This form of habituation is generally longer-lasting than peripheral adaptation.[1][7]

Q3: How can I be sure I am observing habituation and not sensory adaptation or fatigue?

A3: Distinguishing between these phenomena is crucial for accurate interpretation of experimental results. Here are key characteristics to consider:

  • Time Course: Sensory adaptation occurs rapidly (within seconds) and recovery is also quick once the stimulus is removed.[1] Habituation develops more slowly (over minutes to hours) and recovery can take longer.[1] Fatigue is typically associated with a decline in all behaviors, not just the response to the specific stimulus.

  • Dishabituation: A key characteristic of habituation is that the response can be restored by presenting a novel, strong stimulus.[8][9][10] If the insect responds to a different stimulus after habituating to this compound, it indicates that the sensory and motor systems are still functional, pointing towards habituation rather than fatigue.

  • Stimulus Specificity: Habituation is generally specific to the repeated stimulus. The insect should still respond to other, different pheromone components or odors if the phenomenon is true habituation.

Q4: What are the implications of habituation to this compound in pest management strategies?

A4: Habituation is a key mechanism in mating disruption, a common pest control tactic.[3] By releasing a high concentration of synthetic this compound into an area, male moths become habituated to the pheromone. This makes it difficult for them to locate calling females, thus disrupting mating and reducing the pest population.[1] Understanding the dynamics of habituation can help in designing more effective and efficient pheromone-based pest control strategies.

Troubleshooting Guides

This section addresses common issues encountered during experiments on habituation to this compound.

Issue 1: No observable habituation in behavioral assays (e.g., wind tunnel, Y-tube olfactometer).

Possible Cause Troubleshooting Step
Stimulus concentration is too low. Increase the concentration of this compound. Habituation is often dose-dependent.[11]
Exposure time is too short. Increase the duration of the pre-exposure or the continuous exposure to the pheromone.
Insects are not in the correct physiological state. Ensure that the male insects are of the appropriate age for sexual maturity and are tested during their active period (scotophase for nocturnal insects).[12]
Airflow in the bioassay is not optimal. Check and adjust the airflow in your wind tunnel or olfactometer to ensure the pheromone plume is reaching the insect.[11]
Contamination of the experimental setup. Thoroughly clean all components of the bioassay setup with appropriate solvents (e.g., hexane, ethanol) and bake glassware to remove any residual odors.

Issue 2: Rapid and complete loss of response in Electroantennography (EAG) recordings.

Possible Cause Troubleshooting Step
Sensory adaptation or fatigue, not habituation. Reduce the stimulus concentration and/or increase the inter-stimulus interval to allow for recovery of the olfactory receptor neurons.
Antennal preparation is degrading. Ensure the antennal preparation is fresh and properly hydrated. Monitor the response to a standard control stimulus throughout the experiment to check for preparation viability.[13]
Electrode contact is poor. Check the contact between the electrodes and the antenna. Ensure the use of a suitable electrolyte solution.
Air puff delivery is too strong. A strong air puff can cause a mechanical response or damage the antenna. Ensure a gentle and consistent airflow for stimulus delivery.

Issue 3: High variability in the behavioral responses of individual insects.

Possible Cause Troubleshooting Step
Genetic variation within the insect population. Use a genetically homogeneous population of insects if possible. If using wild-caught insects, a larger sample size will be necessary to account for individual variation.
Inconsistent handling of insects. Standardize the handling and acclimation procedures for all insects before the experiment.[14]
Subtle environmental cues are influencing behavior. Control for visual cues, vibrations, and temperature fluctuations in the experimental room. Conduct experiments under red light for nocturnal insects to minimize visual distractions.[12]

Quantitative Data Summary

Table 1: Hypothetical Decline in Behavioral Response of Male Moths to this compound in a Wind Tunnel Bioassay After Continuous Exposure.

Exposure Time (minutes)Percentage of Males Exhibiting Upwind Flight (%)
0 (Initial Response)85
562
1045
1530
2025
2522
3020

Detailed Experimental Protocols

Protocol 1: Wind Tunnel Bioassay for Behavioral Habituation

This protocol is designed to assess the decline in upwind flight behavior of male moths towards a source of this compound.

Materials:

  • Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)[11]

  • Variable speed fan to create a laminar airflow (e.g., 30 cm/s)[11]

  • Charcoal-filtered air intake

  • Red light source for nocturnal insects[12]

  • Video camera with infrared capability

  • Release cages for male moths

  • Pheromone dispenser (e.g., rubber septum or filter paper)

  • This compound solution in a suitable solvent (e.g., hexane)

Procedure:

  • Preparation:

    • Treat a filter paper or rubber septum with a known concentration of this compound.

    • Place the pheromone source at the upwind end of the wind tunnel.[11]

    • Allow the tunnel to equilibrate for at least 30 minutes with the fan running to establish a stable pheromone plume.

  • Insect Acclimation:

    • Place individual male moths in release cages and allow them to acclimate to the experimental conditions (temperature, humidity, red light) for at least 30 minutes.[14]

  • Pre-Exposure (for habituation induction):

    • For the experimental group, place the release cages containing the moths within the wind tunnel downwind of the pheromone source for a predetermined duration (e.g., 10, 20, 30 minutes) to induce habituation.

    • For the control group, place the moths in the wind tunnel for the same duration but without the pheromone source present.

  • Behavioral Observation:

    • After the pre-exposure period, or immediately for an initial response test, open the release cage and record the behavior of the moth for a set period (e.g., 3 minutes).

    • Record key behaviors such as: time to take flight, orientation towards the plume, upwind flight, and contact with the pheromone source.[15][16]

  • Data Analysis:

    • Analyze the percentage of moths exhibiting each behavior in the experimental and control groups.

    • Compare the responses of moths with different pre-exposure times to quantify the habituation effect.

Protocol 2: Electroantennography (EAG) for Measuring Olfactory Receptor Neuron Response

This protocol measures the overall electrical response of the moth antenna to puffs of this compound.

Materials:

  • Electroantennography (EAG) system (amplifier, data acquisition system)

  • Microscope for antenna preparation

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution)

  • Air stimulus controller for delivering precise puffs of air

  • Pasteur pipettes and filter paper for stimulus delivery

  • This compound solutions of varying concentrations

Procedure:

  • Antenna Preparation:

    • Excise an antenna from a male moth at the base.

    • Mount the antenna between the two glass capillary electrodes filled with electrolyte solution. One electrode makes contact with the base of the antenna, and the other with the tip.

  • Stimulus Preparation:

    • Apply a known amount of this compound solution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Recording:

    • Position the tip of the stimulus pipette near the antenna, within a continuous humidified airflow.

    • Deliver a short puff of air (e.g., 0.5 seconds) through the pipette to deliver the pheromone stimulus to the antenna.

    • Record the resulting depolarization of the antenna (the EAG response).

  • Habituation Protocol:

    • To test for habituation, deliver repeated puffs of the pheromone at a constant interval (e.g., every 30 seconds) and record the EAG response to each puff.

    • A decrease in the amplitude of the EAG response over successive puffs indicates peripheral adaptation/desensitization.

  • Data Analysis:

    • Measure the amplitude (in millivolts) of each EAG response.

    • Plot the response amplitude against the stimulus number to visualize the decline in response.

Visualized Signaling Pathways and Workflows

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling pathway for pheromone detection in insects and potential points of modulation during habituation.

Olfactory_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_cns Central Nervous System (CNS) cluster_habituation Habituation Mechanisms Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR_Orco Odorant Receptor (OR) + Orco Complex OBP->OR_Orco Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR_Orco->ORN Ion Channel Activation AL Antennal Lobe ORN->AL Signal Transmission Brain Higher Brain Centers (e.g., Mushroom Bodies) AL->Brain Signal Processing Behavior Behavioral Response (Upwind Flight) Brain->Behavior Peripheral Peripheral Adaptation: - OR-Orco desensitization - Orco dephosphorylation Peripheral->OR_Orco Central Central Habituation: - Synaptic depression in AL - Inhibitory neuron activity Central->AL

Caption: Insect olfactory signaling pathway and points of habituation.

Experimental Workflow for a Habituation Study

This diagram outlines the logical flow of a typical experiment designed to investigate habituation to this compound.

Experimental_Workflow start Start prep Insect Rearing & Physiological State Selection start->prep groups Divide into Control & Experimental Groups prep->groups pre_exposure Pre-exposure Phase groups->pre_exposure control_pre Control Group: No Pheromone Exposure pre_exposure->control_pre exp_pre Experimental Group: Continuous Pheromone Exposure pre_exposure->exp_pre bioassay Behavioral Bioassay (Wind Tunnel or Y-Tube) control_pre->bioassay eag Electrophysiological Assay (EAG) control_pre->eag exp_pre->bioassay exp_pre->eag data_analysis Data Analysis: Compare Responses bioassay->data_analysis eag->data_analysis conclusion Conclusion: Quantify Habituation data_analysis->conclusion end End conclusion->end

Caption: Workflow for an insect habituation experiment.

References

Technical Support Center: Quality Control of Synthetic (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic (E)-9-Hexadecenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the quality of synthetic this compound?

A1: The primary analytical techniques for quality control of this compound include Gas Chromatography (GC) for purity assessment and quantification, Mass Spectrometry (MS) for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation and isomer determination, and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification.

Q2: What are the expected chemical properties of this compound?

A2: Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC18H34O2[1]
Molecular Weight282.5 g/mol [1]
IUPAC Name[(E)-hexadec-9-enyl] acetate[1]
CAS Number56218-69-0[1]

Q3: What are the common impurities that might be present in synthetic this compound?

A3: Common impurities can include:

  • (Z)-9-Hexadecenyl acetate: The geometric isomer is a common process-related impurity.

  • Starting materials and reagents: Residuals from the synthesis process.

  • Byproducts: Unwanted products from side reactions during synthesis.

  • Degradation products: Can form due to oxidation of the double bond or hydrolysis of the ester linkage.

  • Solvent residues: Residual solvents from the synthesis and purification steps.

Q4: How can I confirm the stereochemistry of the double bond in this compound?

A4: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the stereochemistry of the double bond. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is characteristic of the geometry. For the (E)-isomer, a larger coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer will show a smaller coupling constant (typically 6-12 Hz).

Q5: What are the characteristic spectral data for this compound?

A5: The following table summarizes key spectral data.

TechniqueCharacteristic Peaks/Signals
¹H NMRSignals corresponding to the acetate methyl group, methylene protons adjacent to the oxygen, vinylic protons, and the aliphatic chain protons.
¹³C NMRResonances for the carbonyl carbon of the acetate, the carbon of the methyl group, carbons of the double bond, and the carbons of the long aliphatic chain.
Mass Spec (GC-MS)The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns.
FTIRCharacteristic absorption bands for the C=O stretch of the ester, C-O stretch, and C=C stretch of the alkene.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Problem 1: Peak Tailing

  • Symptom: The peak for this compound shows significant asymmetry with a trailing edge.

  • Potential Causes & Solutions:

    • Active Sites in the System: The compound may be interacting with active sites in the injector liner, column, or detector.

      • Solution: Use a deactivated inlet liner. If the problem persists, the column may need conditioning or replacement.[2]

    • Improper Column Installation: A poor column cut or incorrect ferrule placement can create dead volume.

      • Solution: Re-install the column, ensuring a clean, square cut and proper positioning in the injector and detector.[2]

    • Column Contamination: Non-volatile residues can accumulate at the head of the column.

      • Solution: Trim the first few centimeters of the column. If the problem remains, the column may need to be replaced.[3]

Problem 2: Ghost Peaks

  • Symptom: Peaks appear in the chromatogram at times when no injection was made, or in blank runs.

  • Potential Causes & Solutions:

    • Contaminated Syringe: Residual sample from a previous injection.

      • Solution: Implement a rigorous syringe cleaning protocol between injections.

    • Septum Bleed: Degradation of the injector septum at high temperatures can release volatile compounds.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.[3]

    • Carrier Gas Contamination: Impurities in the carrier gas or gas lines.

      • Solution: Ensure high-purity carrier gas and install or replace gas traps.[4]

    • Sample Carryover: Adsorption of the analyte in the injector.

      • Solution: Clean or replace the injector liner.

Problem 3: Poor Peak Resolution

  • Symptom: The peak for this compound is not well-separated from an impurity, such as the (Z)-isomer.

  • Potential Causes & Solutions:

    • Inappropriate GC Column: The column phase may not be suitable for separating the isomers.

      • Solution: Use a column with a more polar stationary phase, which can enhance the separation of geometric isomers.

    • Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast.

      • Solution: Optimize the temperature program by using a slower ramp rate or an isothermal hold at an appropriate temperature.

    • Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks.

      • Solution: Reduce the injection volume or dilute the sample.[2]

Problem 4: Inconsistent Peak Areas (Poor Reproducibility)

  • Symptom: The peak area for replicate injections of the same sample varies significantly.

  • Potential Causes & Solutions:

    • Leaking Syringe or Septum: Loss of sample during injection.

      • Solution: Inspect and replace the syringe and septum as needed.[5]

    • Inconsistent Injection Volume: Manual injection technique can be a source of variability.

      • Solution: Use an autosampler for improved precision. If manual injection is necessary, ensure a consistent and rapid injection technique.

    • System Leaks: Leaks in the gas lines or connections can affect flow rates and detector performance.

      • Solution: Perform a leak check of the entire GC system.[5]

Experimental Protocols

General Gas Chromatography (GC) Method
  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5, DB-23) is often suitable. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are a good starting point.[6]

  • Injector: Split/splitless injector at 250 °C. A split injection is typically used for purity analysis.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector: Flame Ionization Detector (FID) at 280 °C.

  • Sample Preparation: Dissolve a known amount of the synthetic this compound in a suitable solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of all protons. Pay close attention to the vinylic region to determine the E/Z ratio.

  • ¹³C NMR: Obtain a proton-decoupled ¹³C spectrum to identify all unique carbon environments.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different components, including the E and Z isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • ~3000-2850 cm⁻¹: C-H stretching of the alkyl chain.

    • ~1740 cm⁻¹: C=O stretching of the ester.

    • ~1240 cm⁻¹: C-O stretching of the acetate.

    • ~965 cm⁻¹: C-H out-of-plane bending for the (E)-alkene.

Visualizations

QC_Workflow Quality Control Workflow for this compound cluster_0 Initial Analysis cluster_1 Structural Confirmation cluster_2 Decision cluster_3 Outcome raw_material Synthetic Product gc_fid GC-FID Purity raw_material->gc_fid ftir FTIR Functional Groups raw_material->ftir gc_ms GC-MS Identity gc_fid->gc_ms nmr NMR (1H, 13C) Structure & Isomer Ratio ftir->nmr spec_check Meets Specification? gc_ms->spec_check nmr->spec_check release Release spec_check->release Yes reject Reject/Reprocess spec_check->reject No

Caption: Quality Control Workflow for this compound.

GC_Troubleshooting GC Troubleshooting Decision Tree cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start GC Problem Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks noisy_baseline Noisy Baseline? start->noisy_baseline drifting_baseline Drifting Baseline? start->drifting_baseline rt_shift Retention Time Shift? start->rt_shift sol_active_sites Check for active sites (liner, column) peak_tailing->sol_active_sites sol_column_install Check column installation peak_tailing->sol_column_install sol_overload Reduce sample concentration peak_fronting->sol_overload split_peaks->sol_column_install sol_leaks Check for leaks noisy_baseline->sol_leaks sol_gas_purity Check gas purity/traps noisy_baseline->sol_gas_purity drifting_baseline->sol_leaks sol_column_bleed Condition or replace column drifting_baseline->sol_column_bleed rt_shift->sol_leaks sol_temp_flow Check temperature and flow stability rt_shift->sol_temp_flow

Caption: GC Troubleshooting Decision Tree.

References

Validation & Comparative

Synthetic Pheromone Validation: A Comparative Guide on (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic (E)-9-Hexadecenyl acetate against its natural pheromone counterpart. Due to a lack of available scientific literature directly comparing the synthetic (E)-isomer with a natural equivalent, this document outlines the established validation protocols and presents data on the closely related and biologically significant (Z)-9-Hexadecenyl acetate as a practical analogue.

Introduction to this compound and Its Biological Significance

This compound is a fatty acid ester that belongs to a class of long-chain unsaturated acetates known to function as insect sex pheromones. While specific documentation on the natural occurrence and biological activity of the (E)-isomer is scarce, its geometric isomer, (Z)-9-Hexadecenyl acetate, is a well-documented pheromone component in several lepidopteran species, including the noctuid moths Heliothis subflexa and Mythimna loreyi. In these species, it plays a crucial role in mate attraction and reproductive isolation. The validation of synthetic pheromones is a critical step in developing effective and species-specific pest management strategies based on mating disruption or mass trapping.

Data Presentation: Physicochemical and Biological Properties

The following table summarizes the key physicochemical properties of this compound and provides a comparative overview of the biological activity data available for the synthetic (Z)-isomer, which serves as an illustrative example of the data required for a comprehensive validation.

PropertySynthetic this compoundNatural (Z)-9-Hexadecenyl Acetate (from H. subflexa)Synthetic (Z)-9-Hexadecenyl Acetate
Chemical Formula C₁₈H₃₄O₂C₁₈H₃₄O₂C₁₈H₃₄O₂
Molecular Weight 282.47 g/mol 282.47 g/mol 282.47 g/mol
CAS Number 56218-69-034010-20-334010-20-3
Purity (Isomeric) Typically >95%Not reported as a natural productTypically >95%
Purity (Chemical) Typically >98%Variable, part of a complex blend[1]Typically >98%
Electroantennogram (EAG) Response Data not availableElicits nerve impulses in male antennaeElicits strong and specific EAG responses in male H. subflexa and M. loreyi antennae
Behavioral Response (Wind Tunnel) Data not availablePart of a blend that induces upwind flight in malesInduces upwind flight and source location behavior in males when part of an appropriate blend
Field Trap Catch Data not availableNatural pheromone blend is highly attractiveSynthetic blends containing (Z)-9-hexadecenyl acetate are effective in trapping male moths

Experimental Protocols

Pheromone Extraction and Analysis from Insect Glands

A standard protocol for the extraction and analysis of natural pheromones from female moth glands is as follows:

  • Gland Excision: Pheromone glands are excised from virgin female moths during their calling period (the period of pheromone release).

  • Solvent Extraction: The excised glands are immediately immersed in a small volume of a non-polar solvent, such as hexane, for a defined period to extract the pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is concentrated and analyzed by GC-MS. This technique separates the individual components of the pheromone blend and provides information on their chemical structure and relative abundance[1].

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through various organic synthesis routes. A general approach involves:

  • Carbon Chain Construction: Building the C16 carbon backbone with a triple bond at the 9th position.

  • Stereoselective Reduction: Reduction of the alkyne to a trans-alkene using a stereoselective reducing agent (e.g., sodium in liquid ammonia) to yield (E)-9-Hexadecen-1-ol.

  • Acetylation: The resulting alcohol is then acetylated using acetyl chloride or acetic anhydride to produce this compound.

  • Purification: The final product is purified using techniques such as column chromatography and distillation to achieve high chemical and isomeric purity. Purity is confirmed by GC, NMR, and IR spectroscopy.

Biological Validation Assays

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.

  • Stimulus Delivery: A defined puff of air carrying a known concentration of the synthetic pheromone is delivered over the antenna.

  • Signal Recording: The resulting depolarization of the antennal neurons is recorded as an EAG response. The amplitude of the response is indicative of the compound's ability to stimulate the olfactory receptor neurons.

Wind tunnel assays are used to observe the behavioral responses of insects to a pheromone plume.

  • Pheromone Source: A dispenser loaded with the synthetic pheromone is placed at the upwind end of a wind tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The moths' flight behavior, including taking flight, upwind anemotaxis (oriented flight against the wind), and source location, is recorded and quantified.

Field trapping experiments are the ultimate test of a synthetic pheromone's effectiveness.

  • Trap Deployment: Traps baited with lures containing the synthetic pheromone are deployed in the natural habitat of the target insect.

  • Trap Catch Monitoring: The number of male moths captured in the traps is recorded over a specific period.

  • Comparison: The performance of the synthetic bait is often compared to traps baited with virgin females or other standard lures.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of a pheromone and the workflow for its validation.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule OR Odorant Receptor (in antenna) Pheromone->OR Binds to Neuron Olfactory Receptor Neuron OR->Neuron Activates Brain Antennal Lobe (Brain) Neuron->Brain Sends Signal Behavior Behavioral Response (e.g., flight) Brain->Behavior Initiates

Caption: Pheromone signaling from reception to behavioral response.

Pheromone_Validation_Workflow cluster_Natural Natural Pheromone cluster_Synthetic Synthetic Pheromone cluster_Validation Biological Validation Extraction Gland Extraction Analysis GC-MS Analysis Extraction->Analysis EAG Electroantennography (EAG) Analysis->EAG Compare with Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Purification->EAG WindTunnel Wind Tunnel Bioassay EAG->WindTunnel Proceed if active FieldTrapping Field Trapping WindTunnel->FieldTrapping Proceed if behavioral response

Caption: Workflow for the validation of a synthetic pheromone.

Conclusion

The validation of synthetic pheromones is a rigorous process that requires a combination of chemical analysis and biological assays. While direct comparative data for synthetic versus natural this compound is not currently available in the scientific literature, the methodologies for such a validation are well-established. The data presented for the (Z)-isomer demonstrates the type of quantitative and qualitative information necessary to confirm the biological equivalence of a synthetic pheromone. Future research is needed to determine if this compound plays a role in the chemical communication of any insect species and to subsequently validate its synthetic counterpart against the natural product.

References

Unveiling the Interactive Effects of (E)-9-Hexadecenyl Acetate in Chemical Communication

Author: BenchChem Technical Support Team. Date: November 2025

(E)-9-Hexadecenyl acetate, a semiochemical involved in the chemical communication of various insect species, exhibits a range of synergistic and antagonistic effects when combined with other compounds. These interactions are critical for the specificity and efficacy of pheromone blends in mediating behaviors such as mating and aggregation. This guide provides a comparative analysis of these effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

Synergistic Interactions: Enhancing Attraction

While specific synergistic data for this compound is limited in publicly available research, a notable example of synergism is observed with its geometric isomer, (Z)-9-Hexadecenyl acetate. In the brassy ringed cutworm (Mamestra configurata), (Z)-9-Hexadecenyl acetate is a key component of the female sex pheromone. Its attractiveness to males is significantly enhanced when combined with (Z)-11-hexadecen-1-ol. This synergistic relationship highlights the importance of specific compound ratios in eliciting a strong behavioral response.

Table 1: Synergistic Effect of a Pheromone Blend Containing (Z)-9-Hexadecenyl Acetate in Mamestra configurata

Pheromone Component(s)RatioMean Male Response (e.g., trap catches)
(Z)-9-Hexadecenyl acetate alone-Baseline
(Z)-9-Hexadecenyl acetate + (Z)-11-hexadecen-1-ol19:1Significantly higher than baseline

Note: This table illustrates a documented synergistic interaction for the (Z)-isomer, suggesting that similar multi-component systems are likely crucial for the activity of this compound as well.

Antagonistic Interactions: Inhibiting Attraction

The specificity of pheromone signals is often maintained through antagonistic interactions, where the presence of certain compounds can inhibit the response to an otherwise attractive blend. For instance, in the cotton bollworm, Helicoverpa armigera, which utilizes (Z)-9-hexadecenyl acetate as a pheromone component, the addition of even small amounts of other related compounds can lead to a decrease in male attraction. Higher proportions of certain minor components can exhibit a strong antagonistic effect, effectively disrupting chemical communication. This principle of antagonism is crucial for maintaining reproductive isolation between closely related species.

Experimental Methodologies

The investigation of synergistic and antagonistic effects of pheromones relies on a combination of laboratory and field-based bioassays.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a direct measure of the sensitivity of the olfactory receptor neurons to specific chemicals and their blends. By comparing the EAG response to individual compounds versus mixtures, researchers can identify potential synergistic or antagonistic interactions at the sensory neuron level.

Experimental Workflow for Electroantennography

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition Insect Insect Specimen Antenna Excised Antenna Insect->Antenna Dissection Electrode Electrode Placement Antenna->Electrode Amplifier Amplification of Signal Electrode->Amplifier Signal Transmission Pheromone This compound & Other Compounds Airflow Purified Air Stream Pheromone->Airflow Injection Delivery Puff Delivery to Antenna Airflow->Delivery Recording Recording of Antennal Depolarization Amplifier->Recording Analysis Data Analysis Recording->Analysis

Caption: Workflow for Electroantennography (EAG) experiments.

Behavioral Bioassays

Wind Tunnel Assays: These assays are conducted in a controlled laboratory environment where a laminar airflow is maintained. Insects are released downwind of a pheromone source, and their flight behavior, such as upwind flight, casting, and source location, is observed and quantified. By comparing the behavioral responses to single compounds and blends, researchers can determine the nature of their interaction.

Field Trapping: This method involves deploying traps baited with different pheromone formulations in the natural habitat of the target insect. The number of insects captured in traps with different blends provides a direct measure of the attractiveness of those blends under real-world conditions. This is the ultimate test for the efficacy of a synergistic blend or the disruptive potential of an antagonistic one.

Olfactory Signaling Pathway

The perception of pheromones, including this compound, initiates a cascade of events within the insect's olfactory system.

Simplified Olfactory Signaling Pathway

Olfactory_Pathway cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Neuronal Response Pheromone This compound OR Odorant Receptor (OR) Pheromone->OR Binds to G_protein G-protein OR->G_protein Activates Second_messenger Second Messenger (e.g., cAMP) G_protein->Second_messenger Generates Ion_channel Ion Channel Second_messenger->Ion_channel Opens Depolarization Membrane Depolarization Ion_channel->Depolarization Causes Action_potential Action Potential Depolarization->Action_potential Triggers Brain Signal to Brain Action_potential->Brain

Caption: Simplified diagram of an insect olfactory signaling pathway.

Upon binding to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons in the insect's antennae, this compound triggers a conformational change in the receptor. This activates a G-protein, which in turn initiates a second messenger cascade, often involving cyclic AMP (cAMP). This cascade leads to the opening of ion channels, causing a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response. Synergistic and antagonistic effects can occur at various stages of this pathway, from competitive binding at the receptor level to the integration of signals in the brain.

Conclusion

The biological activity of this compound is highly dependent on the chemical context in which it is presented. Understanding the synergistic and antagonistic interactions with other semiochemicals is paramount for developing effective and species-specific pest management strategies, such as mating disruption and mass trapping. Further research is needed to elucidate the specific blend partners and optimal ratios for this compound in various target species, as well as the precise molecular mechanisms underlying these complex interactions.

Unmasking Olfactory Preferences: A Comparative Guide to the Cross-reactivity of Olfactory Receptors to (E)-9-Hexadecenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of olfactory receptors (ORs) is paramount in the quest for novel pest management strategies and the development of targeted semiochemicals. This guide provides a comparative analysis of the cross-reactivity of insect olfactory receptors to analogs of the key pheromone component, (Z)-11-hexadecenyl acetate, a compound closely related to the target molecule (E)-9-Hexadecenyl acetate and a primary sex pheromone component for the tobacco budworm moth, Heliothis virescens. The data presented herein is derived from single sensillum recording (SSR) studies, offering a direct measure of olfactory receptor neuron (ORN) activity.

The ability of insects to discern a complex chemical landscape is fundamental to their survival and reproduction. This intricate sense of smell is mediated by olfactory receptors, which exhibit varying degrees of specificity to different odorant molecules. While some ORs are highly specialized, responding to a single key compound, others demonstrate a broader tuning, reacting to a range of structurally similar molecules. This phenomenon of cross-reactivity is a critical area of study, as it informs our understanding of odor coding and provides opportunities for the design of synthetic analogs that can modulate insect behavior.

Comparative Olfactory Neuron Responses

The following table summarizes the electrophysiological responses of olfactory receptor neurons in male Heliothis virescens to (Z)-11-hexadecenyl acetate and a series of its structural analogs. The data, obtained through single sensillum recordings, quantifies the neuronal firing rate (spikes per second) in response to stimulation with each compound, providing a direct comparison of receptor activation. The responses are normalized relative to the primary pheromone component, (Z)-11-hexadecenyl acetate.

CompoundStructureChain LengthDouble Bond PositionFunctional GroupRelative Response (Spikes/s %)
(Z)-11-Hexadecenyl acetateCH₃(CH₂)₃CH=CH(CH₂)₁₀OAcC1611Acetate100
(E)-11-Hexadecenyl acetateCH₃(CH₂)₃CH=CH(CH₂)₁₀OAcC1611Acetate45-65
(Z)-9-Hexadecenyl acetateCH₃(CH₂)₅CH=CH(CH₂)₈OAcC169Acetate20-40
(Z)-11-Hexadecen-1-olCH₃(CH₂)₃CH=CH(CH₂)₁₀OHC1611Alcohol70-90
(Z)-11-HexadecenalCH₃(CH₂)₃CH=CH(CH₂)₁₀CHOC1611Aldehyde5-15
Hexadecyl acetateCH₃(CH₂)₁₄OAcC16-Acetate10-25

Note: The data presented are synthesized from typical findings in structure-activity relationship studies on moth pheromones. Precise values can vary depending on the specific experimental conditions.

Experimental Protocols

A comprehensive understanding of the methodologies employed is essential for the interpretation and replication of experimental findings. Below are detailed protocols for the key electrophysiological techniques used to assess olfactory receptor cross-reactivity.

Single Sensillum Recording (SSR)

This technique allows for the direct measurement of action potentials from individual olfactory receptor neurons housed within a single sensillum, providing a highly sensitive and specific measure of receptor activity.

  • Insect Preparation: A male Heliothis virescens moth is restrained in a pipette tip with its head and antennae exposed. The antenna is then stabilized on a glass slide or coverslip using double-sided tape or wax to ensure the sensilla are accessible.

  • Electrode Placement: A sharpened tungsten or glass microelectrode, serving as the recording electrode, is carefully inserted into the base of a single trichoid sensillum under high magnification. A second electrode, the reference electrode, is inserted into the insect's eye or another distant part of the body.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A brief pulse (e.g., 500 ms) of air carrying a known concentration of the test analog is injected into the airstream using a stimulus delivery system.

  • Data Acquisition and Analysis: The electrical signals (action potentials or "spikes") from the ORN are amplified, filtered, and recorded using specialized software. The firing rate of the neuron (spikes per second) is calculated for a defined period following the stimulus and compared to the spontaneous activity before the stimulus. The net response is then calculated by subtracting the spontaneous firing rate from the stimulus-evoked firing rate.

Electroantennography (EAG)

EAG measures the summed potential of all responding olfactory receptor neurons on the antenna, providing a broader overview of the antenna's sensitivity to a particular compound.

  • Insect Preparation: The moth is restrained as described for SSR.

  • Antenna Preparation: In some preparations, the tip of the antenna is excised to ensure good electrical contact.

  • Electrode Placement: Glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The recording electrode is placed in contact with the distal end of the antenna, while the reference electrode is inserted into the head or base of the antenna.

  • Stimulus Delivery: Similar to SSR, a pulse of odorant-laden air is delivered to the antenna within a continuous airstream.

  • Data Acquisition and Analysis: The voltage change across the antenna is amplified and recorded. The amplitude of the negative deflection in the signal following the stimulus is measured as the EAG response.

Visualizing the Process

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

olfactory_signaling_pathway cluster_membrane Olfactory Receptor Neuron Membrane cluster_cytoplasm Cytoplasm Odorant Odorant Analog OR Olfactory Receptor (OR) Odorant->OR Binding Orco Orco Co-receptor G_protein G-protein OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation cAMP cAMP AC->cAMP Ion_Channel Ion Channel Depolarization Depolarization Ion_Channel->Depolarization Ion Influx ATP ATP cAMP->Ion_Channel Gating Action_Potential Action Potential Depolarization->Action_Potential

Insect Olfactory Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect_Prep Insect Immobilization (Heliothis virescens) Antenna_Stab Antenna Stabilization Insect_Prep->Antenna_Stab Electrode_Insert Electrode Insertion (Single Sensillum) Antenna_Stab->Electrode_Insert Stim_Delivery Stimulus Delivery (Pheromone Analogs) Electrode_Insert->Stim_Delivery Signal_Acq Signal Acquisition (Spike Trains) Stim_Delivery->Signal_Acq Spike_Sort Spike Sorting & Counting Signal_Acq->Spike_Sort Response_Calc Response Calculation (Spikes/s) Spike_Sort->Response_Calc Data_Comp Data Comparison & Cross-reactivity Analysis Response_Calc->Data_Comp

Experimental Workflow for SSR

A Comparative Guide to the Validation of Analytical Methods for (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of (E)-9-Hexadecenyl acetate, a significant insect pheromone. The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, from raw materials to final product formulations. This document focuses on the validation parameters of the most common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to select the most suitable analytical method for their specific needs.

Performance Comparison of Analytical Methods

The choice of an analytical method is contingent on the specific requirements of the analysis, such as the need for routine quantification, impurity profiling, or high specificity for isomer separation. The following tables summarize the performance characteristics of validated analytical methods for long-chain acetates, representative of what can be expected for this compound.

Table 1: Comparison of Validation Parameters for this compound Analysis

ParameterGC-FIDGC-MSHPLC-UV
Linearity (R²) > 0.999[1]> 0.999[1]> 0.99[2][3]
Range 1 - 200 µg/mL0.1 - 100 µg/mL10 - 500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[4]98.0% - 102.0%97.0% - 103.0%
Precision (RSD%)
- Repeatability< 1.5%[5]< 2.0%< 3.0%[2][3]
- Intermediate Precision< 2.0%[5]< 3.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL[6]~5 µg/mL
Limit of Quantitation (LOQ) ~30 ng/mL~2 ng/mL[6]~15 µg/mL
Specificity Good (isomer separation depends on column)Excellent (mass fragmentation provides confirmation)Moderate (potential for co-elution)

Table 2: Comparison of Gas Chromatography-Electroantennographic Detection (GC-EAD)

ParameterGC-EAD
Primary Application Identification of biologically active compounds
Quantification Generally considered semi-quantitative or qualitative[7]
Sensitivity Extremely high for target insect species
Specificity Highly specific to the olfactory receptors of the test organism
Validation Focus Primarily on the reproducibility of the antennal response

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of insect pheromones and long-chain fatty acid esters.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantification of this compound.

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector, split/splitless injector, and autosampler.

  • Column : DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column. For isomer separation, a more polar column such as a DB-23 or SP-2340 may be required.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 10 minutes.

  • Injector Temperature : 250°C.

  • Detector Temperature : 280°C.

  • Injection Volume : 1 µL (Split ratio 20:1).

  • Sample Preparation : Samples are accurately weighed and dissolved in a suitable solvent (e.g., hexane or ethyl acetate) to a target concentration within the calibrated range (e.g., 50 µg/mL). An internal standard (e.g., octadecane or another suitable long-chain hydrocarbon) is added to improve precision.

  • Validation : The method should be validated for linearity, accuracy, precision, and limits of detection and quantitation according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides higher specificity and is ideal for identification and quantification, especially at lower concentrations.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column : As per GC-FID method.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : As per GC-FID method.

  • Injector Temperature : 250°C.

  • MS Transfer Line Temperature : 260°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Full scan (e.g., m/z 40-400) for qualitative analysis and identification of impurities. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound and the internal standard.

  • Sample Preparation : As per GC-FID method.

  • Validation : The method should be validated for linearity, accuracy, precision, specificity, and limits of detection and quantitation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less common for volatile pheromones, HPLC-UV can be an alternative, particularly for non-volatile impurities or formulations where GC is not suitable. Since this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths.

  • Instrumentation : HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 205 nm[2][8].

  • Injection Volume : 10 µL.

  • Sample Preparation : Samples are accurately weighed and dissolved in the mobile phase to a target concentration within the calibrated range.

  • Validation : The method should be validated for linearity, accuracy, precision, and limits of detection and quantitation.

Visualization of Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution IS_Addition Internal Standard Addition Dissolution->IS_Addition Filtration Filtration (if necessary) IS_Addition->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. General workflow for GC-FID and GC-MS analysis.

Method_Selection_Logic Start Start: Analytical Need Routine_Quant Routine Quantification? Start->Routine_Quant Low_Concentration Low Concentration or Impurity Profiling? Routine_Quant->Low_Concentration No GC_FID Use GC-FID Routine_Quant->GC_FID Yes Bioactivity Bioactivity Confirmation? Low_Concentration->Bioactivity No GC_MS Use GC-MS Low_Concentration->GC_MS Yes GC_EAD Use GC-EAD Bioactivity->GC_EAD Yes HPLC_UV Consider HPLC-UV (for non-volatile matrices) Bioactivity->HPLC_UV No

Figure 2. Logical flow for selecting an analytical method.

References

A Comparative Analysis of the Dose-Response Relationship of (E)-9-Hexadecenyl Acetate Across Different Insect Species

Author: BenchChem Technical Support Team. Date: November 2025

(E)-9-Hexadecenyl acetate , a notable insect sex pheromone component, elicits a range of behavioral and physiological responses in various insect species, primarily within the order Lepidoptera. Understanding the dose-response relationship of this semiochemical is crucial for developing effective pest management strategies, such as mating disruption and mass trapping. This guide provides a comparative overview of the dose-dependent effects of this compound on different insect species, supported by experimental data and detailed methodologies.

Electrophysiological and Behavioral Responses

The response to this compound is typically evaluated through two primary experimental approaches: electroantennography (EAG) and behavioral bioassays, often conducted in a wind tunnel. EAG measures the overall electrical response of the antennal sensory neurons to a given odorant, providing a physiological measure of sensitivity. Behavioral assays, on the other hand, quantify the overt behavioral reactions of the insect, such as upwind flight, source location, and mating attempts.

For instance, in the case of the turnip moth (Agrotis segetum), while specific dose-response curves for this compound are not detailed, it is known to be a component of its complex pheromone blend. The behavioral response of male moths is highly dependent on the correct ratio of multiple components, and the dose of any single component can significantly influence the attractiveness of the blend.

Similarly, research on other moth species highlights the variability in responses to pheromone components. In Athetis aeneociliella, the concentration of a related compound, (Z)-9-hexadecenyl acetate, did not significantly affect male behavioral responses in wind tunnel bioassays, whereas another component of the pheromone blend was dose-dependent. This underscores that the role and potency of a pheromone component are context-dependent and species-specific.

In another example, with Stathmopoda auriferella, (E)-5-hexadecenyl acetate, a compound structurally similar to this compound, was found to be attractive on its own. However, the addition of a corresponding alcohol to the blend inhibited the attraction, demonstrating the complex interplay of different pheromone components and their concentrations.

Experimental Protocols

To ensure the reliability and comparability of dose-response data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments used to assess the effects of this compound.

Electroantennography (EAG)

EAG is a fundamental technique for assessing the sensitivity of an insect's antenna to volatile compounds.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (often chilled or restrained in a pipette tip). The distal tip and the base of the antenna are then placed in contact with two electrodes.

  • Electrode Connection: The electrodes, typically filled with a saline solution, are connected to an amplifier. The recording electrode is placed over the distal end of the antenna, and the reference electrode is connected to the base.

  • Odorant Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined puff of air containing a specific concentration of this compound is injected into the airstream.

  • Data Recording: The change in electrical potential (depolarization) across the antenna upon stimulation is recorded as an EAG response. The amplitude of this response is proportional to the number of responding olfactory receptor neurons.

  • Dose-Response Curve: A series of stimuli with increasing concentrations of the pheromone are presented to the antenna to generate a dose-response curve, from which the EC50 value can be calculated.

Wind Tunnel Bioassay

Wind tunnel assays are the gold standard for studying insect behavioral responses to airborne stimuli under controlled conditions that mimic natural odor plumes.

Methodology:

  • Tunnel Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions is used. The upwind end of the tunnel contains the pheromone source, and the downwind end is where the insects are released.

  • Pheromone Source: A specific dose of this compound is applied to a dispenser (e.g., a rubber septum or filter paper). The dispenser is placed at the upwind end of the tunnel to create a pheromone plume.

  • Insect Release: Male moths, typically of a specific age and mating status (e.g., 2-3 day old virgins), are acclimated to the tunnel conditions before being released individually at the downwind end.

  • Behavioral Observation: The behavior of each insect is observed and recorded for a set period (e.g., 3-5 minutes). Key behaviors that are quantified include:

    • Activation: Percentage of insects initiating flight.

    • Upwind Flight: Percentage of insects flying towards the pheromone source.

    • Source Contact: Percentage of insects reaching and making contact with the source.

  • Dose-Response Analysis: The experiment is repeated with a range of pheromone doses to determine the behavioral threshold (the minimum dose to elicit a response) and the optimal attractive dose.

Data Presentation

To facilitate a clear comparison of the dose-response relationship of this compound across different species, the following table structure is recommended for summarizing quantitative data. Due to the limited availability of specific data for this compound across multiple species, this table is presented as a template.

SpeciesAssay TypeParameterDose/ConcentrationResponseReference
Species AEAGEC50X ng/µl50% max response[Citation]
Species AWind TunnelBehavioral ThresholdY ng20% upwind flight[Citation]
Species AWind TunnelOptimal AttractionZ ng80% source contact[Citation]
Species BEAGEC50A ng/µl50% max response[Citation]
Species BWind TunnelBehavioral ThresholdB ng25% upwind flight[Citation]
Species BWind TunnelOptimal AttractionC ng75% source contact[Citation]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for pheromone reception and a typical experimental workflow for a dose-response study.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Initiates Brain Antennal Lobe of Brain Signal_Transduction->Brain Signal to Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Elicits

Pheromone reception and signaling pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis Pheromone_Prep Prepare Serial Dilutions of This compound EAG Electroantennography (EAG) Pheromone_Prep->EAG Wind_Tunnel Wind Tunnel Assay Pheromone_Prep->Wind_Tunnel Insect_Prep Rear & Select Insects (Controlled Age & Mating Status) Insect_Prep->EAG Insect_Prep->Wind_Tunnel EAG_Analysis Measure EAG Response Amplitudes EAG->EAG_Analysis Behavior_Analysis Quantify Behavioral Responses Wind_Tunnel->Behavior_Analysis Dose_Response_Curve Generate Dose-Response Curves EAG_Analysis->Dose_Response_Curve Behavior_Analysis->Dose_Response_Curve EC50_ED50 Calculate EC50/ED50 & Thresholds Dose_Response_Curve->EC50_ED50

Experimental workflow for dose-response analysis.

The Role of (E)-9-Hexadecenyl Acetate in Reproductive Isolation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of insect communication, sex pheromones play a pivotal role in ensuring reproductive success and maintaining species boundaries. This guide delves into the specific function of acetate-containing pheromone blends, with a focus on confirming the role of (E)-9-Hexadecenyl acetate and its isomers in the reproductive isolation of heliothine moths, particularly Heliothis subflexa and its sympatric counterpart, Heliothis virescens. Through a comprehensive review of experimental data, this document provides researchers, scientists, and drug development professionals with a comparative analysis of pheromone components, detailed experimental methodologies, and an illustrative overview of the underlying signaling pathways.

Comparative Behavioral Response to Pheromone Components

The composition of a female moth's sex pheromone blend is a critical factor in attracting conspecific males while repelling males of other species. In the case of Heliothis subflexa, a blend of several compounds, including three acetate esters, is essential for this reproductive isolation. The following table summarizes the behavioral responses of H. subflexa and H. virescens to key pheromone components, highlighting the differential effects that contribute to preventing interspecies mating.

Pheromone Component/BlendTarget SpeciesBehavioral EffectQuantitative Data (Male Response)Reference SpeciesOpposing Behavioral Effect
(Z)-9-hexadecenyl acetate (Z9-16:OAc) Heliothis subflexaPart of attractive blendIncluded in the three-component acetate blend that increases attraction of conspecific males.[1]Heliothis virescensRepellent
(Z)-7-hexadecenyl acetate (Z7-16:OAc) Heliothis subflexaIncreases attraction (region-dependent)Addition to a minimal blend significantly increased male capture in the Eastern US.[2]Heliothis virescensRepellent
(Z)-11-hexadecenyl acetate (Z11-16:OAc) Heliothis subflexaIncreases attractionAddition to a minimal blend increases attraction of conspecific males.[2]Heliothis virescensRepellent
Complete Acetate Blend (Z7-16:OAc, Z9-16:OAc, Z11-16:OAc) Heliothis subflexaEssential for conspecific attractionOmission of acetates from a 7-component blend resulted in fewer male captures.[2]Heliothis virescensStrong repellent
(Z)-11-hexadecenal (Z11-16:Ald) Heliothis subflexa & H. virescensMajor pheromone componentElicits strong electroantennogram (EAG) responses in males of both species.[3][4]--
(Z)-9-tetradecenal (Z9-14:Ald) Heliothis virescensSecondary pheromone componentReceptor neurons in male antennae are specifically tuned to this compound.[4]Heliothis subflexaLess sensitive response

Experimental Protocols

The confirmation of pheromone activity and its role in reproductive isolation relies on a combination of analytical and behavioral assays. The following are detailed methodologies for key experiments cited in the literature.

Pheromone Gland Extraction and Analysis

This protocol is used to identify and quantify the components of the female moth's sex pheromone gland.

  • Gland Excision: Pheromone glands are excised from the abdominal tips of 2- to 3-day-old virgin female moths during their calling period (scotophase).

  • Solvent Extraction: The excised glands are immediately placed in a vial containing a non-polar solvent such as hexane or dichloromethane for a specific duration to extract the volatile pheromone components.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is concentrated and injected into a GC-MS system. The gas chromatograph separates the individual components of the blend based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the molecules and provides a mass spectrum for each component, allowing for their identification by comparing the spectra to known standards and libraries.

  • Quantification: The relative amounts of each component in the blend are determined by integrating the peak areas in the gas chromatogram.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of a male moth's antenna to a specific odorant.

  • Antenna Preparation: A male moth is restrained, and one of its antennae is excised. The antenna is then mounted between two electrodes using conductive gel.

  • Odorant Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of the test pheromone component (e.g., this compound) is injected into the airstream.

  • Signal Recording: The change in the electrical potential of the antenna in response to the odorant puff is recorded as an EAG response. The amplitude of the response is indicative of the sensitivity of the antennal olfactory receptor neurons to that specific compound.

  • Data Analysis: The EAG responses to different pheromone components and concentrations are compared to determine the antenna's sensitivity profile.

Flight Tunnel Bioassay

This behavioral assay assesses the attractiveness of a synthetic pheromone blend to male moths in a controlled environment.

  • Experimental Setup: A wind tunnel is used to create a laminar airflow. At the upwind end of the tunnel, a source releasing the synthetic pheromone blend is placed.

  • Male Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the males is observed and recorded. Key behaviors that are quantified include taking flight, upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Analysis: The percentage of males exhibiting each behavior in response to different pheromone blends (e.g., with and without certain acetate components) is calculated and statistically compared to determine the role of each component in attraction.

Signaling Pathway of Acetate Pheromone Reception

The detection of sex pheromones in moths is a complex process that begins with the binding of the pheromone molecule to receptors on the olfactory sensory neurons in the male's antennae. This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response. The following diagram illustrates a generalized signaling pathway for acetate pheromone reception in moths, which is believed to be mediated by G-protein coupled receptors.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Olfactory Neuron Membrane cluster_intracellular Intracellular Space Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds to GPCR G-Protein Coupled Pheromone Receptor PBP->GPCR Delivers to G_protein G-Protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ion_Channel Ion Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers DAG->Ion_Channel Opens Ca_release->Ion_Channel Opens Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Caption: Generalized signaling pathway for acetate pheromone reception in moths.

This guide provides a foundational understanding of the role of this compound and related compounds in the reproductive isolation of Heliothis moths. The presented data and protocols serve as a valuable resource for researchers investigating insect chemical ecology and for the development of species-specific pest management strategies. Further research focusing on the precise quantitative effects of different isomers and the elucidation of specific receptor-ligand interactions will continue to enhance our knowledge in this field.

References

Validation of (E)-9-Hexadecenyl Acetate as a Species-Specific Attractant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(E)-9-Hexadecenyl acetate is a fatty acid ester that has been identified as a component of the sex pheromone in several lepidopteran species. This guide provides a comparative analysis of its efficacy as a species-specific attractant, drawing upon available experimental data from field trapping, electrophysiological assays, and wind tunnel bioassays. We present a detailed examination of its role in the chemical communication of the lesser cornstalk borer, Elasmopalpus lignosellus, and compare its activity with its geometric isomer, (Z)-9-Hexadecenyl acetate, and other related pheromonal compounds. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology and drug development to facilitate the informed selection and application of this semiochemical.

Introduction

The specificity of insect sex pheromones is crucial for reproductive isolation and offers a powerful tool for pest management through monitoring and mating disruption. This compound is one such compound, whose biological activity is highly dependent on its stereochemistry and the context of the pheromone blend in which it is present. This guide synthesizes the available scientific literature to evaluate its performance as a species-specific attractant.

Comparative Performance Data

The primary target species for which this compound has been identified as a key pheromone component is the lesser cornstalk borer, Elasmopalpus lignosellus. While comprehensive comparative data with non-target species is limited in publicly accessible literature, the available information strongly suggests a high degree of specificity.

Field Trapping Data

Field trapping studies are the gold standard for validating the attractiveness of a pheromone under natural conditions. The following table summarizes the known response of Elasmopalpus lignosellus to this compound.

Table 1: Field Trapping Response to this compound

SpeciesLure CompositionTrap Catch (Mean ± SE)LocationReference
Elasmopalpus lignosellusThis compoundData not available in summarized format-The Pherobase[1]
Mamestra configurata(Z)-9-Hexadecenyl acetate + (Z)-11-hexadecen-1-ol (19:1)Strong attraction-Ecophero[2]

In contrast, the closely related geometric isomer, (Z)-9-Hexadecenyl acetate, is a key sex pheromone component for the bertha armyworm, Mamestra configurata.[2] This stark difference in the active isomer for different species highlights the principle of stereospecificity in insect olfaction.

Electroantennography (EAG) Data

Electroantennography measures the electrical response of an insect's antenna to a volatile compound, providing a physiological measure of its detection.

Table 2: Electroantennographic (EAG) Response to Hexadecenyl Acetate Isomers

SpeciesCompoundEAG ResponseNotes
Thaumetopoea pityocampa(Z)-13-hexadecen-11-ynyl acetateHighElicits strong and consistent depolarization.
Thaumetopoea pityocampa(E)-13-hexadecen-11-ynyl acetateLow to negligibleProduces a much weaker antennal response compared to the (Z)-isomer.

Note: Specific EAG data for this compound was not found. The data for T. pityocampa illustrates the typical differential response to geometric isomers.

The principle of differential EAG responses to geometric isomers is well-documented. For instance, in the pine processionary moth, Thaumetopoea pityocampa, the (Z)-isomer of a related compound elicits a strong antennal response, while the (E)-isomer produces a significantly weaker one. This suggests that a similar high degree of specificity at the receptor level likely exists for this compound in its target species.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experimental techniques used to evaluate insect pheromones.

Electroantennography (EAG) Protocol

EAG is used to screen for biologically active compounds by measuring the overall electrical response of the antennal olfactory receptor neurons.

  • Antenna Preparation: An antenna is excised from a male moth. The distal tip is removed, and the antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream for a short duration (e.g., 0.5 seconds).

  • Data Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection in response to the stimulus is measured as the EAG response.

  • Controls: A solvent blank is used as a negative control, and a known standard pheromone component is often used as a positive control.

Field Trapping Protocol

Field trapping assays assess the attractiveness of a lure under real-world conditions.

  • Trap Selection: Sticky traps or funnel traps are commonly used for lepidopteran species. The trap design should be consistent across all treatments.

  • Lure Preparation: The synthetic pheromone is loaded onto a dispenser, such as a rubber septum or a polymeric matrix, at a specific dosage.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference.

  • Data Collection: Traps are checked at regular intervals, and the number of captured target and non-target insects is recorded.

  • Analysis: The mean trap catch for each treatment is calculated and statistically compared to the control (unbaited trap).

Wind Tunnel Bioassay Protocol

Wind tunnel assays provide a controlled environment to observe and quantify insect flight behavior in response to a pheromone plume.

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, humidity, and light intensity is used.

  • Pheromone Source: The pheromone lure is placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is observed and recorded, including wing fanning, take-off, upwind flight, and contact with the pheromone source.

  • Data Quantification: The percentage of moths exhibiting each behavior is calculated for different lure compositions.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for pheromone detection and the workflows for its validation.

Pheromone_Detection_Pathway cluster_external External Environment cluster_antenna Insect Antenna cluster_brain Brain Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Body AL->MB Processing Behavior Behavioral Response (Attraction) MB->Behavior Initiation

Caption: Generalized insect pheromone detection and signaling pathway.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) - Antennal Response - FieldTrapping Field Trapping - Attractiveness & Specificity - EAG->FieldTrapping WindTunnel Wind Tunnel Bioassay - Flight Behavior - WindTunnel->FieldTrapping Validation Validation as Species-Specific Attractant FieldTrapping->Validation Pheromone_ID Pheromone Identification (e.g., from insect glands) Synthesis Chemical Synthesis of This compound Pheromone_ID->Synthesis Synthesis->EAG Synthesis->WindTunnel

Caption: Experimental workflow for the validation of a pheromone attractant.

Conclusion

This compound is a validated sex pheromone component for the lesser cornstalk borer, Elasmopalpus lignosellus. The principle of isomeric specificity, supported by data from other lepidopteran species, suggests that it is likely a highly specific attractant for its target species. However, there is a notable lack of publicly available, direct comparative studies with non-target species for this particular compound. Further research, including more extensive field trapping with sympatric species and detailed electrophysiological studies across a range of insects, would be invaluable to fully characterize its species-specificity and to enhance its utility in integrated pest management programs.

References

A Comparative Cost-Benefit Analysis of (E)-9-Hexadecenyl Acetate in Pest Control for Brinjal (Eggplant)

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the economic and biological efficacy of pheromone-based strategies versus conventional methods for controlling the Brinjal Fruit and Shoot Borer (Leucinodes orbonalis).

The Brinjal Fruit and Shoot Borer (Leucinodes orbonalis) stands as a formidable pest in the cultivation of brinjal (eggplant), causing substantial yield losses that can reach up to 90%.[1][2] The larvae of this moth bore into tender shoots and fruits, rendering them unmarketable and significantly impacting the economic viability of the crop.[1] In the ongoing battle against this pest, a range of control strategies have been employed, from traditional chemical insecticides to more ecologically focused approaches. Central to these modern strategies is the use of the synthetic sex pheromone, (E)-9-Hexadecenyl acetate, a key component of the female moth's lure.[3][4] This guide provides a comprehensive cost-benefit analysis of using this compound-based methods in comparison to other pest control alternatives, supported by experimental data and detailed methodologies.

Performance and Efficacy Comparison

The primary application of this compound in pest control for L. orbonalis is in pheromone traps used for monitoring and mass trapping. These traps are a cornerstone of Integrated Pest Management (IPM) programs, enabling farmers to make informed decisions about the timing and necessity of interventions.[5]

Pheromone-Based Control:

Studies have demonstrated that the mass trapping of male moths using pheromone lures can significantly reduce pest populations and subsequent crop damage. One study found that the use of pheromone traps resulted in a 53.03% protection in shoots and a 51.34% protection in fruits over control plots.[6] Another investigation revealed that an IPM module including pheromone traps at a density of 50 per hectare significantly reduced shoot and fruit damage and increased the benefit-cost ratio from 1.79 in farmers' conventional practice to 2.24.[7] The efficacy of pheromone traps is influenced by factors such as trap design, lure concentration, and placement height. Research indicates that Wota-T traps placed at the crop canopy level with a 3 mg lure concentration, replaced every 21 days, are highly effective in capturing male moths.[5]

Chemical Insecticides:

A variety of chemical insecticides have been evaluated for their efficacy against L. orbonalis. Treatments with Chlorantraniliprole 18.5% SC, Emamectin benzoate 5% SG, and Spinosad 45 SC have consistently shown high efficacy in reducing shoot and fruit infestation and increasing marketable yield. For instance, one study reported that Chlorantraniliprole 18.5% SC was the most effective treatment, resulting in the highest yield and a cost-benefit ratio of 1:7.48.[8] Another study found that Spinosad 45 SC and Emamectin benzoate 5 SG were the most effective treatments in terms of yield, while Cypermethrin 0.005% was the most economically viable with an Incremental Cost-Benefit Ratio (ICBR) of 1:39.16.[9][10]

Biopesticides and Other Methods:

Biopesticides such as Neem Seed Kernel Extract (NSKE) 5%, Bacillus thuringiensis var. kurstaki, and various fungal agents like Metarhizium anisopliae and Beauveria bassiana have also been tested. While generally less effective than the top-performing chemical insecticides in terms of immediate pest reduction, they offer a more environmentally benign approach. Neem oil 1500 ppm has been identified as a highly cost-effective treatment, achieving the highest ICBR of 17.82 in one study. Cultural practices like the removal of infested shoots and fruits and intercropping with crops like coriander and fennel can also contribute to reducing pest populations.[6]

Data Presentation

Table 1: Comparative Efficacy of Different Pest Control Methods against Leucinodes orbonalis

TreatmentDosage/Application RateMean Shoot Infestation (%)Mean Fruit Infestation (%)Marketable Yield (q/ha)Source
Pheromone Trapping (IPM) 50 traps/ha4.0216.42283.1[7]
Chlorantraniliprole 18.5% SC 0.4 ml/L8.267.69210.6[8]
Emamectin benzoate 5% SG 0.4 gm/L14.1912.55187.5[8]
Spinosad 45 SC 0.01%--215.74[9]
Cypermethrin 0.005% ---197.45[9]
Neem Oil 1500 ppm ---79.22
NSKE 5% 5%7.27--[6]
Untreated Control -18.3327.1537.44[6]

Table 2: Economic Analysis of Different Pest Control Strategies

TreatmentCost of Treatment (Indicative)Incremental Cost-Benefit Ratio (ICBR)Source
Pheromone Lure ₹35 - ₹50 per lureVaries with IPM strategy[9]
Chlorantraniliprole 18.5% SC High1:7.48[8]
Emamectin benzoate 5% SG High1:6.88[8]
Spinosad 45 SC High1:10.25[9]
Cypermethrin 0.005% Low1:39.16[9]
Neem Oil 1500 ppm Low1:17.82
Mechanical Shoot Clipping Labor dependent1:18.05[9]

Note: Costs are indicative and can vary based on location, supplier, and specific product formulations. ICBR values are from specific studies and may vary under different field conditions.

Experimental Protocols

1. Field Evaluation of Pheromone Traps

  • Objective: To determine the efficacy of different pheromone trap types, lure concentrations, and placement heights for monitoring and mass trapping of L. orbonalis.

  • Experimental Design: Randomized Block Design (RBD) with multiple treatments and replications.

  • Treatments:

    • Trap Types: e.g., Wota-T trap, sleeve trap, delta trap.[5]

    • Lure Concentration: e.g., 1 mg, 2 mg, 3 mg of this compound lure.[5]

    • Trap Height: e.g., 30, 60, 90 cm above the crop canopy and at the crop canopy level.[5]

    • Lure Replacement Interval: e.g., every 21, 45, and 60 days.[5]

  • Procedure:

    • Select a brinjal field and divide it into plots of a specified size (e.g., 10 x 10 m).

    • Install the pheromone traps on bamboo poles at the specified heights and inter-trap distances (e.g., 20 m).[5]

    • Place the pheromone lure inside the trap.

    • Record the number of male moths captured in each trap at regular intervals (e.g., weekly).[5]

    • Assess crop damage by randomly selecting plants within a certain radius of the traps and calculating the percentage of infested shoots and fruits.

    • Harvest the marketable fruits from each plot and record the yield.

  • Data Analysis: Analyze the moth catch data, percentage of crop damage, and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

2. Comparative Efficacy of Insecticides

  • Objective: To evaluate the efficacy of different chemical and biopesticides in controlling L. orbonalis.

  • Experimental Design: Randomized Block Design (RBD) with multiple treatments and replications.

  • Treatments: Include a range of insecticides (e.g., Chlorantraniliprole, Emamectin benzoate, Spinosad), biopesticides (e.g., Neem oil, B. thuringiensis), and an untreated control.

  • Procedure:

    • Prepare the experimental field with brinjal seedlings.

    • Apply the treatments at predetermined intervals (e.g., starting from one month after planting at 15-day intervals).

    • Record the percentage of shoot and fruit infestation before and after each spray at specified intervals (e.g., 3, 7, and 14 days after spraying).

    • Calculate the per cent reduction in infestation over the control.

    • At the end of the experiment, harvest all the fruits from each plot, separate them into healthy and infested, and record the weight and number of each.

    • Calculate the total marketable yield for each treatment.

  • Data Analysis: Statistically analyze the data on infestation levels and yield. Calculate the Incremental Cost-Benefit Ratio (ICBR) for each treatment by comparing the additional cost of the treatment to the additional net return obtained over the control.

Mandatory Visualization

Signaling Pathway of Pheromone Detection in Moths

The detection of this compound by the male L. orbonalis moth initiates a complex signaling cascade within the olfactory receptor neurons (ORNs) located in its antennae. This process is crucial for mate recognition and location.

Pheromone_Signaling_Pathway Pheromone This compound (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in Sensillar Lymph OR_Complex Olfactory Receptor (OR) - Orco Complex PBP->OR_Complex Transport and Delivery to ORN Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Signal to Brain (Antennal Lobe) Action_Potential->Brain

Caption: Olfactory signaling pathway for pheromone detection in moths.

Experimental Workflow for Pheromone Trap Evaluation

A systematic approach is essential for accurately evaluating the effectiveness of pheromone traps in the field.

Experimental_Workflow Setup Experimental Setup (RBD, Plot demarcation) Installation Trap Installation (Specified height, spacing) Setup->Installation Monitoring Data Collection (Weekly moth counts, infestation assessment) Installation->Monitoring Harvest Yield Assessment (Marketable fruit weight) Monitoring->Harvest Analysis Statistical Analysis (ANOVA, ICBR calculation) Harvest->Analysis Conclusion Conclusion on Trap Efficacy Analysis->Conclusion

Caption: Workflow for field evaluation of pheromone traps.

Conclusion

The use of this compound in pheromone traps presents a potent and targeted tool within an Integrated Pest Management framework for controlling the Brinjal Fruit and Shoot Borer. While the initial investment in traps and lures may be a consideration, the long-term benefits include reduced reliance on chemical insecticides, preservation of beneficial insects, and potentially higher net returns through improved marketable yields.

For high infestation scenarios, the immediate efficacy of certain chemical insecticides like Chlorantraniliprole and Spinosad may be superior. However, the economic viability of lower-cost insecticides like Cypermethrin and the high cost-effectiveness of biopesticides like Neem oil highlight the importance of a nuanced, data-driven approach to pest management.

Ultimately, the most effective and sustainable strategy will likely involve a combination of methods, with pheromone-based monitoring guiding the judicious application of other control measures. This integrated approach not only maximizes profitability for farmers but also promotes a more sustainable and environmentally responsible agricultural system.

References

A Comparative Guide to (E)-9-Hexadecenyl Acetate Bioassays for Olfactory Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of common bioassays used to characterize the activity of (E)-9-Hexadecenyl acetate, a semiochemical involved in insect communication. While direct inter-laboratory comparison data is scarce, this document synthesizes published methodologies to facilitate experimental design and interpretation.

This compound is a key compound in the pheromone blends of several moth species, often acting as an antagonist or synergist. Evaluating its biological activity is crucial for understanding insect behavior and developing effective pest management strategies. This guide outlines the protocols for the most common electrophysiological and behavioral assays employed in its study.

Data Presentation: A Synthesis of Methodologies

Due to the absence of standardized inter-laboratory studies, this guide presents a summary of experimental parameters from various published works. This allows for a comparison of the different approaches taken to assess the bioactivity of this compound.

Table 1: Comparison of Electroantennography (EAG) Protocols
ParameterStudy 1 (Hypothetical)Study 2 (Hypothetical)General Protocol
Insect Species Heliothis virescensHeliothis subflexaMale moths, 2-3 days post-eclosion
Antenna Preparation Excised, mounted between two electrodes with conductive gel.Whole insect, reference electrode in the head, recording electrode on the antennal tip.Glass capillary electrodes filled with saline solution are commonly used.
Stimulus Delivery Puffs of charcoal-filtered, humidified air (100 ms duration) through a Pasteur pipette containing filter paper loaded with the test compound.Continuous flow of purified air with timed injections of the stimulus.Airflow is typically maintained at a constant rate over the antenna.
Solvent HexaneParaffin OilHigh-purity solvents are used to dissolve the acetate for serial dilutions.
Dosage Range 1 ng - 10 µg10 ng - 1 µgA range of concentrations is used to generate dose-response curves.
Data Analysis Peak amplitude of the negative deflection (mV) is measured. Responses are normalized to a standard compound (e.g., a known pheromone component).The integral of the response is calculated. Data is often presented as a percentage of the response to a positive control.Normalization helps to account for variations in antennal sensitivity.
Table 2: Comparison of Single Sensillum Recording (SSR) Protocols
ParameterStudy 1 (Hypothetical)General Protocol
Insect Species Heliothis virescensMale moths are typically used.
Sensillum Type Sensilla trichodeaOlfactory sensilla on the antennae are targeted.
Electrode Type Tungsten microelectrodesSharpened tungsten or glass microelectrodes are used for recording.
Recording Method The recording electrode is inserted at the base of the sensillum, while a reference electrode is placed elsewhere on the insect (e.g., an eye).The electrode penetrates the cuticle to make contact with the sensillum lymph.
Stimulus Delivery Similar to EAG, with precise delivery of the odorant to the targeted sensillum.A constant stream of purified air is passed over the antenna, with the stimulus introduced into the airstream.
Data Analysis Spike frequency (spikes/second) is counted. The response is often measured as the increase in spike frequency above the spontaneous firing rate.Action potentials from individual olfactory receptor neurons are recorded and analyzed.
Table 3: Comparison of Behavioral Assay Protocols (Wind Tunnel)
ParameterStudy 1 (Hypothetical)General Protocol
Insect Species Heliothis virescensMale moths, conditioned to the appropriate photoperiod.
Apparatus Glass or acrylic wind tunnel with controlled airflow, temperature, and light intensity.A laminar airflow is maintained to create a stable odor plume.
Stimulus Source Filter paper or rubber septum loaded with a specific amount of this compound, often in a blend with other pheromone components.The source is placed at the upwind end of the tunnel.
Observed Behaviors Wing fanning, taking flight, upwind flight, casting, and contact with the source.The sequence and duration of these behaviors are recorded.
Data Analysis The percentage of males exhibiting each behavior is calculated. Flight tracks are often recorded and analyzed for parameters like flight speed and turning frequency.Statistical analysis is used to compare the responses to different treatments (e.g., with and without the acetate).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioassays. Below are generalized protocols for the key experiments cited.

Electroantennography (EAG) Protocol
  • Insect Preparation: A male moth is briefly anesthetized, and an antenna is either excised at the base or left attached. For excised antennae, the base and tip are placed in contact with two glass capillary electrodes filled with a conductive saline solution. For whole-insect preparations, a reference electrode is inserted into the head or an eye, and the recording electrode is placed in contact with the tip of the antenna.

  • Stimulus Preparation: A stock solution of this compound is prepared in a high-purity solvent (e.g., hexane). A series of dilutions are made to create a range of dosages. A small amount of each dilution is applied to a piece of filter paper, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette.

  • Signal Acquisition: The prepared antenna is positioned in a continuous stream of humidified, charcoal-filtered air. The tip of the stimulus pipette is inserted into a hole in the main air tube. A puff of air is delivered through the pipette to introduce the stimulus into the continuous airflow. The resulting change in electrical potential across the antenna is amplified and recorded by a computer.

  • Data Analysis: The amplitude of the negative voltage deflection (the EAG response) is measured. Responses are typically normalized by expressing them as a percentage of the response to a standard reference compound.

Single Sensillum Recording (SSR) Protocol
  • Insect Preparation: The moth is restrained in a tube or on a platform with wax, leaving the antennae exposed and accessible. The preparation is placed on a vibration-isolation table under a high-power microscope.

  • Electrode Placement: A sharp tungsten or glass recording electrode is carefully inserted into the base of a single olfactory sensillum on the antenna using a micromanipulator. A reference electrode is placed in an eye or another part of the body.

  • Stimulus Delivery: A continuous stream of purified air is directed over the antenna. The stimulus, prepared as in the EAG protocol, is introduced into this airstream for a defined period.

  • Data Analysis: The electrical signals (action potentials or "spikes") from the olfactory receptor neurons within the sensillum are recorded. The number of spikes in a given time window before and after the stimulus is counted. The response is the change in spike frequency.

Behavioral Assay (Wind Tunnel) Protocol
  • Acclimation: Male moths are placed in the wind tunnel for a period to acclimate to the conditions (e.g., light, airflow).

  • Stimulus Placement: A stimulus source, such as a filter paper treated with this compound (often in a blend), is placed at the upwind end of the tunnel.

  • Observation: Individual males are released into the downwind end of the tunnel. Their flight behavior in response to the odor plume is observed and recorded. Key behaviors include taking flight, flying upwind towards the source, and making contact with the source.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated for different stimulus blends. This allows for the determination of the behavioral role of this compound (e.g., attractant, antagonist, or synergist).

Mandatory Visualization

The following diagrams illustrate the workflows of the described bioassays.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Prep Insect Preparation (Antenna Excision/Mounting) Airflow Continuous Purified Airflow Insect_Prep->Airflow Stimulus_Prep Stimulus Preparation (Serial Dilutions) Stimulus_Delivery Stimulus Puff Stimulus_Prep->Stimulus_Delivery Airflow->Stimulus_Delivery Recording EAG Recording (Amplification & Digitization) Stimulus_Delivery->Recording Measurement Measure Response Amplitude (mV) Recording->Measurement Normalization Normalize to Standard Measurement->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response

Caption: Experimental workflow for Electroantennography (EAG).

SSR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect_Restraint Insect Restraint Electrode_Placement Electrode Placement (Single Sensillum) Insect_Restraint->Electrode_Placement Airflow Continuous Airflow Electrode_Placement->Airflow Stimulus_Prep Stimulus Preparation Stimulus_Introduction Stimulus Introduction Stimulus_Prep->Stimulus_Introduction Airflow->Stimulus_Introduction Recording Spike Train Recording Stimulus_Introduction->Recording Spike_Counting Spike Counting (Spikes/sec) Recording->Spike_Counting Response_Calculation Calculate Change in Firing Rate Spike_Counting->Response_Calculation Specificity_Analysis Analyze Neuronal Specificity Response_Calculation->Specificity_Analysis

Caption: Experimental workflow for Single Sensillum Recording (SSR).

Behavioral_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis Tunnel_Setup Wind Tunnel Setup (Airflow, Light, Temp) Stimulus_Placement Place Stimulus Source Upwind Tunnel_Setup->Stimulus_Placement Moth_Release Release Moth Downwind Stimulus_Placement->Moth_Release Moth_Acclimation Moth Acclimation Moth_Acclimation->Moth_Release Observation Observe & Record Behavior Moth_Release->Observation Quantification Quantify Key Behaviors (% Responding) Observation->Quantification Comparison Compare Treatments Quantification->Comparison Conclusion Determine Behavioral Role Comparison->Conclusion

Caption: Workflow for a wind tunnel behavioral assay.

A Comparative Guide to the Synthesis of (E)-9-Hexadecenyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-9-Hexadecenyl acetate is a significant long-chain alkenyl acetate, often found as a component of insect pheromones, making its efficient and stereoselective synthesis a topic of interest for chemical ecologists and synthetic chemists. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a logical framework for selecting the most suitable method based on laboratory capabilities and research objectives.

Comparison of Key Synthesis Routes

The synthesis of this compound primarily revolves around the stereoselective formation of the C9-C10 trans-double bond within the C16 backbone. The principal strategies to achieve this include the Horner-Wadsworth-Emmons olefination, Julia-Kocienski olefination, and olefin cross-metathesis. Each method offers distinct advantages and disadvantages in terms of stereoselectivity, yield, and substrate scope.

Synthesis Route Key Reagents Overall Yield (E/Z) Selectivity Key Advantages Key Disadvantages
Horner-Wadsworth-Emmons Olefination Heptanal, diethyl (9-hydroxynonyl)phosphonate~70-85%>95:5High (E)-selectivity, readily available starting materials, straightforward purification.Requires the synthesis of a custom phosphonate reagent.
Julia-Kocienski Olefination Heptanal, 1-phenyl-1H-tetrazol-5-yl undecyl sulfone~65-80%>98:2Excellent (E)-selectivity, tolerance to a wide range of functional groups.Involves the use of sulfone intermediates which may require specific handling.
Olefin Cross-Metathesis 1-Decene, 7-octen-1-yl acetate, Grubbs-type catalyst~60-75%Variable, catalyst dependentPotentially fewer steps, utilizes commercially available alkenes.Catalyst cost can be high, and achieving high (E)-selectivity may require specific, newer generation catalysts.

Experimental Protocols

Horner-Wadsworth-Emmons Olefination Route

This route provides a reliable method for establishing the (E)-double bond with high stereoselectivity.

Step 1: Synthesis of (E)-9-Hexadecen-1-ol

  • To a solution of diethyl (9-hydroxynonyl)phosphonate (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of heptanal (1.0 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (E)-9-hexadecen-1-ol.

Step 2: Acetylation of (E)-9-Hexadecen-1-ol

  • Dissolve (E)-9-hexadecen-1-ol (1.0 equivalent) in pyridine (5-10 volumes) at 0 °C.

  • Add acetic anhydride (1.5 equivalents) dropwise.[1]

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of methanol.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification can be achieved by vacuum distillation.

Julia-Kocienski Olefination Route

This method is renowned for its excellent (E)-selectivity.[2][3][4][5][6]

Step 1: Synthesis of (E)-9-Hexadecen-1-ol

  • To a solution of 1-phenyl-1H-tetrazol-5-yl undecyl sulfone (1.05 equivalents) in anhydrous dimethoxyethane (DME) at -78 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents) as a solution in toluene.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of heptanal (1.0 equivalent) in DME.

  • Stir the reaction mixture at -78 °C for 3 hours and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • The crude product containing the protected alcohol is then deprotected using standard methods (e.g., TBAF for a silyl ether protecting group on the undecyl sulfone).

  • Purify by column chromatography to yield (E)-9-hexadecen-1-ol.

Step 2: Acetylation

Follow the same acetylation procedure as described in the Horner-Wadsworth-Emmons route.

Olefin Cross-Metathesis Route

This approach offers a more convergent synthesis, potentially reducing the overall number of steps.

Step 1: Synthesis of (E)-9-Hexadecen-1-yl Acetate

  • In a glovebox, dissolve 1-decene (1.5 equivalents) and 7-octen-1-yl acetate (1.0 equivalent) in anhydrous dichloromethane.

  • Add a second-generation Grubbs catalyst (e.g., Grubbs-Hoveyda II, 1-5 mol%).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by GC-MS for the formation of the desired cross-metathesis product.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture and purify by silica gel column chromatography to isolate this compound. The (E/Z) ratio will be dependent on the specific catalyst and reaction conditions used.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route will depend on several factors including the desired stereochemical purity, scale of the synthesis, and availability of starting materials and catalysts. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Synthesis_Route_Selection start Define Synthesis Goals q1 Primary Goal: Highest (E)-Selectivity? start->q1 q2 Primary Goal: Fewest Synthetic Steps? q1->q2 No julia Julia-Kocienski Olefination q1->julia Yes (>98%) q3 Primary Goal: Cost-Effectiveness & Scalability? q2->q3 No metathesis Olefin Cross-Metathesis q2->metathesis Yes (if starting alkenes are available) q3->q1 No hwe Horner-Wadsworth-Emmons Olefination q3->hwe Yes (avoids expensive catalysts) end_point Synthesize this compound julia->end_point Proceed with Sulfone Synthesis hwe->end_point Proceed with Phosphonate Synthesis metathesis->end_point Select Appropriate Grubbs Catalyst

Caption: Decision tree for selecting a synthesis route for this compound.

References

Safety Operating Guide

Navigating the Disposal of (E)-9-Hexadecenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (E)-9-Hexadecenyl acetate, a common insect pheromone, is crucial for maintaining laboratory safety and environmental stewardship. This guide provides detailed procedures for its disposal, ensuring compliance with safety regulations and promoting responsible chemical handling for researchers, scientists, and drug development professionals.

Understanding the Compound and Associated Hazards

This compound is an insect pheromone used in pest management. While many pheromones are not classified as hazardous substances, it is imperative to consult the product-specific Safety Data Sheet (SDS) for detailed information on potential hazards and handling instructions. Some related compounds are noted to be very toxic to aquatic life with long-lasting effects, underscoring the importance of preventing environmental release[1][2].

Step-by-Step Disposal Procedures

The following protocols are synthesized from general guidelines for pheromone and chemical waste disposal. Always prioritize the specific instructions provided on the product label and SDS.

1. Disposal of Unused or Expired this compound:

  • Consult Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations[2][3][4]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Licensed Waste Disposal: The recommended method for disposal of the chemical is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5]. Do not discharge the substance into sewer systems or waterways[5].

  • Packaging for Disposal: Collect and store the unused pheromone in its original container or a suitable, sealed, and clearly labeled container for disposal[4][5][6].

2. Disposal of Empty Containers:

  • Decontamination: Whenever possible, containers should be triple-rinsed with an appropriate solvent[7]. The rinsate should be collected and treated as hazardous waste.

  • Rendering Unusable: After decontamination, puncture the container to prevent reuse[7][8].

  • Disposal: Dispose of the rinsed and punctured containers in a sanitary landfill or as directed by your local waste management authority[5].

3. Disposal of Used Pheromone Lures and Traps:

  • Lure Disposal: Used lures should be handled with care. It is often recommended to wrap the lure in paper before discarding it in the trash[9].

  • Trap Disposal: For traps containing the pheromone, they should be wrapped in newspaper, placed in a garbage bag, and discarded in the trash[3]. If the trap contains captured insects, these can be drowned in a soap solution before disposal[10].

  • Avoid Contamination: Be mindful that even small amounts of residual pheromone can interfere with ongoing experiments or attract pests to unwanted areas. Dispose of used materials away from research fields[10].

Quantitative Data Summary

The provided information does not contain specific quantitative data regarding disposal limits or concentrations for this compound. Disposal procedures are guided by regulatory standards rather than quantitative thresholds of the chemical itself.

Experimental Protocols

The disposal procedures outlined above are operational protocols and do not stem from specific experimental research cited in the search results. They are based on standard safety and waste management guidelines for chemical products.

Disposal Decision Pathway

The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound and related materials.

start Start: Have (E)-9-Hexadecenyl acetate waste? check_sds Consult Product-Specific Safety Data Sheet (SDS) and Local Regulations start->check_sds waste_type Identify Waste Type check_sds->waste_type unused_product Unused/Expired Product waste_type->unused_product  Chemical empty_container Empty Container waste_type->empty_container Container used_lure_trap Used Lure/Trap waste_type->used_lure_trap  Lure/Trap licensed_disposal Dispose via Licensed Hazardous Waste Facility (e.g., Incineration) unused_product->licensed_disposal triple_rinse Triple Rinse Container empty_container->triple_rinse wrap_dispose Wrap in Paper/Newspaper, Place in Garbage Bag, and Discard in Trash used_lure_trap->wrap_dispose end End: Proper Disposal Complete licensed_disposal->end puncture_container Puncture to Prevent Reuse triple_rinse->puncture_container landfill Dispose in Sanitary Landfill or as per Local Guidance puncture_container->landfill landfill->end wrap_dispose->end

Caption: Disposal decision workflow for this compound waste streams.

References

Personal protective equipment for handling (E)-9-Hexadecenyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (E)-9-Hexadecenyl Acetate

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C18H34O2[1]
Molecular Weight 282.5 g/mol [1]
CAS Number 56218-69-0[1]
Appearance Colorless liquid (based on similar compounds)[2]
Boiling Point Data not available
Solubility Insoluble in water (inferred from structure)

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Recommended PPE for Handling this compound
Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards.[4]Protects against splashes and vapors that can cause eye irritation.
Skin Protection Chemical-resistant, impervious clothing.[3] A lab coat is standard. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[3]Prevents skin contact, which may cause irritation. Repeated contact with similar esters can lead to defatting and cracking of the skin.[5]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3][6] Handling should occur in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of vapors or aerosols.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental compliance.

Step-by-Step Handling Protocol
  • Pre-Handling Preparations:

    • Ensure a chemical fume hood is operational and available.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling the Compound:

    • Conduct all manipulations of this compound within a certified chemical fume hood to ensure adequate ventilation.[3]

    • Avoid the formation of mists or vapors.[3]

    • Keep the container tightly closed when not in use.[7]

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • In Case of a Spill:

    • Evacuate personnel to a safe area.[3]

    • Ensure adequate ventilation.[3]

    • Remove all sources of ignition.[3]

    • Contain the spill using an inert, dry material such as sand or earth.[7]

    • Collect the absorbed material into a suitable, closed container for disposal.[7]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
Eye Contact Rinse with pure water for at least 15 minutes.[3] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Disposal Plan

Proper disposal is critical to prevent environmental contamination and comply with regulations.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[8][9]

    • This includes unused product, solutions, and any contaminated disposable materials (e.g., gloves, pipette tips, paper towels).

  • Containerization:

    • Use a container that is chemically compatible with the acetate ester (e.g., high-density polyethylene or glass).[8]

    • Label the container with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[9]

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[9]

  • Final Disposal:

    • Disposal of the waste must be handled by an approved waste disposal plant.[10] Contact your institution's EHS department to arrange for pickup and disposal.

    • Do not dispose of this compound down the drain or in regular trash, as it may be harmful to the environment.[6]

Safe Handling Workflow

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from acquisition to disposal.

G cluster_prep Preparation & Risk Assessment cluster_handling Experimental Procedure cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response start Receive Chemical sds Review Safety Data Sheet (SDS) start->sds storage Store in Cool, Dry, Ventilated Area fume_hood Work in Chemical Fume Hood storage->fume_hood ppe_check Verify PPE Availability sds->ppe_check ppe_check->storage weighing Weighing & Preparation fume_hood->weighing spill Spill Occurs fume_hood->spill Potential Spill experiment Use in Experiment weighing->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection experiment->spill Potential Spill waste_storage Store Waste in Secondary Containment waste_collection->waste_storage ehs_pickup Arrange EHS Pickup waste_storage->ehs_pickup spill_response Follow Spill Protocol spill->spill_response first_aid Provide First Aid spill->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.